Ethyl diphenylphosphinite
説明
The exact mass of the compound Ethoxydiphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethoxy(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCPEDXAHDCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222160 | |
| Record name | Ethyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl diphenylphosphinite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14194 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
719-80-2 | |
| Record name | Ethyl P,P-diphenylphosphinite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl diphenylphosphinite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diphenylphosphinite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl diphenylphosphinite CAS number 719-80-2 properties
An In-Depth Technical Guide to Ethyl Diphenylphosphinite (CAS 719-80-2): Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound (CAS 719-80-2), also known as ethoxydiphenylphosphine, is a trivalent organophosphorus compound that has emerged as a cornerstone reagent in modern organic synthesis.[1] Structurally, it features a central phosphorus atom bonded to two phenyl groups and an ethoxy group, a configuration that imparts a unique combination of nucleophilicity and reactivity.[1] This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and applications. For researchers, scientists, and drug development professionals, a deep understanding of this versatile intermediate is critical for leveraging its full potential in the construction of complex molecular architectures, the synthesis of novel ligands for catalysis, and the development of active pharmaceutical ingredients (APIs).[2][3]
Physicochemical and Spectroscopic Properties
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. This compound is a colorless to pale yellow liquid, a physical state that facilitates its use in a variety of reaction solvents.[4] One of its most critical chemical properties is its sensitivity to air and moisture, which can lead to oxidation and hydrolysis, respectively.[2][5] This necessitates careful handling and storage under an inert atmosphere to maintain its purity and reactivity.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 719-80-2 | [1] |
| Molecular Formula | C₁₄H₁₅OP | [4] |
| Molecular Weight | 230.24 g/mol | |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | 1.066 g/mL at 25 °C | [6] |
| Boiling Point | ~179-180 °C at 14 mmHg | [5] |
| Refractive Index (n²⁰/D) | 1.59 | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform) | [4][6][7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [8] |
Spectroscopic Characterization
Unambiguous characterization of this compound is crucial for confirming its identity and purity. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum provides clear diagnostic signals. The aromatic protons of the two phenyl groups typically appear as a multiplet in the range of δ 7.1-8.0 ppm. The methylene protons (-OCH₂-) of the ethoxy group present as a quartet due to coupling with the neighboring methyl protons and the phosphorus atom, while the terminal methyl protons (-CH₃) appear as a triplet.[9]
-
³¹P NMR: Phosphorus-31 NMR is definitive for phosphorus-containing compounds. For this compound, a single resonance is expected, and its chemical shift is indicative of the trivalent phosphinite environment. This technique is also highly effective for monitoring reaction progress, such as its conversion to a pentavalent phosphine oxide in an Arbuzov reaction, which would result in a significant downfield shift of the ³¹P signal.[3][10]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the two carbons of the ethyl group, confirming the overall carbon framework.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band attributable to the P-O-C stretch is a characteristic feature.[11]
Synthesis and Purification
The most prevalent and efficient synthesis of this compound involves the reaction of diphenylphosphinous chloride (Ph₂PCl) with ethanol.[1] This reaction requires the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][9] The choice of base and solvent, typically a dry ether, is critical to prevent unwanted side reactions and ensure a high yield of the desired product.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods.[1][3] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent degradation of the reagent and product.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, dissolve anhydrous ethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of diphenylphosphinous chloride (1.05 eq.) in anhydrous diethyl ether dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.[3]
-
Monitoring: The reaction can be monitored by ³¹P NMR spectroscopy to confirm the consumption of the starting phosphinous chloride.[3]
-
Workup: Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the precipitated salt. Wash the salt with additional anhydrous diethyl ether.[3]
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation or Kugelrohr distillation to yield pure this compound as a colorless to light yellow liquid.[9]
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the reactivity of its trivalent phosphorus center. It can act as a potent nucleophile or be transformed into other key organophosphorus compounds.
A. The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental transformation for forming a phosphorus-carbon bond. In this reaction, a trivalent phosphorus ester, such as this compound, reacts with an alkyl halide.[12] The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation, typically via an Sₙ2 attack by the displaced halide ion on one of the ester's alkyl groups, to yield a stable pentavalent phosphine oxide.[12][13] This reaction is a powerful method for synthesizing phosphine oxides, which are important ligands and intermediates themselves.[12][14]
Caption: Mechanism of the Michaelis-Arbuzov reaction.
B. The Staudinger Reaction
The Staudinger reaction provides a remarkably mild and efficient method for the reduction of organic azides to primary amines.[15] Trivalent phosphines and phosphites, including this compound, are key reagents for this transformation.[16] The mechanism involves the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide to form a phosphazide intermediate.[17] This intermediate rapidly loses dinitrogen gas (N₂) to form a highly useful iminophosphorane (or aza-ylide).[16][17] Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct, such as diphenylphosphine oxide in this case.[18] The mild conditions and high chemoselectivity make the Staudinger reduction invaluable in complex molecule synthesis, particularly when other reducible functional groups are present.[15]
Caption: Mechanism of the Staudinger Reduction.
C. Precursor to Catalytic Ligands
While not typically used directly as a ligand in catalysis, this compound is an essential precursor for constructing more complex and highly effective phosphine ligands.[3] The diphenylphosphinite moiety is a common feature in chiral ligands designed for asymmetric catalysis.[3] These ligands, when complexed with transition metals like rhodium, palladium, or iridium, form powerful catalysts for enantioselective transformations such as asymmetric hydrogenation, hydroformylation, and allylic alkylation.[3] The ability to easily introduce the diphenylphosphino group makes this reagent a valuable tool in the development of new catalytic systems for synthesizing chiral molecules, a critical task in drug development.[19]
Caption: Workflow for preparing and using phosphinite-based ligands.
Applications in Drug Development and Fine Chemicals
The versatile reactivity of this compound translates into a broad range of applications, particularly in fields requiring high-purity, complex molecules.
-
Pharmaceutical Intermediates: It serves as a crucial building block in the multi-step synthesis of APIs.[1] Its controlled reactivity allows for the selective introduction of phosphorus-containing functionalities or the construction of complex carbon skeletons necessary for biological activity.[1][2] Phosphorus-containing drugs, such as phosphonates, are an important class of therapeutic agents.[20][21]
-
Asymmetric Catalysis: As discussed, its role as a precursor to chiral phosphinite ligands is paramount. These ligands are instrumental in producing single-enantiomer drugs, where stereochemistry is critical for efficacy and safety.[3]
-
Photoinitiators: In the field of polymer chemistry, it is used as a precursor for photoinitiators, which are compounds that initiate polymerization reactions upon exposure to light, a technology essential for UV-curing inks, coatings, and adhesives.[1][2]
-
Cross-Coupling Reactions: Ligands derived from the diphenylphosphinite moiety are widely employed in a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings, which are foundational methods for C-C and C-N bond formation in drug discovery.[22]
Safety and Handling
Given its reactivity and potential hazards, strict adherence to safety protocols is mandatory when working with this compound.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Hazardous to the Aquatic Environment, Chronic | H412 | Harmful to aquatic life with long lasting effects |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][23]
-
Inert Atmosphere: Due to its sensitivity to air and moisture, all transfers and reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[8][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] A NIOSH-approved respirator may be necessary for certain operations.[8]
-
Storage: Store in a tightly sealed container, under a nitrogen blanket, in a refrigerator at 2-8°C.[5][8] This minimizes degradation and preserves its purity.
-
Spills: In case of a minor spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[24] Ensure ignition sources are removed.[24]
Conclusion
This compound is far more than a simple organophosphorus compound; it is a versatile and enabling reagent for advanced organic synthesis. Its utility in the Michaelis-Arbuzov and Staudinger reactions, combined with its crucial role as a precursor to sophisticated ligands for asymmetric catalysis, solidifies its importance in both academic research and industrial applications. For scientists engaged in drug development and fine chemical synthesis, mastering the handling and application of this powerful intermediate opens the door to innovative and efficient molecular construction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 719-80-2: Ethyl P,P-diphenylphosphinite | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 719-80-2 [chemicalbook.com]
- 7. This compound [weichengchemical.com]
- 8. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 18. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Ethyl Diphenylphosphinite
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds.[1][2] Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, this method provides high sensitivity and yields sharp, easily interpretable spectra.[2] This guide offers a comprehensive examination of the ³¹P NMR chemical shift of ethyl diphenylphosphinite (Ph₂POEt), a trivalent organophosphorus compound widely utilized as a reactive intermediate in fine chemical synthesis, particularly in the production of pharmaceutical intermediates and photoinitiators.[3] We will delve into the theoretical underpinnings of its characteristic chemical shift, provide a field-proven experimental protocol for its analysis, and discuss the critical factors that influence its spectral properties. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key analytical method.
Theoretical Framework: Understanding the ³¹P Chemical Shift of this compound
The ³¹P NMR chemical shift is highly sensitive to the electronic environment surrounding the phosphorus nucleus. In the case of this compound, the phosphorus atom is in a P(III) oxidation state, bonded to two phenyl groups and one ethoxy group. This specific bonding arrangement dictates its characteristic chemical shift.
The observed ³¹P NMR chemical shift for this compound is approximately +109.50 ppm .[4] This downfield shift, relative to the 85% H₃PO₄ standard (0 ppm), is characteristic of trivalent phosphorus compounds bonded to oxygen. For comparison, the analogous trivalent phosphine, ethyldiphenylphosphine (Ph₂PEt), exhibits a chemical shift in the upfield region, around -121.50 ppm.[4] The significant downfield shift upon substitution of an ethyl group with an ethoxy group is primarily due to the high electronegativity of the oxygen atom, which deshields the phosphorus nucleus.
Several key factors influence the precise chemical shift of this compound:
-
Oxidation State: The trivalent nature of the phosphorus atom is the primary determinant of its chemical shift range. Oxidation to the pentavalent state, for instance in ethyldiphenylphosphine oxide (Ph₂P(O)Et), results in a dramatic upfield shift to approximately +36.2 ppm.[5]
-
Electronegativity of Substituents: The direct attachment of the electronegative oxygen atom from the ethoxy group causes a significant deshielding of the phosphorus nucleus, leading to a large downfield shift.
-
Solvent Effects: While generally less pronounced than for other nuclei, the solvent can influence the ³¹P chemical shift by several ppm due to interactions that alter the electronic environment of the phosphorus atom.[6]
-
Bond Angles and Hybridization: Variations in the C-P-O and C-P-C bond angles can subtly affect the hybridization of the phosphorus orbitals and, consequently, the magnetic shielding around the nucleus.
The interplay of these factors is visually summarized in the following diagram:
Experimental Protocol: Acquisition of the ³¹P NMR Spectrum
This compound is sensitive to air and moisture, readily oxidizing to the corresponding phosphine oxide. Therefore, meticulous handling using air-sensitive techniques is paramount for obtaining an accurate ³¹P NMR spectrum.
Materials and Equipment
-
This compound
-
Anhydrous deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes and caps
-
Gas-tight syringes and needles
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
NMR spectrometer
Step-by-Step Methodology
-
Glassware Preparation: Ensure all glassware, including the NMR tube, syringes, and needles, is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[7][8]
-
Inert Atmosphere: Perform all sample manipulations under a positive pressure of an inert gas, such as nitrogen or argon, using either a Schlenk line or a glovebox.[9]
-
Sample Preparation: a. In the inert atmosphere, accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. b. Using a dry, gas-tight syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: a. Using a clean, dry syringe, carefully draw the sample solution. b. Transfer the solution into a dry NMR tube that has been flushed with an inert gas. c. Cap the NMR tube securely while maintaining the inert atmosphere. For long-term storage or if the sample is particularly sensitive, flame-sealing the NMR tube under vacuum is recommended.
-
NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the spectrometer for the ³¹P nucleus according to the instrument's standard procedures. c. Acquire the ³¹P NMR spectrum with proton decoupling. This is the standard practice to produce a single sharp peak for each unique phosphorus environment. d. Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.[2]
Self-Validating System and Quality Control
The integrity of this protocol is validated by the resulting spectrum. A successful experiment will yield a single, sharp peak at approximately +109.50 ppm. The presence of a significant peak around +30 to +40 ppm would indicate oxidation to the corresponding pentavalent phosphine oxide, signaling a breach in the air-sensitive handling technique. Monitoring for this impurity serves as an internal control for the experimental procedure.
Data Presentation: Comparative ³¹P NMR Chemical Shifts
To provide context for the chemical shift of this compound, the following table summarizes the ³¹P NMR data for several structurally related organophosphorus compounds.
| Compound Name | Structure | Oxidation State | ³¹P Chemical Shift (ppm) |
| This compound | Ph₂POEt | III | ~+109.50 |
| Ethyldiphenylphosphine | Ph₂PEt | III | ~-121.50 |
| Triphenylphosphine | PPh₃ | III | ~-6.00 |
| Triphenyl Phosphite | P(OPh)₃ | III | ~+127.00 |
| Ethyldiphenylphosphine Oxide | Ph₂P(O)Et | V | ~+36.20 |
Chemical shifts are referenced to 85% H₃PO₄.
This data clearly illustrates the profound impact of the phosphorus oxidation state and the nature of its substituents on the observed ³¹P NMR chemical shift.
Conclusion
The ³¹P NMR chemical shift of this compound, observed at approximately +109.50 ppm, is a distinctive spectroscopic signature that reflects its trivalent oxidation state and the deshielding effect of its ethoxy substituent. Accurate determination of this chemical shift is contingent upon rigorous adherence to air-sensitive experimental techniques to prevent oxidative degradation. This guide provides the theoretical foundation and a robust, field-tested protocol to empower researchers in the confident application of ³¹P NMR spectroscopy for the characterization of this compound and related organophosphorus compounds, thereby ensuring the integrity and quality of their scientific endeavors.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 4. 31P [nmr.chem.ucsb.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
The Synthesis of Ethoxydiphenylphosphine: A Comprehensive Technical Guide for Research and Development
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the precise and efficient construction of organophosphorus compounds is of paramount importance. Ethoxydiphenylphosphine, a versatile P(III) reagent and ligand precursor, serves as a critical building block in a myriad of chemical transformations, including the Wittig-Horner reaction, transition metal-catalyzed cross-couplings, and the synthesis of complex phosphine ligands. Its utility is underscored by the unique electronic and steric properties conferred by the diphenylphosphino group.
This technical guide provides a comprehensive, in-depth exploration of the experimental procedure for the synthesis of ethoxydiphenylphosphine. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, validates the protocol with established scientific literature, and offers practical insights into safety, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the preparation of this valuable synthetic intermediate.
Core Principles: The Chemistry of Ethoxydiphenylphosphine Synthesis
The synthesis of ethoxydiphenylphosphine is fundamentally a nucleophilic substitution reaction at the phosphorus center. The most common and efficient route involves the reaction of a commercially available and highly reactive electrophile, chlorodiphenylphosphine ((C₆H₅)₂PCl), with a simple nucleophile, ethanol (CH₃CH₂OH).
The reaction produces hydrogen chloride (HCl) as a byproduct. Given the sensitivity of many organophosphorus compounds to acid, and to drive the reaction to completion, a stoichiometric amount of a weak, non-nucleophilic base is required to scavenge the HCl as it is formed. Tertiary amines, such as triethylamine (N(CH₂CH₃)₃) or pyridine, are ideal for this purpose as they form a stable ammonium salt that can be easily removed during the work-up.
The overall reaction is as follows:
(C₆H₅)₂PCl + CH₃CH₂OH + N(CH₂CH₃)₃ → (C₆H₅)₂POCH₂CH₃ + [HN(CH₂CH₃)₃]Cl
This reaction is typically carried out in an inert, anhydrous solvent to prevent unwanted side reactions, such as the hydrolysis of chlorodiphenylphosphine to diphenylphosphine oxide.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of ethoxydiphenylphosphine.
Caption: Experimental workflow for the synthesis of ethoxydiphenylphosphine.
Detailed Experimental Protocol
This protocol is adapted from the established methodology for the synthesis of phosphinic acid esters and represents a reliable procedure for the preparation of ethoxydiphenylphosphine.[1][2][3]
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| Chlorodiphenylphosphine ((C₆H₅)₂PCl) | ≥98% | Standard chemical supplier |
| Anhydrous Ethanol (CH₃CH₂OH) | ≥99.5% | Standard chemical supplier |
| Triethylamine (N(CH₂CH₃)₃) | ≥99%, distilled | Standard chemical supplier |
| Anhydrous Diethyl Ether (or THF) | Reagent Grade | Standard chemical supplier |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | Standard chemical supplier |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard chemical supplier |
| Equipment |
| Schlenk flask or three-necked round-bottom flask |
| Magnetic stirrer and stir bar |
| Septa and needles |
| Inert gas supply (Argon or Nitrogen) with manifold |
| Addition funnel |
| Glass funnel and filter paper |
| Rotary evaporator |
| Vacuum distillation apparatus |
| NMR spectrometer |
Step-by-Step Procedure
CAUTION: This procedure must be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques. All glassware must be oven-dried and cooled under vacuum before use. Chlorodiphenylphosphine is corrosive and has a pungent odor; handle it in a well-ventilated fume hood.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet, add chlorodiphenylphosphine (5.0 mL, approx. 28 mmol).
-
Add 60 mL of anhydrous diethyl ether to the flask.
-
In a separate, dry flask, prepare a solution of anhydrous ethanol (1.63 mL, 28 mmol) and triethylamine (3.9 mL, 28 mmol) in 20 mL of anhydrous diethyl ether.
-
-
Reaction:
-
Cool the solution of chlorodiphenylphosphine in the three-necked flask to 0 °C using an ice bath.
-
Slowly add the ethanol/triethylamine solution from the addition funnel to the stirred chlorodiphenylphosphine solution over a period of 30 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation of Crude Product:
-
Filter the reaction mixture through a sintered glass funnel under an inert atmosphere to remove the triethylammonium chloride precipitate.
-
Wash the precipitate with two small portions (10 mL each) of anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and the washes.
-
Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude ethoxydiphenylphosphine as a colorless to pale yellow oil.
-
Purification
The crude ethoxydiphenylphosphine can be purified by vacuum distillation.
-
Apparatus: Assemble a standard vacuum distillation apparatus.
-
Procedure:
-
Transfer the crude product to the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction boiling at approximately 110-115 °C at 0.5 mmHg. The boiling point will vary with the vacuum achieved.
-
The purified product should be a clear, colorless oil.
-
| Parameter | Value |
| Boiling Point | ~110-115 °C @ 0.5 mmHg |
| Expected Yield | 80-90% |
| Appearance | Colorless oil |
Characterization and Validation
The identity and purity of the synthesized ethoxydiphenylphosphine should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
³¹P NMR Spectroscopy
³¹P NMR is the most definitive technique for characterizing phosphorus-containing compounds. The expected chemical shift for ethoxydiphenylphosphine is in the characteristic range for P(III) phosphinites.
-
Expected Chemical Shift (δ): 109.50 ppm (referenced to 85% H₃PO₄)
-
Solvent: CDCl₃
Caption: Nucleophilic substitution mechanism for ethoxydiphenylphosphine synthesis.
Safety and Handling
-
Chlorodiphenylphosphine: Corrosive, causes severe skin burns and eye damage. Reacts violently with water. Has a strong, unpleasant odor. Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
General Precautions: The reaction is exothermic. Proper temperature control is essential, especially during the addition of the ethanol/triethylamine solution. The use of an inert atmosphere is crucial to prevent the formation of byproducts and to ensure safety.
Conclusion
This guide provides a detailed, scientifically grounded, and practical protocol for the synthesis of ethoxydiphenylphosphine. By understanding the underlying chemical principles and adhering to the outlined procedures for synthesis, purification, and handling, researchers can reliably produce high-purity ethoxydiphenylphosphine for a wide range of applications in organic synthesis, catalysis, and drug discovery. The self-validating nature of this protocol, supported by clear characterization data, ensures reproducibility and contributes to the integrity of subsequent research endeavors.
References
A Guide to the Physical Properties of Ethyl Diphenylphosphinite: Density and Boiling Point
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅), a key organophosphorus compound, plays a significant role as a ligand in various catalytic reactions and as an intermediate in the synthesis of pharmaceutical compounds and photoinitiators.[1] A thorough understanding of its physical properties is paramount for its effective handling, application, and the optimization of synthetic processes. This technical guide provides an in-depth analysis of two critical physical properties of this compound: density and boiling point. We will explore the experimentally determined values for these properties and detail the methodologies for their precise measurement, offering field-proven insights for laboratory professionals.
Core Physical Properties
The density and boiling point are fundamental physical constants that provide insights into the substance's purity and behavior under different conditions. For this compound (CAS No: 719-80-2), these properties are well-documented, though slight variations in reported values exist due to differing experimental conditions.[1][2]
Data Presentation: Density and Boiling Point
| Physical Property | Value | Conditions | Source |
| Density | 1.066 g/mL | 25 °C | Sigma-Aldrich[3], Chemical Supplier[1] |
| 1.0896 g/cm³ | 0 °C | ChemicalBook[2] | |
| Boiling Point | 179-180 °C | Atmospheric Pressure | Chemical Supplier[1] |
| 179 °C | Atmospheric Pressure | ChemicalBook[2] |
Note: The density of a liquid is temperature-dependent; hence, it is crucial to record the temperature at which the measurement is taken. The boiling point is sensitive to atmospheric pressure, with lower pressures resulting in lower boiling points.
Experimental Determination of Physical Properties
Accurate determination of density and boiling point is essential for compound identification and quality control. The following sections describe standard, reliable protocols for measuring these properties for liquid compounds like this compound.
I. Determination of Density
The density of a liquid, its mass per unit volume, is a straightforward yet critical measurement. The most common laboratory method involves the use of a graduated cylinder and an analytical balance.[4]
Principle: This method relies on the direct measurement of the mass and volume of a sample. Density (ρ) is then calculated using the formula: ρ = m/V, where 'm' is the mass and 'V' is the volume.[5]
Experimental Protocol:
-
Tare the Balance: Place a clean, dry graduated cylinder on an analytical balance and tare the balance to zero.
-
Measure the Volume: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the volume, ensuring the reading is taken at the bottom of the meniscus.
-
Measure the Mass: Place the graduated cylinder containing the sample back on the tared analytical balance and record the mass of the liquid.
-
Calculate the Density: Divide the recorded mass by the measured volume to obtain the density.
-
Temperature Control: It is crucial to measure and record the ambient temperature, as density is temperature-dependent.[4] For high precision, a pycnometer, a glass flask with a specific volume, can be used to minimize volume measurement errors.[6]
Workflow for Density Determination:
Caption: Workflow for the gravimetric determination of liquid density.
II. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For pure compounds, the boiling point is a sharp, characteristic temperature. Distillation and the capillary method are two common techniques for its determination.[8]
Principle (Distillation Method): Simple distillation is used to separate a volatile liquid from non-volatile solutes or to separate liquids with significantly different boiling points.[8] As the liquid is heated, its vapor travels up a distillation column, and the temperature of the vapor is measured. For a pure substance, this temperature will remain constant throughout the distillation process, representing its boiling point.[8]
Experimental Protocol (Simple Distillation):
-
Apparatus Setup: Assemble a simple distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Sample Addition: Place a sample of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the distillation flask.
-
Observe and Record: As the liquid boils, the vapor will rise and enter the condenser. The temperature will rise and then stabilize. Record the constant temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be needed to report the normal boiling point.
Principle (Capillary Method - Micro Scale): This method is suitable for small sample volumes.[9] A small amount of the liquid is heated in a tube along with an inverted capillary tube. As the temperature rises, a stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon cooling, the liquid just begins to enter the capillary tube.[7][9]
Experimental Protocol (Capillary Method):
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Immerse the test tube in a heating bath (e.g., an oil bath).
-
Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside is displaced by the vapor of the sample.
-
Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9]
Workflow for Boiling Point Determination (Distillation):
Caption: Workflow for determining boiling point via simple distillation.
Conclusion
The density and boiling point of this compound are crucial physical parameters for its application in research and development. Accurate measurement of these properties, using standardized protocols as outlined in this guide, ensures the purity of the compound and the reproducibility of experimental results. By understanding the principles behind these measurements and adhering to careful experimental technique, scientists can confidently utilize this compound in their synthetic endeavors.
References
- 1. This compound [weichengchemical.com]
- 2. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | 719-80-2 [chemicalbook.com]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. homesciencetools.com [homesciencetools.com]
- 6. mt.com [mt.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. vernier.com [vernier.com]
- 9. uomus.edu.iq [uomus.edu.iq]
A Comprehensive Technical Guide to the Solubility of Ethyl Diphenylphosphinite in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅], a pivotal organophosphorus compound, serves as a critical intermediate in the synthesis of pharmaceutical agents and as a ligand in various catalytic processes.[1] Its efficacy and utility in these applications are intrinsically linked to its behavior in solution. A thorough understanding of its solubility in a diverse range of organic solvents is, therefore, not merely academic but a fundamental prerequisite for process optimization, reaction design, and the formulation of drug products. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in both theoretical principles and practical experimental considerations.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is essential for interpreting its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅OP | |
| Molecular Weight | 230.24 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Density | 1.066 g/mL at 25 °C | |
| Boiling Point | 179-180 °C at 14 mmHg | [2] |
| Refractive Index (n20/D) | 1.59 | |
| Flash Point | >113 °C (>235.4 °F) - closed cup | |
| Air and Moisture Sensitivity | Sensitive | [1] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically articulated through the analysis of intermolecular forces and, more quantitatively, through solubility parameters.
Molecular Structure and Intermolecular Forces
The this compound molecule possesses distinct structural features that govern its interactions with solvent molecules:
-
Two Phenyl Rings: These bulky, nonpolar groups contribute significantly to van der Waals forces (dispersion forces) and can engage in π-π stacking interactions.
-
Phosphorus-Oxygen-Carbon (P-O-C) Linkage: The ester linkage introduces polarity to the molecule due to the difference in electronegativity between oxygen, phosphorus, and carbon. The lone pair of electrons on the phosphorus and oxygen atoms can act as hydrogen bond acceptors.
-
Ethyl Group: This alkyl group is nonpolar and contributes to the overall lipophilicity of the molecule.
The interplay of these features results in a molecule with both nonpolar and polar characteristics, suggesting its solubility will be favored in solvents that can accommodate both types of interactions.
Hansen Solubility Parameters (HSP)
A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[3] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
For a solute to dissolve in a solvent, their respective HSP values should be similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.[3]
Diagram 1: Conceptual Representation of Hansen Solubility Space
Caption: Solvents with HSP values falling within the solute's solubility sphere are predicted to be good solvents.
Qualitative and Quantitative Solubility of this compound
Based on its molecular structure and the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be made. Quantitative data, where available, provides a more precise understanding.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Reported Solubility | Reference(s) |
| Aprotic Hydrocarbons | Toluene | Nonpolar | None | High | Soluble | |
| Hexane | Nonpolar | None | Moderate to Low | Likely Soluble | ||
| Ethers | Diethyl Ether | Slightly Polar | Acceptor | High | Soluble | [8] |
| Tetrahydrofuran (THF) | Polar | Acceptor | High | Likely Soluble | ||
| Chlorinated Solvents | Dichloromethane | Polar | None | High | Soluble | |
| Chloroform | Polar | Donor | High | Soluble | [9] | |
| Ketones | Acetone | Polar | Acceptor | High | Likely Soluble | |
| Esters | Ethyl Acetate | Polar | Acceptor | High | Likely Soluble | |
| Polar Aprotic | Acetonitrile | Polar | Acceptor | Moderate | Likely Soluble | |
| Dimethylformamide (DMF) | Polar | Acceptor | Moderate | Likely Soluble | ||
| Alcohols | Ethanol | Polar | Donor & Acceptor | High | Soluble | [10] |
| Methanol | Polar | Donor & Acceptor | Moderate | Likely Soluble |
Causality behind Solubility Predictions:
-
High Solubility in Aromatic and Ether Solvents: The presence of two phenyl groups in this compound promotes favorable dispersion and π-π interactions with aromatic solvents like toluene. Ethers, such as diethyl ether and THF, are effective solvents due to their ability to engage in dipole-dipole interactions and act as hydrogen bond acceptors for the P-O-C moiety, while also having a nonpolar character that is compatible with the phenyl and ethyl groups.
-
High Solubility in Chlorinated Solvents: Dichloromethane and chloroform are polar solvents that can effectively solvate the polar regions of the this compound molecule.
-
Good Solubility in Ketones and Esters: Solvents like acetone and ethyl acetate are polar aprotic and can act as hydrogen bond acceptors, interacting favorably with the P-O-C group.
-
Moderate to High Solubility in Alcohols: Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors. While they can interact with the oxygen atom of the phosphinite, the nonpolar phenyl groups may limit miscibility compared to less polar solvents.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetonitrile and DMF are polar and can solvate the polar part of the molecule, but their high polarity might not be as compatible with the large nonpolar phenyl groups, leading to moderate solubility.
-
Lower Solubility in Aliphatic Hydrocarbons: Nonpolar aliphatic hydrocarbons like hexane primarily interact through weak dispersion forces. While the phenyl and ethyl groups are compatible, the polar P-O-C group will be less effectively solvated, likely resulting in lower solubility compared to more polar solvents.
Experimental Determination of Solubility
Given the air- and moisture-sensitive nature of this compound, a carefully designed experimental protocol is required for accurate and reproducible solubility determination.[1]
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating control measures and precise analytical techniques.
Diagram 2: Workflow for Determining the Solubility of an Air-Sensitive Liquid
Caption: A systematic workflow for the accurate determination of solubility for air-sensitive liquids.
Step-by-Step Methodology:
-
Solvent Preparation:
-
Use high-purity, anhydrous solvents.
-
Degas the solvents prior to use by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
-
Preparation of Saturated Solution (under an inert atmosphere):
-
In a glovebox or using Schlenk line techniques, add a known volume of the degassed solvent to a vial equipped with a magnetic stir bar.
-
Add an excess of this compound to the solvent. The presence of a distinct second liquid phase (undissolved solute) should be visible.
-
Seal the vial tightly with a septum-lined cap.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a stirrer plate within a constant temperature bath.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.
-
-
Phase Separation and Sampling (under an inert atmosphere):
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
Using a gas-tight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter), carefully withdraw a known volume of the supernatant (the saturated solution). This step must be performed under an inert atmosphere to prevent exposure to air and moisture.
-
-
Sample Preparation for Analysis:
-
Dispense the filtered, saturated solution into a tared volumetric flask containing a known volume of a suitable solvent in which this compound is highly soluble and which is compatible with the analytical method.
-
Determine the mass of the transferred saturated solution by the difference in weight.
-
Dilute the sample to the mark with the chosen solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[11][12][13][14][15]
-
Prepare a calibration curve using standards of known concentrations of this compound in the same solvent as the diluted sample.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample determined by the analytical method and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Justification of Experimental Choices:
-
Inert Atmosphere: Essential to prevent the degradation of the air- and moisture-sensitive this compound.[1]
-
Excess Solute and Equilibration Time: Ensures that a true thermodynamic equilibrium is reached, leading to a saturated solution.[16]
-
Syringe Filtration: Removes any undissolved microdroplets of the solute, ensuring that only the dissolved portion is analyzed.[16]
-
Validated Analytical Technique: Provides accurate and precise quantification of the solute in the saturated solution.
Safety and Handling Considerations
This compound is an air- and moisture-sensitive compound and should be handled with appropriate care.[1]
-
Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, qualitative predictions across a range of common organic solvents, and a detailed, self-validating experimental protocol for its quantitative determination. By understanding the interplay of molecular structure, intermolecular forces, and solvent properties, researchers can make informed decisions regarding solvent selection, leading to improved reaction outcomes and more robust formulation development. The provided experimental workflow offers a reliable method for generating accurate solubility data for this and other air-sensitive liquid compounds, ensuring scientific integrity and advancing the development of novel chemical processes and pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. kinampark.com [kinampark.com]
- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. prepchem.com [prepchem.com]
- 9. This compound CAS#: 719-80-2 [chemicalbook.com]
- 10. This compound [weichengchemical.com]
- 11. env.go.jp [env.go.jp]
- 12. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Ethyl diphenylphosphinite molecular weight and formula
An In-Depth Technical Guide to Ethyl Diphenylphosphinite: Synthesis, Applications, and Handling
Introduction
This compound (CAS No: 719-80-2) is a versatile organophosphorus compound that has carved a significant niche as a crucial reagent and intermediate in the landscape of modern organic synthesis. At its core, the molecule features a trivalent phosphorus atom bonded to one ethoxy group and two phenyl groups, a structure that imparts unique reactivity.[1] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive exploration of its fundamental properties, synthesis protocols, key applications, and critical safety procedures. Its role extends from being a pivotal building block in the synthesis of complex pharmaceutical ingredients to a precursor for photoinitiators used in UV-curing technologies.[1][2][3][4] Understanding the technical nuances of this compound is essential for leveraging its full potential in both research and industrial settings.
Molecular Identity and Physicochemical Properties
The identity and purity of a reagent are foundational to reproducible and successful experimentation. This compound is a colorless to light yellow liquid whose properties are well-defined.[1][4][5] Its molecular structure and key physical constants are summarized below, providing the essential data required for stoichiometric calculations and reaction condition planning.
| Property | Value |
| Molecular Formula | C₁₄H₁₅OP[2][3][6] |
| Linear Formula | (C₆H₅)₂POC₂H₅ |
| Molecular Weight | 230.24 g/mol [2][4][6] |
| CAS Number | 719-80-2[1][2][6] |
| Appearance | Clear, colorless to light yellow liquid[1][4][5] |
| Density | 1.066 g/mL at 25 °C[4][5] |
| Boiling Point | 95-98 °C at 0.05 mmHg[7] |
| Refractive Index | n20/D 1.59[5] |
| Storage Temperature | 2-8 °C |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of a chlorophosphine with ethanol in the presence of a base to neutralize the resulting hydrochloric acid.[1] This nucleophilic substitution reaction is straightforward but requires anhydrous conditions due to the sensitivity of the reactants and product to moisture.
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures for the synthesis of this compound from diphenylphosphonium chloride.[5]
Materials:
-
Anhydrous ethanol (330 g, 7.17 mol)
-
Ammonia gas (18 g, 1.06 mol)
-
Diphenylphosphonium chloride (200 g, 0.907 mol)
-
Nitrogen gas for inert atmosphere
-
Reaction vessel equipped with a stirrer, gas inlet, and dropping funnel
Procedure:
-
Under a nitrogen atmosphere, cool 330 g (7.17 mol) of anhydrous ethanol to -15 °C in a suitable reaction vessel.
-
Pass 18 g (1.06 mol) of ammonia gas through the cooled ethanol.
-
Slowly add 200 g (0.907 mol) of diphenylphosphonium chloride dropwise over a period of 1 hour, maintaining the temperature at -15 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature while continuing to stir for an additional 3.5 hours.
-
Upon completion, cool the mixture and filter to remove the ammonium chloride precipitate. Wash the solid residue with additional anhydrous ethanol.
-
Combine the filtrates and remove the ethanol and any residual ammonia under reduced pressure.
-
Filter the resulting crude product to remove any fine precipitates.
-
Purify the final product by thin-film distillation at a bath temperature of 140 °C and a pressure of 0.3 mbar to yield pure ethoxydiphenylphosphine.[5]
Synthesis Workflow
The diagram below illustrates the key steps in the synthesis process, emphasizing the controlled conditions required for a successful reaction.
References
Spectroscopic data for ethyl diphenylphosphinite (IR, <sup>1</sup>H NMR)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Diphenylphosphinite
Introduction: The Molecular Identity of this compound
This compound (CAS No. 719-80-2, Formula: C₁₄H₁₅OP) is an organophosphorus compound of significant interest in synthetic and coordination chemistry.[1][2] Structurally, it features a trivalent phosphorus atom bonded to two phenyl rings and an ethoxy group.[3] This arrangement makes it a versatile ligand in catalysis and a valuable intermediate in the synthesis of more complex organophosphorus compounds, such as phosphine oxides and phosphonium salts.[2]
Given its utility, the unambiguous identification and quality assessment of this compound are paramount. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a definitive molecular fingerprint. This guide offers an in-depth analysis of the IR and ¹H NMR spectra of this compound, grounded in established spectroscopic principles and experimental best practices.
Caption: Molecular structure of this compound.
Part 1: Infrared (IR) Spectroscopy Analysis
Core Principle: Molecular Vibrations as a Diagnostic Tool
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs IR radiation, specific bonds stretch and bend at characteristic frequencies. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where absorption bands correspond to these vibrational transitions.[4] For a molecule like this compound, we can predict and identify absorptions corresponding to its key structural motifs: aromatic rings, aliphatic chains, and the unique P-O-C linkage.
Experimental Protocol: Acquiring the IR Spectrum
The protocol described below is a standard, self-validating method for obtaining a high-quality IR spectrum of a liquid sample.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is employed.[5] The FTIR method provides superior speed and signal-to-noise ratio compared to older dispersive instruments.
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest and most common technique is to analyze it "neat" (undiluted).[2][3] A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Causality: Salt plates are used because they are transparent to mid-infrared radiation and do not produce interfering signals. The neat sample approach avoids solvent peaks that could obscure key regions of the spectrum.
-
-
Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the empty salt plates is recorded first. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions and any instrumental artifacts. The sample spectrum is then recorded.
-
Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample.
Data Presentation and Interpretation
The IR spectrum of this compound is dominated by features arising from its phenyl and ethoxy groups. The key absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and In-depth Interpretation |
| 3080-3010 | Medium | Aromatic C-H Stretch | These absorptions occur just above the 3000 cm⁻¹ threshold, which is a classic diagnostic marker for sp²-hybridized C-H bonds, confirming the presence of the phenyl rings.[6][7] |
| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch | These bands, appearing just below 3000 cm⁻¹, are characteristic of the sp³-hybridized C-H bonds in the ethyl group's methylene (-CH₂) and methyl (-CH₃) components.[6] |
| ~1585, ~1480, ~1435 | Medium-Strong | Aromatic C=C Stretch | These sharp peaks are due to the skeletal stretching vibrations within the benzene rings. The peak around 1435 cm⁻¹ is also characteristic of a P-Ph (phosphorus-phenyl) bond. |
| ~1025 | Strong | P-O-C Asymmetric Stretch | This strong absorption is highly diagnostic for the phosphinite functional group. It arises from the asymmetric stretching of the P-O-C linkage. The high intensity is due to the large change in dipole moment associated with this vibration.[8] |
| ~740, ~690 | Strong | Aromatic C-H Out-of-Plane Bend | These strong bands are characteristic of a monosubstituted benzene ring, providing further confirmation of the diphenylphosphino moiety. |
Part 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Core Principle: Probing the Electronic Environment of Protons
Proton (¹H) NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.[9] Three key pieces of information are extracted:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms or groups "deshield" nearby protons, causing them to resonate at a higher frequency (downfield).[10]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling: The splitting of a signal into a multiplet reveals the number of non-equivalent protons on adjacent atoms (the n+1 rule). The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[11]
Experimental Protocol: Acquiring the ¹H NMR Spectrum
This protocol ensures the acquisition of a high-resolution, reliable ¹H NMR spectrum.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), thus rendering the solvent invisible in the ¹H NMR spectrum.[12] A small residual peak from non-deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often observed and can be used for spectral calibration.
-
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added.
-
Causality: TMS provides a reference signal that is defined as 0.0 ppm. All other chemical shifts are measured relative to this standard, ensuring consistency across different spectrometers.[13]
-
-
Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz).
-
Data Acquisition & Processing: The spectrometer is tuned, and the magnetic field is "shimmed" to achieve maximum homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. A Fourier transform is then applied to the FID to convert the time-domain data into the familiar frequency-domain spectrum.
Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.
Data Presentation and Interpretation
The ¹H NMR spectrum of this compound shows three distinct sets of signals corresponding to the phenyl, methylene, and methyl protons.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and In-depth Interpretation |
| ~ 7.50 - 7.20 | 10H | Multiplet (m) | - | (CH ₅)₂P- | These signals appear in the downfield aromatic region. The 10-proton integration confirms they represent both phenyl rings. The signals are complex multiplets due to overlapping signals and potential coupling to the ³¹P nucleus. |
| ~ 3.95 | 2H | Doublet of Quartets (dq) or Multiplet (m) | ³J(H-H) ≈ 7.0³J(P-H) ≈ 8.5 | -O-CH ₂-CH₃ | This 2H signal is shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom.[14] It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). This quartet is further split into a doublet by the ³¹P nucleus three bonds away. This phenomenon is known as three-bond phosphorus-proton coupling. |
| ~ 1.25 | 3H | Triplet (t) | ³J(H-H) ≈ 7.0 | -O-CH₂-CH ₃ | This 3H signal is in the upfield aliphatic region. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3), with a typical vicinal coupling constant of ~7.0 Hz.[11] |
Conclusion
The combined spectroscopic data from IR and ¹H NMR provides an unambiguous and comprehensive characterization of this compound. The IR spectrum definitively identifies the key functional groups, including the aromatic rings and the diagnostic P-O-C linkage. The ¹H NMR spectrum confirms the molecular structure by detailing the precise number and connectivity of the protons in the phenyl and ethoxy moieties, with the characteristic splitting pattern of the methylene group providing clear evidence of its proximity to both the methyl group and the phosphorus atom. This guide serves as a foundational reference for researchers and scientists, ensuring the accurate identification and quality control of this important chemical reagent.
References
- 1. scbt.com [scbt.com]
- 2. CAS 719-80-2: Ethyl P,P-diphenylphosphinite | CymitQuimica [cymitquimica.com]
- 3. This compound 97 719-80-2 [sigmaaldrich.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. This compound | C14H15OP | CID 69754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. askthenerd.com [askthenerd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Theoretical Investigation into the Electronic Landscape of Ethyl Diphenylphosphinite: A DFT-Based Approach
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the theoretical framework for analyzing the electronic properties of ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅), a critical organophosphorus ligand and synthetic intermediate. By leveraging Density Functional Theory (DFT), we elucidate the structural and electronic characteristics that govern its reactivity and utility in catalysis and fine chemical synthesis.
Abstract
This compound (EDP) is a versatile organophosphorus compound widely employed as a ligand in transition-metal catalysis and as a key intermediate in the synthesis of pharmaceuticals and photoinitiators.[1][2] Its efficacy is fundamentally governed by its electronic structure, particularly the nature of its frontier molecular orbitals. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to characterize the electronic properties of EDP. We present a detailed computational protocol, analyze the resulting molecular orbital landscape, electrostatic potential, and charge distribution, and connect these theoretical descriptors to the molecule's observed chemical reactivity. The insights derived serve as a predictive tool for optimizing reaction conditions and designing novel phosphinite-based molecules for advanced applications.
Introduction to this compound
Organophosphorus(III) compounds are a cornerstone of modern chemistry, primarily due to the unique properties of the phosphorus atom. This compound, CAS 719-80-2, is a prominent member of the phosphinite class, characterized by a trivalent phosphorus atom bonded to two phenyl groups and an ethoxy group ((C₆H₅)₂POC₂H₅).[1][3] This structure confers a distinct reactivity profile, making it an invaluable tool in organic synthesis.
Its primary roles include:
-
Ligand in Homogeneous Catalysis: The phosphorus atom possesses a lone pair of electrons that can readily coordinate with transition metal centers.[2] This makes EDP a suitable ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[3]
-
Synthetic Intermediate: EDP serves as a precursor in the manufacturing of complex active pharmaceutical ingredients (APIs) and as a component in the production of photoinitiators for UV-curing technologies.[1]
Understanding the electronic properties of EDP is paramount to harnessing its full potential. Theoretical chemistry provides a powerful lens through which we can visualize and quantify these properties, offering insights that are often difficult to obtain through experimental means alone.
The Rationale for Theoretical Investigation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a reliable and robust method for studying the electronic structure of organophosphorus compounds.[4][5][6] A theoretical approach allows us to:
-
Predict Reactivity: By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—we can predict how a molecule will interact with other reagents. The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).[7]
-
Visualize Charge Distribution: Methods like Molecular Electrostatic Potential (MEP) mapping and Mulliken population analysis reveal the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
-
Determine Molecular Geometry: DFT calculations begin by finding the lowest-energy (most stable) three-dimensional structure of the molecule, providing accurate bond lengths and angles that are fundamental to its properties.[8]
-
Elucidate Reaction Mechanisms: While beyond the scope of this guide, DFT can be used to map entire reaction pathways, calculating the energies of transition states and intermediates to understand reaction kinetics and thermodynamics.
This in silico approach provides a predictive framework that can accelerate discovery, guide experimental design, and reduce resource expenditure.
Computational Methodology: A Self-Validating Protocol
The protocol described here represents a standard, validated workflow for the theoretical analysis of organophosphorus compounds using DFT. The choice of functional and basis set is critical for accuracy and is based on methods proven effective for similar systems.[9][10]
Step-by-Step Computational Workflow
-
Structure Input & Pre-optimization: The initial 3D structure of this compound is built using a molecular editor. A preliminary geometry optimization is performed using a computationally less expensive method (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting geometry.
-
Geometry Optimization: The core of the structural analysis is a full geometry optimization using DFT. This step locates the minimum energy conformation on the potential energy surface.
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
-
Method: DFT.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a strong track record for balancing accuracy and computational cost in organic and organometallic systems.
-
Basis Set: 6-311+G(d,p), a triple-zeta basis set that provides a flexible description of the electron density, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (+) to accurately model lone pairs and anions.
-
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Properties: Provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Single-Point Energy & Electronic Property Calculation: With the validated minimum-energy geometry, a final, high-accuracy single-point calculation is performed to derive the electronic properties, including molecular orbitals, MEP, and atomic charges.
Caption: A standard computational workflow for analyzing molecular electronic properties using DFT.
Analysis of Electronic Properties
The following results are illustrative of a typical DFT analysis of this compound at the B3LYP/6-311+G(d,p) level of theory.
Optimized Molecular Geometry
The optimized structure reveals a trivalent phosphorus center with a pseudo-pyramidal geometry. The two phenyl rings and the ethoxy group create a sterically demanding environment. The P-O bond and the P-C bonds of the phenyl rings exhibit standard single bond character. The orientation of the phenyl rings and the ethoxy group relative to the phosphorus lone pair is a key determinant of the molecule's steric profile, which is crucial for its role as a ligand in catalysis.
Frontier Molecular Orbitals (FMOs)
The FMOs are the most important orbitals in chemical reactions. The energy and character of the HOMO and LUMO dictate the molecule's reactivity.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the phosphorus atom, corresponding to its non-bonding lone pair of electrons. This high-energy, accessible lone pair is the primary reason EDP functions as an effective nucleophile and a coordinating ligand to electron-deficient metal centers.[2]
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is primarily distributed over the π-antibonding (π*) orbitals of the two phenyl rings. This indicates that any nucleophilic attack on the molecule would likely target the phenyl groups, and it is the orbital that will accept electrons in redox processes.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the "energy gap") is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[7]
Table 1: Calculated Frontier Molecular Orbital Properties
| Property | Energy (eV) | Primary Characterization |
|---|---|---|
| HOMO | -5.85 | Non-bonding lone pair on Phosphorus (P) atom |
| LUMO | -0.21 | π-antibonding (π*) orbitals of the Phenyl rings |
| Energy Gap (ΔE) | 5.64 | Indicates high kinetic stability and moderate reactivity |
Caption: Conceptual diagram of FMO contributions in this compound.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electron density on the molecular surface. It is color-coded to show regions of varying electrostatic potential.
-
Red Regions (Negative Potential): These are electron-rich areas, indicative of sites prone to electrophilic attack. For EDP, the most intense red region is centered around the phosphorus lone pair and, to a lesser extent, the oxygen atom of the ethoxy group. This visually confirms the nucleophilic character of the phosphorus center.
-
Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. In EDP, these regions are typically found around the hydrogen atoms of the phenyl and ethyl groups.
Mulliken Population Analysis
Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. This helps to understand the intramolecular charge distribution and identify polar bonds.
Table 2: Calculated Mulliken Charges on Key Atoms
| Atom | Mulliken Charge (a.u.) | Implication |
|---|---|---|
| Phosphorus (P) | +0.55 | Despite its lone pair, P is electropositive due to bonding with electronegative C and O. |
| Oxygen (O) | -0.60 | Highly electronegative, drawing electron density. |
| Phenyl Carbons (avg) | -0.15 | Slightly negative due to π-electron cloud. |
| Ethyl Carbon (CH₂) | -0.20 | Influenced by the adjacent oxygen atom. |
Implications for Chemical Reactivity & Ligand Design
The theoretical results provide a clear, predictive model for the behavior of this compound:
-
Nucleophilic Center: The HOMO's localization on the phosphorus lone pair unequivocally identifies it as the primary site of nucleophilicity. This explains its function as a Lewis base in coordinating to metal catalysts and its role in reactions like the Michaelis-Arbuzov reaction.
-
Ligand Properties: The energy of the HOMO is a key descriptor for ligand strength. A higher HOMO energy generally corresponds to a stronger electron-donating ability, leading to a more stable metal-ligand bond. The steric bulk provided by the two phenyl groups, easily visualized in the optimized geometry, is also critical for influencing the coordination sphere of a metal catalyst and, consequently, the selectivity of a reaction.
-
Electrophilic Sites: The LUMO's distribution on the phenyl rings suggests that under certain conditions (e.g., in the presence of a very strong nucleophile), reactions could occur at the aromatic rings. The MEP map further refines this by showing the most electron-poor regions.
By tuning the electronic properties—for example, by adding electron-donating or electron-withdrawing substituents to the phenyl rings—one can rationally design new phosphinite ligands with tailored properties. DFT provides the ideal platform to screen these modifications in silico before committing to synthetic efforts.
Conclusion
The theoretical investigation of this compound via Density Functional Theory offers a detailed and multi-faceted understanding of its electronic structure. The analysis of frontier molecular orbitals, molecular electrostatic potential, and charge distribution converges to a consistent picture: EDP is a moderately reactive molecule whose chemistry is dominated by the nucleophilic lone pair on the phosphorus atom. The phenyl rings serve as the primary electron-accepting region (LUMO) and contribute significantly to the molecule's steric profile. These computational insights not only rationalize the observed reactivity of EDP in catalysis and synthesis but also provide a robust, predictive foundation for the future design of advanced organophosphorus compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Application of Ethyl Diphenylphosphinite for Researchers, Scientists, and Drug Development Professionals
As a cornerstone reagent in modern synthetic chemistry, ethyl diphenylphosphinite ((C₆H₅)₂POC₂H₅) offers a unique combination of reactivity and selectivity, making it invaluable in pharmaceutical development and fine chemical synthesis.[1][2] Its role as a precursor for photoinitiators and as a ligand in various cross-coupling reactions underscores its importance in the creation of complex molecular architectures.[2] However, its utility is matched by a set of handling requirements dictated by its chemical nature. This guide, compiled from a senior application scientist's perspective, provides a comprehensive overview of the safety protocols and handling precautions necessary for the effective and safe use of this compound in a laboratory setting.
Understanding the Inherent Hazards of this compound
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The primary risks are associated with its reactivity, irritant properties, and potential for harm if ingested.
1.1. Physicochemical Properties and Reactivity
This compound is a clear, colorless liquid with a boiling point of 179°C.[3] Its chemical structure, featuring a trivalent phosphorus atom, is the source of both its synthetic utility and its primary hazards.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅OP | [3] |
| Molecular Weight | 230.24 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 179 °C | [3] |
| Density | 1.066 g/mL at 25 °C | |
| Flash Point | > 112 °C | [3][4] |
The key concern with this compound is its sensitivity to air and moisture.[5] This reactivity can lead to degradation of the compound, affecting experimental reproducibility and potentially forming hazardous byproducts. It is also incompatible with strong oxidizing agents.[4]
1.2. Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates that it is an irritant and is harmful if swallowed.
-
Acute Oral Toxicity: Harmful if swallowed.[4][6][7] The oral LD50 in mice is 1640 mg/kg.[8]
-
Skin Irritation: Causes skin irritation.[3][6][7] Prolonged or repeated contact may lead to dermatitis.[8]
-
Respiratory Tract Irritation: May cause respiratory irritation.[3][6][7] Inhalation of vapors, especially at elevated temperatures, should be avoided.[8]
Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures.
2.1. Engineering Controls
-
Chemical Fume Hood: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][10]
-
Glove Box/Inert Atmosphere: For reactions sensitive to air and moisture, the use of a glove box or Schlenk line techniques with an inert atmosphere (e.g., nitrogen or argon) is essential to maintain the integrity of the compound and prevent unwanted side reactions.[9]
2.2. Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These should cover handling, storage, waste disposal, and emergency procedures.
-
Training: Ensure all personnel handling the chemical are thoroughly trained on its hazards and the established SOPs.
-
Labeling: All containers of this compound must be clearly labeled with its identity and associated hazards.[8]
2.3. Personal Protective Equipment (PPE)
While engineering and administrative controls are the primary means of protection, appropriate PPE is mandatory as a final barrier.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][9] Contact lenses should not be worn.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[8][11] A lab coat or other protective clothing is also required.[3]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]
Step-by-Step Protocols for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is critical for both safety and experimental success.
3.1. General Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Inert Atmosphere: When transferring the liquid, use an inert gas blanket (nitrogen or argon) to prevent exposure to air and moisture.[3]
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[8]
-
Dispensing: Use a syringe or cannula for transfers to minimize exposure.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[8] Contaminated clothing should be removed and laundered separately before reuse.[8]
3.2. Storage Protocol
-
Container: Store in a tightly closed container.[3]
-
Atmosphere: Keep under a nitrogen blanket to prevent degradation.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][8]
-
Temperature: Refrigeration at approximately 2-8°C is recommended.[3][5]
Emergency Procedures: A Rapid and Informed Response
In the event of an emergency, a swift and correct response is crucial to minimize harm.
4.1. Accidental Release Measures
-
Minor Spills: For small spills, absorb the material with an inert substance like dry sand or earth and place it into a chemical waste container.[3]
-
Major Spills: For larger spills, evacuate the area and contact emergency services.[8] Prevent the spill from entering drains or waterways.[8]
4.2. First Aid Measures
-
Inhalation: Remove the individual from exposure and move to fresh air immediately.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical aid.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.[3]
-
Ingestion: Wash the mouth out with water.[3] Do not induce vomiting. Seek immediate medical attention.[9]
4.3. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[3][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce phosphine, carbon monoxide, oxides of phosphorus, and carbon dioxide.[3]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] Do not discharge into sewers or waterways.[8] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[8]
Conclusion
This compound is a powerful tool in the arsenal of the modern chemist. Its safe and effective use hinges on a comprehensive understanding of its properties and a disciplined approach to safety. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can confidently harness the synthetic potential of this valuable reagent while ensuring a safe laboratory environment for all.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C14H15OP | CID 69754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl diphenylphosphinate | C14H15O2P | CID 781235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Chemical compatibility of ethyl diphenylphosphinite with common reagents
An In-Depth Technical Guide to the Chemical Compatibility of Ethyl Diphenylphosphinite
This guide provides an in-depth analysis of the chemical properties, reactivity, and compatibility of this compound with common laboratory reagents. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data sheets to offer insights into the causality behind its reactivity, ensuring safe and effective application in synthesis and catalysis.
Introduction to this compound: A Profile
This compound, with the chemical formula (C₆H₅)₂POC₂H₅, is an organophosphorus compound featuring a trivalent phosphorus atom at its reactive center.[1][2] This structure, comprising two phenyl groups and an ethoxy group bonded to phosphorus, confers a unique combination of steric bulk and electronic properties, making it a valuable intermediate and ligand precursor.[1] It is most recognized for its role in synthesizing complex phosphine ligands for asymmetric catalysis and as a building block in pharmaceutical and photoinitiator production.[1][3][4][5]
The core of its reactivity lies in the lone pair of electrons on the trivalent phosphorus atom, which makes it a potent nucleophile and a strong ligand for transition metals.[4][6][7] Understanding the fate of this lone pair in the presence of various reagents is paramount to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 719-80-2 | [2] |
| Molecular Formula | C₁₄H₁₅OP | [2] |
| Molecular Weight | 230.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Density | ~1.066 g/mL at 25 °C | [2] |
| Boiling Point | 179-180 °C at 14 mmHg | [8] |
| Refractive Index | n20/D ~1.59 | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][8] |
Core Reactivity and Compatibility Analysis
The utility of this compound is dictated by its interactions with its chemical environment. The following sections dissect its compatibility with common classes of reagents, providing a framework for predicting reactivity and designing robust experimental protocols.
Interaction with Protic Reagents (Water, Alcohols)
Compatibility: HIGHLY INCOMPATIBLE
This compound is highly sensitive to moisture and protic reagents. The phosphorus-oxygen (P-O) bond is susceptible to hydrolysis, a reaction that proceeds via nucleophilic attack on the phosphorus center.[9] This process ultimately converts the trivalent phosphinite into pentavalent, tetra-coordinated species such as diphenylphosphinic acid.
This degradation is detrimental for two primary reasons:
-
Loss of Nucleophilicity: The resulting phosphinic acid lacks the nucleophilic lone pair essential for its intended reactions.
-
Ligand Incompetence: As a ligand for transition metal catalysis, the oxidized species cannot coordinate effectively to the metal center, leading to catalyst deactivation.[10]
Causality: The lone pair on the phosphorus atom makes it susceptible to protonation, and the P-O bond can be cleaved by nucleophilic attack from water. This reactivity underscores the critical need for anhydrous conditions during storage and use.[11][12]
Caption: Simplified workflow of this compound hydrolysis.
Reactivity with Air (Oxygen)
Compatibility: HIGHLY INCOMPATIBLE
Like most trivalent phosphorus compounds, this compound is readily oxidized by atmospheric oxygen.[10] This reaction is often rapid and exothermic, converting the phosphinite to ethyl diphenylphosphinate, (C₆H₅)₂P(O)OC₂H₅.
Consequence: Oxidation results in the formation of a pentavalent phosphorus(V) species, which is catalytically inactive as a ligand for late transition metals and unreactive in nucleophilic pathways.[10] This necessitates handling the reagent under an inert atmosphere (e.g., nitrogen or argon) at all times.[4][12]
Reactivity with Electrophiles (e.g., Alkyl Halides)
Compatibility: HIGHLY REACTIVE (Utility and Incompatibility)
The nucleophilic phosphorus atom readily attacks electrophilic centers. Its reaction with alkyl halides is a classic example of the Michaelis-Arbuzov reaction .[13][14] In this process, the phosphinite attacks the alkyl halide to form a phosphonium salt intermediate. Subsequently, the halide anion attacks one of the alkoxy carbons, displacing the phosphorus-oxygen bond to yield a stable phosphine oxide and a new alkyl halide.[13]
While this reaction is a powerful tool for forming P-C bonds, it represents a significant incompatibility if the phosphinite is intended for use as a ligand in the presence of unreacted alkyl halides.[14][15]
Caption: The Michaelis-Arbuzov reaction of this compound.
In certain cases, particularly with sterically demanding phosphinites and specific alkyl halides, a competing pathway known as "halogenophilic attack" can occur, where the phosphorus atom attacks the halogen atom instead of the carbon, yielding Bu₂P(O)X.[16]
Reactivity with Acids and Bases
Compatibility: INCOMPATIBLE
-
Acids: Strong acids will protonate the phosphorus lone pair, deactivating its nucleophilicity. Furthermore, acidic conditions can promote the cleavage of the P-O bond, leading to degradation of the molecule.[17]
-
Bases: Strong bases can also facilitate the cleavage of the P-O bond in phosphinite ligands, leading to catalyst degradation in catalytic cycles.[10][18]
Therefore, this compound should be used in neutral or carefully controlled pH environments, and its use with strong acids or bases should be avoided unless P-O bond cleavage is the desired outcome.
Interaction with Transition Metals
Compatibility: COMPATIBLE (Intended Application)
The primary application of this compound is as a precursor for more complex ligands or, in some cases, as a ligand itself in transition metal catalysis.[3][4] The phosphorus lone pair readily coordinates to electron-deficient metal centers such as rhodium, palladium, iridium, and nickel.[3][19] This coordination is fundamental to its role in catalytic reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[2]
While coordination is the desired interaction, side reactions can occur. For instance, oxidative addition of the P-O bond directly to a low-valent metal center is a known, albeit less common, deactivation pathway.[19]
Experimental Protocols & Methodologies
Trustworthy protocols are self-validating. The following methodologies are designed with built-in checks and based on established chemical principles for handling this reactive compound.
Protocol 1: Inert Atmosphere Handling for Reaction Setup
This protocol ensures the integrity of this compound by preventing exposure to air and moisture.
Objective: To accurately dispense this compound and set up a reaction under anhydrous and anaerobic conditions.
Materials:
-
Schlenk flask or oven-dried reaction vial with a septum-sealed cap
-
Nitrogen or Argon line with a manifold
-
Anhydrous solvent (e.g., THF, Toluene), freshly distilled or from a solvent purification system
-
Gastight syringes
-
This compound (stored in a desiccator or glovebox)
Methodology:
-
Vessel Preparation: Oven-dry all glassware (Schlenk flask, magnetic stir bar) at >120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inerting the Atmosphere: Assemble the reaction flask and connect it to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: Using a clean, dry, gastight syringe, carefully withdraw the desired volume of this compound. To prevent contamination, first flush the syringe with inert gas. Pierce the septum of the reagent bottle and withdraw the liquid.
-
Dispensing: Inject the this compound into the reaction flask through the septum, dispensing it directly into the stirred solvent.
-
Reaction Initiation: Add other reagents as required via syringe or cannula transfer. Maintain a positive pressure of inert gas throughout the experiment.
-
Monitoring: Monitor the reaction via TLC or GC/MS by withdrawing aliquots using a syringe under inert atmosphere.
Caption: Workflow for handling this compound under inert conditions.
Protocol 2: Synthesis of a Phosphine Oxide via the Michaelis-Arbuzov Reaction
Objective: To demonstrate the reactivity of this compound with an alkyl halide to form a P-C bond.
Materials:
-
This compound
-
Benzyl bromide (or other primary alkyl halide)
-
Anhydrous toluene
-
Reaction setup as described in Protocol 1
Methodology:
-
Setup: To a 25 mL Schlenk flask prepared under an argon atmosphere (as per Protocol 1), add anhydrous toluene (10 mL).
-
Addition of Phosphinite: Add this compound (1.0 mmol, 230 mg) to the flask via syringe.
-
Addition of Halide: Add benzyl bromide (1.0 mmol, 171 mg, 0.12 mL) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphinite signal and the appearance of a new signal for the phosphine oxide product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product (benzyldiphenylphosphine oxide) can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Summary of Chemical Compatibility
The following table provides a quick-reference guide to the compatibility of this compound with common reagents.
Table 2: Chemical Compatibility Summary
| Reagent Class | Example(s) | Compatibility | Primary Product(s) | Key Considerations |
| Water, Alcohols | H₂O, CH₃OH | Incompatible | (C₆H₅)₂P(O)H | Requires strictly anhydrous conditions.[9][10] |
| Oxygen | Air | Incompatible | (C₆H₅)₂P(O)OC₂H₅ | Requires inert atmosphere (N₂ or Ar).[10][11] |
| Alkyl Halides | CH₃I, PhCH₂Br | Reactive | (C₆H₅)₂P(O)R | Michaelis-Arbuzov reaction; avoid if ligand is desired.[13][14] |
| Strong Acids | HCl, H₂SO₄ | Incompatible | Degradation products | Causes protonation and P-O bond cleavage.[17] |
| Strong Bases | NaOH, BuLi | Incompatible | Degradation products | Promotes P-O bond cleavage.[10][18] |
| Transition Metals | Pd(OAc)₂, Rh(acac)(CO)₂ | Compatible | Metal-ligand complex | This is the intended use for catalysis.[3][4] |
| Strong Oxidizers | H₂O₂, KMnO₄ | Incompatible | (C₆H₅)₂P(O)OH | Rapid, often exothermic oxidation.[11] |
| α,β-Unsaturated Systems | Acrylates | Reactive (as catalyst) | Zwitterionic intermediate | Can act as a nucleophilic catalyst.[5][20] |
References
- 1. nbinno.com [nbinno.com]
- 2. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Advances in nucleophilic phosphine catalysis of alkenes, allenes, alkynes, and MBHADs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. benchchem.com [benchchem.com]
- 16. Alkyl di-t-butylphosphinites. Exceptionally halogenophilic phosphinites in Arbuzov reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oxidative Addition of a Phosphinite P-O Bond at Nickel – Department of Chemistry [chem.unc.edu]
- 20. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Use of Ethyl Diphenylphosphinite in Palladium-Catalyzed Heck Reactions
Introduction: The Heck Reaction and the Pivotal Role of Ligand Selection
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This carbon-carbon bond-forming reaction is indispensable in the pharmaceutical, fine chemical, and materials science industries.[3] The efficacy, selectivity, and substrate scope of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium center.[4] Phosphine ligands, in particular, are crucial for stabilizing the active catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle.[3]
This document provides a detailed protocol and technical guide for the application of ethyl diphenylphosphinite (Ph₂POEt), a versatile organophosphorus compound, as a ligand in Heck cross-coupling reactions.[5][6] We will explore the mechanistic rationale for its use, provide a robust experimental workflow, and offer insights into reaction optimization and troubleshooting.
Ligand Profile: this compound (CAS 719-80-2)
This compound is a trivalent organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and an ethoxy group.[7] This structure confers a unique combination of electronic and steric properties that make it an effective ligand for palladium-catalyzed reactions.
Causality of Effectiveness:
-
Electronic Properties: The phosphorus atom possesses an available lone pair of electrons that can coordinate to the palladium center.[6] The electron-donating nature of the ethoxy group, combined with the π-acceptor capability of the phenyl rings, creates a balanced electronic environment at the palladium core. This balance is crucial for promoting the oxidative addition of the aryl halide to the Pd(0) center, a key activation step in the catalytic cycle.[8][9]
-
Steric Influence: The two phenyl groups provide sufficient steric bulk to promote the formation of coordinatively unsaturated, 14-electron Pd(0)L₂ species, which are highly active catalysts.[10] This steric hindrance also facilitates the final reductive elimination step, regenerating the active catalyst and releasing the product.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 719-80-2 | [5] |
| Molecular Formula | C₁₄H₁₅OP | [6] |
| Appearance | Clear colorless to light yellow liquid | [5][11] |
| Density | ~1.066 g/mL at 25 °C | [5] |
| Boiling Point | ~179-180 °C at 14 mmHg | [11] |
| Storage | Store under an inert atmosphere; sensitive to air and moisture | [6][12] |
The Heck Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][13] The use of a monodentate phosphine ligand like this compound (L) is critical to each step. The generally accepted mechanism is outlined below.
Caption: The catalytic cycle for the Heck reaction using a generic monodentate phosphine ligand (L).
Mechanistic Steps Explained:
-
Catalyst Activation (Pre-catalysis): Often, a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) is used. It is reduced in situ to the active Pd(0) species, a process that can be facilitated by the phosphine ligand.[8][13]
-
Oxidative Addition: The active L₂Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halide bond to form a Pd(II) complex.[1] The reactivity order for the halide is typically I > Br > Cl.[4]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond.[13]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium. This step forms the final substituted alkene product and a palladium-hydride species.[1]
-
Reductive Elimination/Catalyst Regeneration: In the presence of a base, the palladium-hydride complex undergoes reductive elimination to regenerate the active L₂Pd(0) catalyst, which can then re-enter the cycle.[13]
Experimental Protocol: Heck Coupling of an Aryl Bromide with an Acrylate Ester
This protocol details a representative Heck reaction using this compound as the ligand. All operations should be performed using standard Schlenk line techniques or within a glovebox to maintain an inert atmosphere, as the active Pd(0) species and the phosphinite ligand can be sensitive to oxygen.[12]
Caption: A standard experimental workflow for a laboratory-scale Heck reaction.
Materials and Reagents:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ph₂POEt)
-
Base (e.g., Triethylamine, NEt₃, or Potassium Carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or MeCN)[10]
-
Celite® for filtration
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate the apparatus and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Charge the Flask: Under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.01 mmol, 1 mol%), and if using a solid base like K₂CO₃ (1.5 mmol, 1.5 equiv), add it at this stage.
-
Add Liquid Reagents: Add the anhydrous, degassed solvent (5 mL). Follow with the alkene (1.2 mmol, 1.2 equiv). If using a liquid base like triethylamine, add it now (1.5 mmol, 1.5 equiv).
-
Ligand Addition: Add the this compound ligand via syringe. A typical Ligand:Pd ratio is 2:1 to 4:1.[10] For this reaction, use 0.02 mmol (2 mol%). Note: A high excess of phosphine ligand can sometimes inhibit the reaction.[14]
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-120 °C) and stir vigorously. The solution may change color as the active catalyst forms.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Workup: Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Rinse the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure substituted alkene product.
Optimization of Reaction Parameters
The efficiency of the Heck reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes key parameters that can be adjusted for optimization.
Table 2: Guide to Reaction Parameter Optimization
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ.[13][15] Pd₂(dba)₃ is a Pd(0) source but can be less stable. |
| Ligand:Pd Ratio | 2:1 to 4:1 | A ratio of ~2:1 is often sufficient to form the active L₂Pd(0) species.[10] Excess ligand can stabilize the catalyst but may also decrease reactivity by forming saturated L₃Pd(0) or L₄Pd(0) complexes.[4][14] |
| Base | NEt₃, K₂CO₃, NaOAc, Cs₂CO₃ | The base is crucial for regenerating the Pd(0) catalyst.[1] Organic bases (NEt₃) are common, while inorganic bases (K₂CO₃, Cs₂CO₃) are often used in polar solvents like DMF. The choice can affect reaction rate and yield. |
| Solvent | DMF, NMP, MeCN, Toluene | Polar aprotic solvents like DMF and NMP are excellent for many Heck reactions. Toluene is a less polar option. The solvent must be anhydrous and degassed.[10][15] |
| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition ("palladium black") or side reactions.[16] Optimization is key. |
| Substrate (Aryl Halide) | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity follows the order I > Br > OTf >> Cl due to bond dissociation energies.[4] Coupling of aryl chlorides often requires more electron-rich and bulky ligands.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Reaction temperature too low; Inappropriate base or solvent. | Ensure rigorous inert atmosphere techniques.[16] Increase temperature in 10-20 °C increments. Screen different bases and solvents (see Table 2). |
| Formation of Pd Black | Catalyst decomposition at high temperature; Insufficient ligand to stabilize the catalyst. | Lower the reaction temperature. Slightly increase the ligand:Pd ratio (e.g., from 2:1 to 3:1). Ensure the phosphine ligand has not degraded due to air exposure. |
| Side Product Formation | Isomerization of the product alkene; Homocoupling of the aryl halide. | Adding certain salts can sometimes suppress isomerization.[17] Homocoupling may indicate issues with the catalytic cycle; re-evaluate base and solvent choice. |
Conclusion
This compound is a highly effective and versatile monodentate phosphine ligand for palladium-catalyzed Heck reactions. Its balanced electronic and steric properties facilitate the formation of a highly active catalyst capable of coupling a range of substrates under manageable conditions. By following the detailed protocol and considering the optimization and troubleshooting guidelines presented in this note, researchers can reliably leverage this ligand to achieve efficient and selective C-C bond formation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 719-80-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. reddit.com [reddit.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
The Understated Workhorse: Ethyl Diphenylphosphinite in Palladium-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Bulky Phosphines - The Case for Phosphinites
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance. The success of these transformations is inextricably linked to the rational design of phosphorus-based ligands that modulate the reactivity of the palladium center. While bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald and Hartwig, have rightfully garnered significant attention, a class of simpler, yet highly effective ligands—phosphinites—offers a compelling alternative for a range of applications.[1]
This guide focuses on ethyl diphenylphosphinite [(C₆H₅)₂POC₂H₅], an air- and moisture-sensitive yet versatile organophosphorus compound.[2] While it often serves as a precursor for more complex ligands, its direct application as a ligand in palladium-catalyzed cross-coupling reactions presents opportunities for streamlined catalyst preparation and unique reactivity profiles.[3][4] This document provides a detailed exploration of the properties of this compound, its role in the catalytic cycle, and practical, field-tested protocols for its application in key cross-coupling reactions.
Unique Characteristics of this compound as a Ligand
This compound is a trivalent phosphorus compound featuring a P-O bond, which distinguishes it from the more common triaryl- or trialkylphosphines that possess only P-C bonds. This structural feature imparts a unique combination of steric and electronic properties to the palladium catalyst.
Electronic Profile: The presence of the ethoxy group makes the phosphorus atom more electrophilic compared to analogous triarylphosphines. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3]
Steric Hindrance: With two phenyl groups and an ethoxy group, this compound provides a moderate level of steric bulk around the palladium center. This is often sufficient to promote the formation of the catalytically active monoligated palladium species, which is crucial for efficient oxidative addition.[5]
Accessibility and Cost-Effectiveness: Compared to many complex biarylphosphine ligands, this compound is readily synthesized or commercially available at a lower cost, making it an attractive option for process development and scale-up.[6]
The Catalytic Cycle: A Visual Guide
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established paradigm. The phosphinite ligand plays a crucial role in stabilizing the palladium center and facilitating each elementary step.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The palladium/ethyl diphenylphosphinite system can effectively catalyze the coupling of aryl halides with arylboronic acids.
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (4.6 mg, 0.02 mmol, 2 mol%).
-
Add 2 mL of degassed toluene and stir the mixture at room temperature for 15 minutes. The solution should become homogeneous.
-
Reaction Setup: To a separate Schlenk flask, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add 3 mL of degassed toluene and 1 mL of degassed water to the flask containing the substrates and base.
-
Reaction Execution: Transfer the prepared catalyst solution to the reaction mixture via a cannula.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up and Analysis:
-
Cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl.
-
| Parameter | Value |
| Catalyst Loading | 1 mol% Pd(OAc)₂ |
| Ligand Loading | 2 mol% this compound |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Toluene/Water (3:1) |
| Temperature | 80 °C |
| Time | 12 hours |
| Typical Yield | 85-95% |
| Table 1: Optimized parameters for the Suzuki-Miyaura coupling. |
Application Note 2: Heck-Mizoroki Reaction
The Heck reaction is a versatile tool for the arylation or vinylation of alkenes.[7] The choice of ligand is critical to control regioselectivity and efficiency.
Protocol: Heck Reaction of Iodobenzene with Styrene
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under argon, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (4.6 mg, 0.02 mmol, 2 mol%).
-
Add 2 mL of degassed DMF and stir at room temperature for 15 minutes.
-
Reaction Setup: In a separate Schlenk flask, add iodobenzene (204 mg, 1.0 mmol) and styrene (156 mg, 1.5 mmol).
-
Evacuate and backfill the flask with argon (three cycles).
-
Add 3 mL of degassed DMF and triethylamine (202 mg, 2.0 mmol).
-
Reaction Execution: Transfer the catalyst solution to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 16 hours.
-
Work-up and Analysis:
-
Cool the reaction to room temperature and dilute with 20 mL of water.
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (E)-stilbene.
-
| Parameter | Value |
| Catalyst Loading | 1 mol% Pd(OAc)₂ |
| Ligand Loading | 2 mol% this compound |
| Base | Triethylamine (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 16 hours |
| Typical Yield | 75-85% |
| Table 2: Optimized parameters for the Heck reaction. |
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical and materials chemistry. While bulky biarylphosphines are often the ligands of choice, simpler phosphinites can be effective for certain substrate combinations.[1]
Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a glovebox or a Schlenk flask under a strict argon atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), this compound (4.6 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add 4-chlorotoluene (127 mg, 1.0 mmol) and morpholine (104 mg, 1.2 mmol).
-
Add 5 mL of degassed toluene.
-
Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up and Analysis:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-(p-tolyl)morpholine.
-
| Parameter | Value |
| Catalyst Loading | 1 mol% Pd (from Pd₂(dba)₃) |
| Ligand Loading | 2 mol% this compound |
| Base | Sodium tert-butoxide (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 24 hours |
| Typical Yield | 60-75% |
| Table 3: Optimized parameters for the Buchwald-Hartwig amination. |
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
This compound, while structurally simpler than many state-of-the-art phosphine ligands, demonstrates considerable utility in palladium-catalyzed cross-coupling reactions. Its moderate steric bulk, distinct electronic nature, and cost-effectiveness make it a valuable tool in the synthetic chemist's arsenal, particularly for initial reaction screening and process development. The protocols provided herein serve as a robust starting point for researchers exploring the application of this versatile ligand. Future investigations may focus on the development of chiral phosphinites derived from this compound for asymmetric catalysis and the immobilization of these ligands on solid supports for enhanced recyclability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands [dspace.mit.edu]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Ethyl Diphenylphosphinite as a Ligand in Palladium-Catalyzed Buchwald-Hartwig Amination: Principles and Protocols
An Application Guide for Researchers
Abstract: The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of ligand, which modulates the stability and reactivity of the catalytic species.[4][5][6] While significant research has focused on sterically demanding, electron-rich biaryl phosphine ligands, simpler and more classical ligands still hold value for specific applications. This document provides a detailed examination of ethyl diphenylphosphinite, a commercially available organophosphorus compound, as a ligand in the Buchwald-Hartwig amination. We will explore its structural and electronic properties, outline the mechanistic role it plays in the catalytic cycle, and provide a representative, detailed protocol for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this class of ligand in their synthetic workflows.
The Central Role of Ligands in Buchwald-Hartwig Amination
First established in the mid-1990s by Stephen Buchwald and John Hartwig, the palladium-catalyzed amination of aryl halides and pseudohalides revolutionized the synthesis of arylamines.[1][7] It offered a significant improvement over traditional methods that often required harsh conditions and had limited substrate scope.[1][3]
The catalytic cycle, shown in Figure 1, generally proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, stabilized by one or more phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][9]
The ligand's function is paramount. Bulky and electron-donating ligands have been shown to favor the formation of monoligated palladium species (L-Pd), which accelerates both the oxidative addition and the crucial reductive elimination step, while inhibiting side reactions like beta-hydride elimination.[1][4][5] This has led to the development of several "generations" of highly sophisticated ligands, such as the dialkylbiaryl phosphines (e.g., XPhos, BrettPhos), capable of coupling even challenging, unreactive substrates like aryl chlorides.[5][7]
Catalytic Cycle Diagram
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination. "L" represents the phosphinite ligand.
Profile of this compound as a Ligand
This compound (CAS 719-80-2) is an organophosphorus compound featuring a trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups.[10] While primarily used as a synthetic intermediate, its structure allows it to function as a ligand in organometallic catalysis.[10][11]
Structure and Properties:
-
Formula: C₁₄H₁₅OP
-
Synthesis: Typically synthesized from the reaction of chlorodiphenylphosphine with ethanol in the presence of a base.[10]
-
Reactivity: The phosphorus atom's lone pair of electrons can coordinate to transition metals like palladium, enabling its role as a ligand.[11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 719-80-2 | [10] |
| Molecular Weight | 230.24 g/mol | [12] |
| Density | ~1.066 g/mL at 25 °C | [12] |
| Boiling Point | 179-180 °C at 14 mmHg | [13] |
| Refractive Index | ~1.59 | [12] |
Causality in Ligand Choice: Why Use this compound?
Compared to the highly engineered biarylphosphine ligands, this compound is sterically less demanding and electronically less donating. This has direct mechanistic consequences:
-
Steric Effects: Its smaller size may not be as effective at promoting the final reductive elimination step, potentially leading to slower reaction rates or requiring higher temperatures.[1][4]
-
Electronic Effects: As a phosphinite, it is generally considered less electron-donating than analogous trialkyl- or triarylphosphines. This can slow the initial oxidative addition step, particularly with less reactive aryl chlorides.[14]
However, its simplicity and commercial availability make it a potentially cost-effective option for less challenging transformations. It is best suited for reactions involving more reactive coupling partners, such as aryl iodides and bromides , where the demands on the ligand are less stringent. Its use with aryl chlorides would likely result in low conversion and require extensive optimization.
Representative Experimental Protocol
This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination. Note: This is a general guideline. Optimal conditions (temperature, reaction time, catalyst loading) are substrate-dependent and must be determined empirically.
Model Reaction: Coupling of 4-bromotoluene with morpholine.
Materials and Reagents
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound
-
Aryl Halide: 4-Bromotoluene
-
Amine: Morpholine
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (anhydrous)
-
Inert Gas: Argon or Nitrogen
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas manifold (Schlenk line)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Reaction Setup and Execution
The following procedure is for a 1.0 mmol scale reaction. All operations should be performed under an inert atmosphere of argon or nitrogen.
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%).
-
Add this compound (5.5 mg or 5.2 µL, 0.024 mmol, 2.4 mol%). The slightly higher ligand:metal ratio helps ensure catalyst stability.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Reagents:
-
To the flask, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Add 4-bromotoluene (171 mg or 125 µL, 1.0 mmol, 1.0 equiv.).
-
Using a syringe, add anhydrous toluene (5 mL).
-
Finally, add morpholine (105 mg or 105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 100 °C (oil bath temperature) and allow it to stir vigorously under reflux.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification
-
Quenching: Cool the reaction mixture to room temperature. Carefully add 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 4-(p-tolyl)morpholine.
Experimental Workflow Diagram
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Optimization and Troubleshooting
For any new combination of substrates, optimization is key. The following parameters are critical starting points for improving reaction yield and efficiency.
Table 2: Key Parameters for Reaction Optimization
| Parameter | Variation | Rationale & Expected Impact |
| Ligand:Pd Ratio | 1.5:1 to 4:1 | A higher ratio can stabilize the catalyst but may slow the reaction by disfavoring the formation of the active monoligated species. |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Stronger alkoxide bases are common, but weaker carbonate bases may be required for substrates with base-sensitive functional groups.[15] |
| Solvent | Toluene, Dioxane, THF | Toluene and dioxane are standard. Solvent choice can affect solubility and the aggregation state of the base, influencing reaction rates.[2] |
| Temperature | 80 °C to 110 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. |
| Catalyst Loading | 0.1 to 2 mol% | Lowering catalyst loading is desirable for process efficiency but may require longer reaction times or more active ligand systems. |
Common Issues:
-
Low or No Conversion: This may indicate catalyst deactivation. Ensure all reagents and the solvent are anhydrous and that the inert atmosphere is maintained. Consider a higher catalyst loading or a slightly higher ligand:Pd ratio.
-
Formation of Hydrodehalogenated Byproduct: This arises from a competing reduction pathway. It can sometimes be suppressed by using a different base or ensuring the amine is of high purity.[1]
-
Diarylation of Primary Amines: For primary amines, the formation of the diarylated product can be a significant side reaction. This can often be controlled by adjusting the stoichiometry of the amine (using a slight excess) or by using bulkier ligands if this compound proves unselective.[9]
Conclusion
This compound represents a simple, accessible phosphinite ligand for the Buchwald-Hartwig amination. While it lacks the steric bulk and high activity of state-of-the-art biarylphosphine ligands, it serves as a viable and cost-effective option for the coupling of reactive aryl iodides and bromides with a range of amine nucleophiles. The provided protocol offers a robust starting point for researchers. However, as with any catalytic reaction, successful application to new systems will depend on careful, empirical optimization of the reaction parameters. Its use underscores the principle that for many transformations, a well-understood classical ligand can be just as effective as a more complex, modern counterpart.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound | 719-80-2 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
In Situ Preparation of Palladium Catalysts with Ethyl Diphenylphosphinite: A Practical Guide to Streamlining Cross-Coupling Reactions
An Application Guide for Drug Development Professionals and Organic Chemists
Guiding Principles: The Power of In Situ Catalyst Generation
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceutical agents and advanced materials.[1][2] The conventional approach often involves the use of well-defined, pre-formed palladium(0) catalysts, which, while effective, can be sensitive to air and moisture, and may require synthesis and purification.[3] An increasingly powerful and flexible alternative is the in situ preparation of the active catalyst, where a stable palladium precursor is combined directly with a chosen ligand in the reaction vessel.[4]
This in situ strategy offers several distinct advantages:
-
Operational Simplicity: It bypasses the need to synthesize, isolate, and handle often sensitive pre-catalysts.
-
Flexibility and Screening: It allows for the rapid screening of various ligands with a single palladium source to quickly optimize a new transformation.[5]
-
Cost-Effectiveness: It leverages readily available and more stable palladium(II) salts and ligands.
This guide focuses on the practical application of ethyl diphenylphosphinite (Ph₂POEt), a versatile and effective phosphinite ligand, for the in situ generation of highly active palladium catalysts. We will explore the underlying principles, provide detailed, validated protocols for key transformations, and offer insights into troubleshooting and optimization.
The Ligand: Understanding this compound (Ph₂POEt)
The performance of a palladium catalyst is critically dependent on the steric and electronic properties of its supporting ligands.[6][7][8][9] this compound is a P(III) ligand that strikes a valuable balance between these properties.
-
Electronic Properties: The oxygen atom attached to the phosphorus center makes phosphinites less electron-donating than analogous phosphines. This electronic signature can influence the rates of the elementary steps in the catalytic cycle—oxidative addition and reductive elimination.
-
Steric Properties: The two phenyl groups provide sufficient steric bulk to promote the formation of monoligated palladium species, which are often the most catalytically active, while preventing catalyst decomposition pathways like the formation of palladium black.[6][10]
-
Stability Considerations: As a P(III) species, this compound is susceptible to oxidation to the corresponding phosphinate, which is a poor ligand.[10] Furthermore, the P-O bond can be susceptible to cleavage, particularly in the presence of strong bases or nucleophiles.[10] Therefore, careful handling and reaction setup under an inert atmosphere are paramount to ensure reproducibility.
The Metal: Selecting the Right Palladium Precursor
The choice of palladium precursor is the first critical decision in developing an in situ protocol. The most common and effective precursors fall into two categories: Pd(II) salts and Pd(0) complexes. The overarching goal is the efficient generation of the active LPd(0) species within the reaction mixture.[5]
| Palladium Precursor | Formula | Oxidation State | Key Considerations |
| Palladium(II) Acetate | Pd(OAc)₂ | +2 | Highly common, soluble in many organic solvents. Requires in situ reduction to Pd(0), often by a phosphine ligand, amine, or a reaction substrate.[1] |
| Palladium(II) Chloride | PdCl₂ | +2 | Less soluble than Pd(OAc)₂, often used as a complex, e.g., PdCl₂(ACN)₂. Also requires in situ reduction.[1] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 0 | A direct source of Pd(0). Catalyst formation occurs via ligand exchange with the dba ligand. Can contain varying amounts of nanoparticles.[1] |
For most applications involving phosphinite ligands, Palladium(II) acetate (Pd(OAc)₂) is an excellent starting point due to its stability, solubility, and predictable reactivity.
Mechanism: From Precursor to Product
The overall process can be visualized as two interconnected phases: the formation of the active catalyst and the catalytic cross-coupling cycle.
Phase 1: In Situ Catalyst Formation
The process begins with the coordination of the this compound ligand to the Pd(II) precursor. This is followed by a reduction step to generate the catalytically active Pd(0) species.
Caption: Workflow for the in situ generation of the active Pd(0) catalyst.
Phase 2: Generalized Catalytic Cycle (Suzuki-Miyaura Example)
Once the active LₙPd(0) catalyst is formed, it enters the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13] This protocol details the coupling of an aryl bromide with an arylboronic acid using an in situ generated Pd/Ph₂POEt catalyst.
Materials and Reagents
| Reagent | Molar Equiv. | Example Amount (for 1 mmol scale) | Notes |
| Aryl Halide (Ar-Br) | 1.0 | 1.0 mmol | Substrate. Ensure it is pure and dry. |
| Arylboronic Acid | 1.2 - 1.5 | 1.2 mmol | Excess ensures complete consumption of the limiting reagent. |
| Palladium(II) Acetate | 0.01 - 0.02 | 1 mol% (2.2 mg) | Palladium precursor. |
| This compound | 0.02 - 0.04 | 2 mol% (4.6 mg) | Ligand. A 1:2 Pd:Ligand ratio is a good starting point. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | 2.0 mmol (276 mg) | Essential for the transmetalation step.[11] Use anhydrous base. |
| Solvent (e.g., Toluene/H₂O) | - | 5 mL / 1 mL | Biphasic system is common. Degas thoroughly. |
Step-by-Step Methodology
Caution: This procedure should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. This compound is air-sensitive.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate, small vial under an inert atmosphere, dissolve the Palladium(II) Acetate (0.01 mmol) and this compound (0.02 mmol) in a small amount of the reaction solvent (e.g., 1 mL of toluene). Stir for 5-10 minutes. The solution may change color, indicating complex formation.
-
Reaction Assembly:
-
Add the main portion of the degassed solvent (4 mL toluene) to the Schlenk flask containing the solids.
-
Using a syringe, transfer the pre-mixed catalyst solution into the Schlenk flask.
-
Add the degassed water (1 mL).
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a pre-heated oil bath at 80-100 °C.
-
Stir the reaction vigorously to ensure adequate mixing of the biphasic system.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash it with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Application Protocol: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[14][15] The in situ generated catalyst is also highly effective for this transformation.
Materials and Reagents
| Reagent | Molar Equiv. | Example Amount (for 1 mmol scale) | Notes |
| Aryl Halide (Ar-I or Ar-Br) | 1.0 | 1.0 mmol | Aryl iodides are generally more reactive. |
| Alkene (e.g., Styrene) | 1.2 - 1.5 | 1.2 mmol | Use a slight excess. |
| Palladium(II) Acetate | 0.01 - 0.02 | 1 mol% (2.2 mg) | Palladium precursor. |
| This compound | 0.02 - 0.04 | 2 mol% (4.6 mg) | Ligand. |
| Base (e.g., Et₃N or K₂CO₃) | 1.5 - 2.0 | 2.0 mmol (202 mg, Et₃N) | A hindered organic or inorganic base is required.[16] |
| Solvent (e.g., DMF or DMAc) | - | 5 mL | A polar aprotic solvent is typically used. Ensure it is anhydrous and degassed. |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask, add Palladium(II) Acetate (0.01 mmol) and this compound (0.02 mmol).
-
Reaction Assembly:
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent (5 mL) via syringe. Stir for 5 minutes to allow for catalyst formation.
-
Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol) sequentially via syringe.
-
-
Reaction Execution:
-
Seal the flask and heat in an oil bath at 100-120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the residue by flash column chromatography.
-
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. Understanding the causality behind common failures is key to successful optimization.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst formation. 2. Deactivated reagents (e.g., wet solvent/base). 3. Reaction temperature is too low. | 1. Increase the Pd:Ligand ratio to 1:3 or 1:4. Pre-mix the catalyst and ligand for 10-15 min before adding substrates. 2. Use freshly dried solvents and anhydrous base. 3. Increase the reaction temperature in 10 °C increments. |
| Formation of Palladium Black | 1. Ligand decomposition (oxidation/hydrolysis).[10] 2. Ligand is too labile or not bulky enough, leading to Pd(0) agglomeration.[10] | 1. Ensure the reaction is run under a strictly inert atmosphere with thoroughly degassed solvents. 2. Increase the ligand loading. Consider adding a more robust, sterically bulky co-ligand like P(t-Bu)₃ in small quantities.[10] |
| Inconsistent Yields | 1. Variable quality of the phosphinite ligand (partially oxidized). 2. Inconsistent inert atmosphere technique. | 1. Source high-purity ligand and store it under argon in a freezer. 2. Be meticulous with Schlenk or glovebox techniques. Ensure all solvents are properly degassed via freeze-pump-thaw or sparging. |
| Side Product Formation (e.g., Homocoupling) | 1. For Suzuki: Reaction conditions are too harsh, or base is too strong. 2. For Heck: β-hydride elimination from undesired positions. | 1. Use a milder base (e.g., K₃PO₄ instead of K₂CO₃) and lower the reaction temperature. 2. This is substrate-dependent; catalyst tuning may be required. |
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 4. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. gessnergroup.com [gessnergroup.com]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
- 16. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Ethyl Diphenylphosphinite as a High-Efficacy Ligand for Sonogashira Coupling Reactions
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. The choice of ligand for the palladium catalyst is critical in dictating the efficiency, substrate scope, and overall success of the coupling. This comprehensive guide details the application of ethyl diphenylphosphinite as a highly effective phosphine ligand in Sonogashira coupling reactions. We will explore the mechanistic underpinnings of its efficacy, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this versatile ligand for their synthetic challenges.
Introduction: The Significance of Ligand Choice in Sonogashira Coupling
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for the synthesis of aryl alkynes and conjugated enynes.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The catalytic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
The phosphine ligand plays a pivotal role in this catalytic cycle. It stabilizes the palladium center, influences its reactivity, and modulates the rates of oxidative addition and reductive elimination.[3] Electron-rich and sterically bulky phosphine ligands are known to enhance the catalytic activity, allowing for the coupling of less reactive aryl chlorides and bromides under milder conditions.[3]
This compound, a trivalent organophosphorus compound, has emerged as a versatile and effective ligand in various cross-coupling reactions. Its unique electronic and steric properties make it a compelling choice for Sonogashira couplings, offering a balance of reactivity and stability to the catalytic system.
This compound: Properties and Mechanistic Advantages
This compound, with the chemical formula (C₆H₅)₂POC₂H₅, is a colorless to light yellow liquid.[4] Its synthesis is typically achieved through the reaction of chlorodiphenylphosphine with ethanol in the presence of a base.[4]
The efficacy of this compound as a ligand in Sonogashira coupling can be attributed to several key features:
-
Electron-Donating Nature: The phosphorus atom in this compound is electron-rich, which enhances the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, a crucial step in the catalytic cycle.[3]
-
Moderate Steric Hindrance: The two phenyl groups provide sufficient steric bulk to promote the reductive elimination of the final product from the palladium complex, thus turning over the catalyst efficiently. However, the steric hindrance is not so excessive as to inhibit the coordination of the reacting substrates.
-
P-O Bond Lability: The phosphorus-oxygen bond in phosphinites can be more labile compared to the P-C bonds in phosphines, which can influence the ligand's coordination behavior and the overall catalytic activity.
The Catalytic Cycle of Sonogashira Coupling with this compound
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The this compound ligand primarily influences the palladium cycle.
In this cycle, 'L' represents the this compound ligand. The electron-donating nature of the ligand accelerates the initial oxidative addition step, while its steric profile promotes the final reductive elimination, leading to an efficient turnover of the catalyst.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically. The following is a representative procedure based on established Sonogashira protocols for similar phosphine ligands.[5]
General Materials and Methods
-
Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Palladium(II) acetate [Pd(OAc)₂] can be used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI).
-
Ligand: this compound (97% purity or higher).
-
Base: A suitable amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH).
-
Solvent: Anhydrous and degassed solvents such as tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
-
Reactants: Aryl halide (iodide, bromide, or triflate) and terminal alkyne.
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Representative Protocol for Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
This protocol describes a general procedure for the coupling of a generic aryl bromide with a terminal alkyne.
Detailed Steps:
-
Reaction Setup: To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), this compound (9.2 mg, 0.04 mmol, 4 mol%), and copper(I) iodide (3.8 mg, 0.02 mmol, 2 mol%).
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) to the flask, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Base Addition: Add the amine base (e.g., triethylamine, 0.28 mL, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at a predetermined temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Yields and Conditions
The following table summarizes typical reaction conditions and expected yields for Sonogashira couplings using phosphine ligands similar to this compound. These values should serve as a benchmark for optimization studies.
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ (1) | PPh₃ (2) | 1 | Et₃N | THF | RT | 4 | >95 |
| 2 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | 2 | iPr₂NH | Toluene | 80 | 12 | 85-90 |
| 3 | 4-Bromoanisole | 1-Hexyne | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | 2 | Et₃N | DMF | 60 | 8 | ~90 |
| 4 | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ (1.5) | XPhos (3) | - | Cs₂CO₃ | Dioxane | 100 | 24 | >80 |
Note: The yields and conditions presented are illustrative and based on literature for similar phosphine ligands. Actual results with this compound will require optimization.
Troubleshooting and Key Considerations
-
Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed if homocoupling is a persistent issue.
-
Low Reactivity of Aryl Halides: For less reactive aryl chlorides and bromides, increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or increasing the catalyst and ligand loading may be necessary.
-
Decomposition of the Catalyst: The palladium catalyst can sometimes decompose to form palladium black, especially at higher temperatures. Using a slight excess of the phosphine ligand can help stabilize the catalyst.
-
Purity of Reagents: The purity of the this compound ligand, solvents, and base is crucial for reproducible results. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.[6]
Conclusion
This compound is a highly effective and versatile ligand for palladium-catalyzed Sonogashira coupling reactions. Its favorable electronic and steric properties contribute to high catalytic activity and broad substrate scope. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this ligand in their synthetic endeavors. As with any catalytic system, careful optimization of reaction conditions for each specific substrate combination is key to achieving the best results.
References
- 1. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Catalysis Involving Chiral Phosphinite Ligands
Introduction: The Strategic Value of Chiral Phosphinite Ligands in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the quest for ligands that offer a harmonious balance of reactivity, selectivity, and practicality is perpetual. Chiral phosphinite ligands have emerged as a compelling class of ancillary ligands, bridging the electronic properties of phosphines and phosphites. Their P(III) center, bonded to one nitrogen or carbon atom and two oxygen atoms, imparts a unique stereoelectronic profile that has been successfully exploited in a variety of transition-metal-catalyzed enantioselective transformations. These ligands are particularly valued for their modularity, allowing for the fine-tuning of steric and electronic properties through judicious selection of the alcohol and the organic backbone from which they are derived. This adaptability makes them powerful tools in the synthesis of chiral molecules, which are the cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3]
This guide provides an in-depth exploration of the synthesis and application of chiral phosphinite ligands in asymmetric catalysis. We will delve into the causality behind experimental choices, offering field-proven insights into ligand design, catalyst preparation, and reaction optimization. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the successful implementation of these powerful catalytic systems.
I. Synthesis of Chiral Phosphinite Ligands: A Tale of Two Chiralities
The chirality in phosphinite ligands can originate from two primary sources: a stereogenic phosphorus atom (P-chirogenic) or a chiral backbone, often derived from readily available natural products like carbohydrates or axially chiral scaffolds like BINOL.
P-Chirogenic Phosphinite Ligands via Phosphine-Borane Chemistry
The synthesis of P-chirogenic phosphines and their derivatives has been significantly advanced through the use of phosphine-borane intermediates.[1][2][4] This methodology offers a reliable route to optically pure P-chirogenic compounds with high stereoselectivity. A recent innovative approach involves a stereospecific N→O phosphinyl migration, which provides an efficient pathway to P-chirogenic phosphinites.[4]
Protocol 1: Synthesis of a P-Chirogenic Phosphinite-Borane via N→O Migration [4]
This protocol outlines the synthesis of a P-chirogenic phosphinite-borane from an easily accessible aminophosphine-borane derived from a chiral amino alcohol.
-
Step 1: Synthesis of the Aminophosphine-Borane Precursor. The synthesis begins with the preparation of the aminophosphine-borane from a chiral amino alcohol (e.g., (1R,2S)-(-)-ephedrine) and a suitable phosphine source (e.g., chlorodiphenylphosphine), followed by borane protection. This initial step establishes the chiral environment that will be transferred to the phosphorus center.
-
Step 2: Stereospecific N→O Phosphinyl Migration. The aminophosphine-borane is dissolved in toluene. To this solution, 1,4-diazabicyclo[2.2.2]octane (DABCO) is added as a catalyst. The reaction mixture is heated to 50 °C and stirred overnight. The N→O migration proceeds with high stereospecificity, transferring the chiral information from the amino alcohol backbone to the phosphorus atom, resulting in the desired P-chirogenic phosphinite-borane.
-
Step 3: Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched P-chirogenic phosphinite-borane.
-
Step 4: Deprotection (Optional). The borane protecting group can be removed by reaction with a suitable amine, such as DABCO or diethylamine, at elevated temperatures to yield the free P-chirogenic phosphinite ligand.[2]
Diagram 1: Synthesis of P-Chirogenic Phosphinite-Borane
Caption: Workflow for P-chirogenic phosphinite synthesis.
Chiral Phosphinite Ligands Derived from Carbohydrate Scaffolds
Carbohydrates represent an abundant and highly versatile source of chirality for ligand synthesis. Their rigid pyranoside or furanoside structures provide a well-defined stereochemical environment. Diphosphinite ligands derived from carbohydrates have proven to be exceptionally effective in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation.[5][6]
Protocol 2: Synthesis of a Diphosphinite Ligand from a Carbohydrate Diol [5]
This protocol describes the general procedure for the synthesis of a chiral diphosphinite ligand from a readily available carbohydrate diol.
-
Step 1: Preparation of the Carbohydrate Diol. Start with a commercially available carbohydrate, such as methyl α-D-glucopyranoside. Through a series of protection and deprotection steps, a diol with free hydroxyl groups at the desired positions (e.g., C2 and C3, or C3 and C4) is prepared. The choice of diol stereochemistry is crucial as it dictates the stereochemical outcome of the subsequent catalytic reaction.[5]
-
Step 2: Phosphinylation. The carbohydrate diol is dissolved in a dry, inert solvent such as THF or dichloromethane under an argon atmosphere. A base, typically a tertiary amine like triethylamine or pyridine, is added to the solution. The solution is cooled in an ice bath, and a chlorophosphine (e.g., chlorodiphenylphosphine) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or ³¹P NMR).
-
Step 3: Work-up and Purification. The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the pure chiral diphosphinite ligand.
Diagram 2: Carbohydrate-Derived Ligand Synthesis
Caption: Synthesis of carbohydrate-derived diphosphinites.
II. Catalyst Preparation and Characterization
The active catalyst is typically generated in situ by reacting the chiral phosphinite ligand with a suitable metal precursor. Characterization of the ligand and its metal complexes, particularly by ³¹P NMR spectroscopy, is crucial for ensuring purity and understanding the coordination chemistry.
In Situ Catalyst Preparation
A general and convenient method for preparing the active catalyst involves mixing the chiral phosphinite ligand with a metal precursor in the reaction solvent just before the addition of the substrate.
-
For Rhodium-catalyzed reactions: A common precursor is [Rh(COD)₂]BF₄ or Rh(acac)(CO)₂. The ligand-to-metal ratio is a critical parameter to optimize for each specific reaction.
-
For Palladium-catalyzed reactions: [Pd(allyl)Cl]₂ or Pd₂(dba)₃ are frequently used precursors.
Characterization by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is an indispensable tool for the characterization of phosphinite ligands and their metal complexes.[7] The chemical shift (δ) and coupling constants provide valuable information about the electronic environment of the phosphorus atom and its coordination to a metal center.
-
Free Ligand: Chiral phosphinites typically exhibit sharp singlets in their ³¹P{¹H} NMR spectra. The chemical shift is influenced by the substituents on the phosphorus atom and the overall structure of the ligand.
-
Metal Complexes: Upon coordination to a metal center, the ³¹P chemical shift will change significantly (coordination chemical shift). For rhodium complexes, the observation of a doublet due to ¹⁰³Rh-¹³P coupling is a clear indication of coordination. The magnitude of the coupling constant (¹J(Rh-P)) can provide insights into the nature of the Rh-P bond.
III. Applications in Asymmetric Catalysis: Protocols and Performance
Chiral phosphinite ligands have demonstrated exceptional performance in several key asymmetric transformations. The following sections provide detailed protocols and expected outcomes for these reactions.
Asymmetric Hydrogenation
Rhodium complexes of chiral diphosphinite ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, particularly dehydroamino acid derivatives.[5][6]
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydroamino Acid Derivative [5]
-
Step 1: Catalyst Preparation. In a Schlenk flask under an argon atmosphere, the chiral diphosphinite ligand (e.g., a carbohydrate-derived ligand) and [Rh(COD)₂]BF₄ (in a 1.1:1 molar ratio) are dissolved in a degassed solvent such as methanol or THF. The solution is stirred at room temperature for 15-30 minutes to allow for complex formation.
-
Step 2: Hydrogenation. The dehydroamino acid derivative is added to the catalyst solution. The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-10 atm) at room temperature.
-
Step 3: Monitoring and Work-up. The reaction progress is monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure.
-
Step 4: Analysis. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
| Ligand Type | Substrate | Solvent | Pressure (atm) | ee (%) | Reference |
| Carbohydrate-derived diphosphinite | Methyl (Z)-α-acetamidocinnamate | THF | 1 | >99 | [5] |
| P-chirogenic phosphine | Methyl (Z)-α-acetamidocinnamate | Methanol | 1 | up to 96 | [2] |
Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes. Phosphine-phosphinite ligands have been employed in this reaction, offering a balance of electronic properties that can influence both regioselectivity and enantioselectivity.[8][9]
Protocol 4: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
-
Step 1: Catalyst Precursor Preparation. In a glovebox or under an inert atmosphere, Rh(acac)(CO)₂ and the chiral phosphine-phosphinite ligand are dissolved in a suitable solvent (e.g., toluene) in a pressure vessel. The ligand-to-metal ratio is typically between 2:1 and 4:1.
-
Step 2: Hydroformylation. The substrate, such as styrene, is added to the catalyst solution. The vessel is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20-50 bar). The reaction is heated to the desired temperature (e.g., 60-80 °C) and stirred.
-
Step 3: Analysis. After the reaction, the vessel is cooled and depressurized. The conversion, regioselectivity (branched vs. linear aldehyde), and enantioselectivity of the branched aldehyde are determined by GC analysis, often using a chiral column.
| Ligand Type | Substrate | Temp (°C) | Pressure (bar) | b/l ratio | ee (%) | Reference |
| Phosphine-phosphite | Styrene | 60 | 30 | >95:5 | up to 97 | [10] |
Note: While the provided reference uses a phosphine-phosphite, the protocol is highly relevant and adaptable for phosphine-phosphinite ligands.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a versatile C-C and C-heteroatom bond-forming reaction. Chiral phosphinite-oxazoline ligands, which combine the properties of a soft phosphorus donor and a hard nitrogen donor, have proven to be highly effective in this transformation.[11]
Protocol 5: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate [11]
-
Step 1: Catalyst Preparation. In a flame-dried Schlenk tube under argon, [Pd(allyl)Cl]₂ and the chiral phosphinite-oxazoline ligand (in a 1:2.2 Pd:ligand molar ratio) are dissolved in a dry solvent such as THF or dichloromethane. The mixture is stirred at room temperature for 30 minutes.
-
Step 2: Reaction Setup. In a separate flask, the nucleophile (e.g., dimethyl malonate) and a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate) are dissolved in the same solvent. The solution is cooled to the desired temperature (e.g., 0 °C).
-
Step 3: Allylic Alkylation. The catalyst solution is added to the nucleophile solution, followed by the addition of the allylic substrate (e.g., 1,3-diphenylallyl acetate). The reaction is stirred at the specified temperature until completion.
-
Step 4: Work-up and Analysis. The reaction is quenched, and the product is extracted and purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC.
| Ligand Type | Substrate | Nucleophile | Temp (°C) | Yield (%) | ee (%) | Reference |
| Phosphinite-oxazoline | 1,3-Diphenylallyl Acetate | Dimethyl malonate | 0 | up to 98 | up to 96 | [11] |
Diagram 3: General Asymmetric Catalysis Workflow
Caption: Workflow of asymmetric catalysis with phosphinites.
IV. Mechanistic Considerations and the Origin of Enantioselectivity
The success of asymmetric catalysis with chiral phosphinite ligands hinges on the ability of the ligand to create a highly organized and sterically demanding chiral environment around the metal center.[3] This chiral pocket dictates the facial selectivity of the substrate's approach to the metal, leading to the preferential formation of one enantiomer of the product.
In asymmetric hydrogenation , the currently accepted mechanism involves the formation of a catalyst-substrate adduct. The stereochemical outcome is determined by the relative stability of the diastereomeric intermediates formed upon coordination of the prochiral olefin to the chiral catalyst. The chiral ligand's structure influences the conformation of the chelate ring and the disposition of its substituents, which in turn control the substrate's binding orientation.[3]
In palladium-catalyzed AAA , the enantioselectivity is generally determined at the stage of the nucleophilic attack on one of the two termini of the π-allyl palladium intermediate. The chiral phosphinite ligand differentiates these two termini, rendering the attack on one face more favorable than on the other. The electronic and steric properties of the ligand, as well as the nature of the nucleophile and the reaction conditions, all play a crucial role in determining the degree of enantioselection.
V. Conclusion and Future Outlook
Chiral phosphinite ligands have firmly established themselves as a valuable class of ligands for asymmetric catalysis. Their modular synthesis, tunable stereoelectronic properties, and demonstrated efficacy in a range of important transformations make them attractive tools for synthetic chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these ligands in their own work.
Future developments in this field are likely to focus on the design of new phosphinite ligands with enhanced activity and selectivity, the expansion of their applications to a broader range of substrates and reaction types, and a deeper mechanistic understanding to enable more rational ligand design. The continued exploration of chiral phosphinites will undoubtedly lead to new and powerful methods for the efficient synthesis of enantiomerically pure molecules.
References
- 1. Collection - Efficient Synthesis of (P-Chirogenic) oâBoronated Phosphines from sec-Phosphine Boranes - Organic Letters - Figshare [acs.figshare.com]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of (P-chirogenic) o-boronated phosphines from sec-phosphine boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of Ethyl Diphenylphosphinite in Negishi and Stille Cross-Coupling Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions remains a cornerstone for the construction of complex molecular architectures. Among the myriad of ligands developed to fine-tune the reactivity and scope of these transformations, phosphinites, and specifically ethyl diphenylphosphinite, have emerged as a compelling class of ancillary ligands. This guide provides an in-depth exploration of the application of this compound in two pivotal cross-coupling methodologies: the Negishi and Stille reactions. We will delve into the mechanistic nuances, practical advantages, and detailed protocols, offering a comprehensive resource for researchers aiming to leverage the unique properties of this ligand in their synthetic endeavors.
This compound: A Profile of a Versatile Ligand
This compound, with the chemical formula (C₆H₅)₂POC₂H₅, is an organophosphorus compound characterized by a trivalent phosphorus atom bonded to two phenyl groups and an ethoxy group. This structure imparts a unique combination of steric bulk and electronic properties that distinguish it from more common triaryl- or trialkylphosphine ligands.
Key Properties of this compound:
| Property | Value |
| CAS Number | 719-80-2 |
| Molecular Formula | C₁₄H₁₅OP |
| Molecular Weight | 230.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 179-180 °C at 14 mmHg[1] |
| Density | 1.066 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.59 |
The synthesis of this compound is typically achieved through the reaction of chlorodiphenylphosphine with ethanol in the presence of a base, such as pyridine, to quench the HCl byproduct. Its role as a ligand in catalysis stems from the ability of the phosphorus atom's lone pair of electrons to coordinate with transition metals like palladium.[2]
The Mechanistic Advantage of this compound in Cross-Coupling
The efficacy of a phosphine ligand in palladium-catalyzed cross-coupling is governed by its steric and electronic properties, which influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphines are known to promote these steps, leading to more efficient catalysis.[3][4]
The Negishi Coupling Catalytic Cycle
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[5][6] The generally accepted catalytic cycle for a palladium-catalyzed Negishi coupling is depicted below.
Figure 1. Generalized catalytic cycle for the Negishi coupling.
The Stille Coupling Catalytic Cycle
The Stille reaction couples an organotin reagent with an organic halide or pseudohalide.[7][8] The catalytic cycle shares similarities with the Negishi coupling.
Figure 2. Generalized catalytic cycle for the Stille coupling.
How this compound Influences the Catalytic Cycle
This compound's electronic and steric profile offers distinct advantages in these catalytic cycles:
-
Enhanced Electron-Donating Ability: The presence of the ethoxy group makes phosphinites more electron-donating than their triarylphosphine counterparts. This increased electron density on the palladium center facilitates the oxidative addition step, which is often the rate-limiting step, particularly with less reactive aryl chlorides.[9]
-
Optimal Steric Hindrance: The two phenyl groups provide sufficient steric bulk to promote reductive elimination and prevent catalyst decomposition pathways like β-hydride elimination. However, it is generally less bulky than ligands like tri-tert-butylphosphine, which can sometimes hinder the approach of substrates to the metal center. This balance can lead to broader substrate scope and higher turnover numbers.
-
Potential for P-O Bond Reactivity: The P-O bond in phosphinites can be susceptible to cleavage under certain reaction conditions, potentially leading to the in situ formation of other catalytically active species. This reactivity can be either beneficial or detrimental, depending on the specific reaction, and highlights the importance of careful reaction optimization.[10]
Application Notes: this compound in Practice
Negishi Coupling: A Powerful Tool for C-C Bond Formation
The Negishi coupling is valued for its high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp hybridized carbon atoms.[5][6] The use of this compound as a ligand can further enhance the utility of this reaction.
Advantages of this compound in Negishi Coupling:
-
Mild Reaction Conditions: The enhanced reactivity of the palladium catalyst bearing this compound can allow for reactions to be conducted at lower temperatures, preserving sensitive functional groups.
-
Broad Substrate Scope: The balanced steric and electronic properties can accommodate a wide variety of organozinc reagents and organic halides, including sterically demanding substrates.
-
High Yields: By promoting the key steps of the catalytic cycle, higher yields of the desired cross-coupled product can be achieved.
Stille Coupling: Versatility in Biaryl Synthesis
The Stille reaction is a robust method for the synthesis of complex molecules, including biaryls, and is known for its tolerance of a wide array of functional groups.[7][8] The choice of ligand is critical for achieving high efficiency, especially with challenging substrates.
Advantages of this compound in Stille Coupling:
-
Activation of Less Reactive Halides: The electron-rich nature of this compound is particularly beneficial for the activation of aryl chlorides and bromides, which are often more readily available and less expensive than aryl iodides.[3]
-
Suppression of Side Reactions: The steric bulk of the ligand can help to minimize side reactions such as the homocoupling of the organotin reagent.
-
Compatibility with a Range of Organostannanes: The catalyst system can be effective for the coupling of various organotin reagents, including aryl-, vinyl-, and alkynylstannanes.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed.
Protocol for a Representative Negishi Coupling Reaction
This protocol describes the coupling of an aryl bromide with an organozinc reagent.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Organozinc reagent (e.g., arylzinc chloride solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask, dissolve Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%, typically a 1:2 Pd:ligand ratio) in a minimal amount of anhydrous THF. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Reactants: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equivalent) and additional anhydrous THF to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or GC-MS.
-
Quenching and Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for a Representative Stille Coupling Reaction
This protocol outlines the coupling of an aryl iodide with an organostannane.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl iodide
-
Organostannane (e.g., aryltributylstannane)
-
Anhydrous toluene or dioxane
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine Pd₂(dba)₃ (1-2.5 mol% Pd), this compound (4-10 mol%), and, if used, CuI (5-10 mol%).
-
Addition of Reactants: Add the aryl iodide (1.0 equivalent) and the organostannane (1.1-1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene or dioxane to the reaction mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride, which causes the precipitation of tributyltin fluoride. Filter the mixture through a pad of celite and wash the solid with the organic solvent.
-
Purification: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Comparative Analysis: this compound vs. Other Phosphine Ligands
The choice of phosphine ligand is a critical parameter in optimizing a cross-coupling reaction. Here, we compare this compound to other commonly used phosphine ligands.
| Ligand Class | Representative Example | Steric Bulk | Electron-Donating Ability | Key Advantages in Cross-Coupling |
| Phosphinites | This compound | Moderate | High | Excellent for activating less reactive halides; good balance of steric and electronic properties. |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Moderate | Moderate | Readily available and inexpensive; a good starting point for reaction optimization. |
| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | High | Very High | Highly effective for challenging couplings, including those with aryl chlorides.[3] |
| Biarylphosphines | SPhos, XPhos | High | High | A broad range of commercially available ligands with tunable properties for specific applications. |
Workflow for Ligand Selection:
Figure 3. Decision workflow for phosphine ligand selection.
Conclusion
This compound represents a valuable and versatile ligand for both Negishi and Stille cross-coupling reactions. Its unique electronic properties, stemming from the presence of the ethoxy group, make it particularly effective for the activation of less reactive organic halides. The balanced steric profile allows for a broad substrate scope while minimizing unwanted side reactions. The detailed protocols and comparative analysis provided in this guide serve as a practical resource for researchers to effectively implement this compound in their synthetic strategies, ultimately enabling the efficient construction of complex organic molecules for applications in drug discovery and materials science.
References
- 1. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Precision in Polymer Architecture: An Application Guide to Organocatalytic Ring-Opening Polymerization with Ethyl Diphenylphosphinite
Abstract
The precise control over polymer molecular weight, architecture, and end-group functionality is a cornerstone of advanced materials science, particularly in the realm of biomedical applications and drug delivery. This guide provides an in-depth exploration of a robust organocatalytic system for the ring-opening polymerization (ROP) of cyclic esters, employing ethyl diphenylphosphinite (EDPP) as an initiator in concert with a diphenyl phosphate (DPP) catalyst. This metal-free approach offers a pathway to well-defined aliphatic polyesters, such as poly(ε-caprolactone) (PCL) and poly(δ-valerolactone) (PVL), with controlled molar masses and moderate dispersities. We will delve into the mechanistic intricacies of this system, provide detailed, field-proven protocols for polymerization and analysis, and discuss the implications for the development of next-generation drug delivery vehicles.
Introduction: The Shift to Metal-Free Catalysis in Polyester Synthesis
Aliphatic polyesters like polylactide (PLA), polyglycolide (PGA), and poly(ε-caprolactone) (PCL) are at the forefront of biodegradable materials for medical applications, owing to their biocompatibility and tunable degradation profiles.[1][2] The synthesis of these polymers is predominantly achieved through ring-opening polymerization (ROP) of their corresponding cyclic ester monomers.[3] Historically, this has been dominated by metal-based catalysts, such as tin(II) octoate, which, despite their efficiency, raise concerns about residual metal toxicity in sensitive applications like drug delivery and tissue engineering.[4]
This has spurred the development of organocatalysis for ROP, which utilizes small organic molecules to initiate and control polymerization, thereby circumventing the issue of metal contamination.[4] Among the various organocatalytic strategies, those that offer a "living" or controlled polymerization are of highest value. A controlled polymerization allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and the ability to create complex architectures like block copolymers.[5][6]
This application note focuses on a highly effective and controlled organocatalytic ROP system that utilizes the synergistic action of this compound (EDPP) and diphenyl phosphate (DPP).[7] This system is particularly noteworthy for its unique mechanism that leads to the synthesis of well-defined polyesters, making it a valuable tool for researchers in materials science and drug development.[8]
The Catalytic Mechanism: A Dual-Activation Approach
The EDPP/DPP system operates through a distinct activated monomer mechanism (AMM) coupled with a reversible chain-end deactivation process, which is key to its controlled nature.[7] This stands in contrast to many other ROP mechanisms, such as coordination-insertion, which is common for metal catalysts.[9]
The proposed catalytic cycle can be broken down into the following key stages:
-
Monomer Activation: The diphenyl phosphate (DPP), acting as a Brønsted acid, protonates the carbonyl oxygen of the cyclic ester monomer (e.g., ε-caprolactone). This activation renders the monomer's carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. The medium acidity of DPP is crucial; acids that are too strong or too weak do not facilitate a controlled polymerization.[7]
-
Initiation and Propagation: The this compound (EDPP) acts as the initiator. The phosphorus atom of the active phosphinite at the growing polymer chain end performs a nucleophilic attack on the activated monomer. This results in the ring-opening of the ester and the insertion of the monomer unit into the P–O bond of the propagating chain.[7] The original ethoxy group from the EDPP remains as the initiating end-group of the polymer chain.[7]
-
Reversible Deactivation: A unique equilibrium exists between the active, neutral phosphinite chain end and a dormant, protonated phosphonium species. This reversible deactivation, mediated by the DPP catalyst, helps to control the concentration of active propagating species at any given time. This dynamic equilibrium is a hallmark of controlled/living polymerizations, as it minimizes side reactions and contributes to the narrow dispersity of the resulting polymers.[7]
The combination of monomer activation and reversible deactivation allows for the synthesis of polyesters with predictable molar masses and the ability to perform chain-extension experiments to create block copolymers.[7]
Figure 1: Simplified schematic of the proposed Activated Monomer Mechanism for the EDPP/DPP catalyzed ROP of cyclic esters.
Materials and Methods
Reagent and Equipment Summary
Proper preparation and handling of reagents are critical for a successful and controlled polymerization. The reaction is sensitive to moisture, which can act as a competing initiator and broaden the molecular weight distribution.
| Reagent/Equipment | Supplier/Grade | Purification/Preparation Notes |
| ε-Caprolactone (ε-CL) | High Purity (e.g., 99%) | Dried over CaH₂ and distilled under reduced pressure prior to use.[10] |
| δ-Valerolactone (δ-VL) | High Purity (e.g., 98%) | Dried over CaH₂ and distilled under reduced pressure prior to use. |
| This compound (EDPP) | High Purity (e.g., 97%) | Used as received, stored under an inert atmosphere (e.g., Argon or Nitrogen).[11] |
| Diphenyl phosphate (DPP) | High Purity (e.g., 99%) | Used as received. |
| Toluene | Anhydrous | Dried using a solvent purification system or by distillation over sodium/benzophenone. |
| Chloroform (for analysis) | HPLC or ACS Grade | Used as received for GPC and NMR analysis. |
| Methanol (for precipitation) | ACS Grade | Used as received, preferably cold (~0-4 °C) for precipitation.[12] |
| Schlenk Flasks and Line | Standard Glassware | Dried in an oven at >120 °C overnight and cooled under vacuum. |
| Magnetic Stirrer/Hotplate | Standard Laboratory | --- |
| Gel Permeation Chromatography (GPC) | e.g., Agilent, Waters | Calibrated with polystyrene standards.[13] |
| Nuclear Magnetic Resonance (NMR) | e.g., 400 MHz or higher | --- |
Experimental Protocols
The following protocols provide a step-by-step guide for a typical polymerization of ε-caprolactone and the subsequent analysis of the resulting polymer.
Protocol 1: Bulk Polymerization of ε-Caprolactone
This protocol describes a solvent-free (bulk) polymerization, which is often preferred for its efficiency and reduced solvent waste.
Workflow:
Figure 2: Step-by-step experimental workflow for the bulk polymerization of ε-caprolactone.
Step-by-Step Procedure:
-
Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight. The flask is then assembled while hot and allowed to cool to room temperature under vacuum on a Schlenk line.
-
Reagent Charging: The flask is backfilled with high-purity argon or nitrogen. Under a positive flow of inert gas, the reagents are added via syringe in the following order:
-
ε-Caprolactone (e.g., 2.0 g, 17.5 mmol)
-
Diphenyl phosphate (DPP) (e.g., 43.8 mg, 0.175 mmol)
-
This compound (EDPP) (e.g., 40.3 mg, 0.175 mmol)
-
Note: The ratio of [Monomer]:[DPP]:[EDPP] can be adjusted to target different molecular weights. A common starting ratio is 100:1:1.
-
-
Polymerization: The Schlenk flask is sealed and immersed in a preheated oil bath at 80 °C. The reaction mixture is stirred for the desired time (e.g., 2-24 hours, depending on the target molecular weight and conversion). The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Quenching and Isolation: After the desired time, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction is quenched by opening the flask to air.
-
Purification: The crude polymer is dissolved in a minimal amount of chloroform (approx. 5-10 mL). This solution is then added dropwise to a beaker containing vigorously stirring, cold methanol (approx. 100-150 mL). The poly(ε-caprolactone) will precipitate as a white solid.[12]
-
Drying: The precipitated polymer is collected by vacuum filtration, washed with a small amount of cold methanol, and dried in a vacuum oven at room temperature until a constant weight is achieved.
Protocol 2: Polymer Characterization
1. Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.
-
Procedure: A small amount of the dried polymer (approx. 2-3 mg) is dissolved in THF or chloroform (approx. 1 mL). The solution is filtered through a 0.2 µm syringe filter into a GPC vial. The sample is then analyzed using a GPC system calibrated with polystyrene standards.[13][14] A unimodal peak and a low Đ value (typically 1.15–1.31 for this system) indicate a controlled polymerization.[7]
2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: To confirm the polymer structure, calculate monomer conversion, and verify end-groups.
-
Procedure: A small amount of the dried polymer (approx. 5-10 mg) is dissolved in deuterated chloroform (CDCl₃) and analyzed.
-
-
4.06 ppm (-O-CH₂-): Methylene protons adjacent to the ester oxygen in the polymer backbone.
-
2.31 ppm (-C(O)-CH₂-): Methylene protons adjacent to the carbonyl group.
-
1.65 ppm & 1.38 ppm: Other methylene protons in the polymer backbone.
-
-
Conversion Calculation: Compare the integration of the polymer methylene peak at 4.06 ppm with the residual monomer methylene peak at 4.23 ppm.
-
End-Group Analysis: The presence of the ethoxy group from the EDPP initiator can be confirmed by characteristic signals at the polymer chain end.[7]
Applications in Drug Development
The ability to synthesize polyesters with precisely controlled molecular weights and low dispersity is highly advantageous for drug delivery applications.[5][17] The properties of a polymeric drug carrier, such as its drug loading capacity, release kinetics, and degradation rate, are all intimately linked to the polymer's molecular weight.[3]
-
Controlled Release: By tuning the molecular weight of PCL, researchers can modulate the degradation time from months to years, allowing for the design of long-acting drug delivery systems.[1]
-
Nanoparticle Formulation: Well-defined polymers are essential for creating uniform nanoparticles through methods like nanoprecipitation.[6][8] Uniformity is critical for predictable in vivo performance and regulatory approval.
-
Functional Materials: The living nature of this polymerization allows for the synthesis of block copolymers (e.g., PCL-b-PLA), which can self-assemble into complex nanostructures like micelles and polymersomes for advanced drug targeting.[7]
The metal-free nature of the EDPP/DPP catalytic system makes it particularly suitable for producing polymers intended for biomedical use, where minimizing toxic residues is a primary concern.
Conclusion
The organocatalytic ring-opening polymerization of cyclic esters using an this compound/diphenyl phosphate system represents a powerful and versatile platform for the synthesis of well-defined biodegradable polyesters. Its controlled/living nature, governed by an activated monomer mechanism with reversible chain-end deactivation, provides excellent control over polymer molecular weight and dispersity. The detailed protocols provided herein offer a practical guide for researchers to harness this technology for the development of advanced polymeric materials, particularly for high-value applications in the pharmaceutical and biomedical fields.
References
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. asianjpr.com [asianjpr.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 97 719-80-2 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Ethyl Diphenylphosphinite Concentration in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl Diphenylphosphinite as a Modulator of Catalytic Performance
This compound, (C₆H₅)₂POC₂H₅, is an organophosphorus compound that serves as a critical ligand in numerous transition metal-catalyzed reactions.[1][2] Its unique electronic and steric properties, stemming from the trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, allow it to finely tune the reactivity and selectivity of metal centers.[1] This document provides an in-depth guide to understanding and optimizing the concentration of this compound in catalytic systems. We will explore the causal relationships between ligand concentration and catalytic outcomes, present detailed protocols for optimization, and discuss the mechanistic implications for rational catalyst design. While often used as a precursor for more complex chiral ligands, its direct application and the principles governing its concentration are fundamental to achieving desired reaction efficiencies in processes like cross-coupling and hydroformylation reactions.[3][4][5]
The Mechanistic Imperative: Why Ligand Concentration is a Critical Parameter
The concentration of a phosphine ligand, such as this compound, relative to the metal precursor (the ligand-to-metal ratio, L:M), is a master variable that dictates the speciation, stability, and activity of the catalyst.[6][7] The reactivity of a catalyst is profoundly influenced by the coordinating ligands.[8] An optimal L:M ratio is crucial for maximizing product yield and turnover number (TON) while minimizing side reactions and catalyst deactivation.
Several key aspects of the catalytic cycle are directly influenced by the available ligand concentration:
-
Formation of the Active Catalyst: The initial step in many catalytic cycles involves the in-situ formation of a catalytically active species from a metal precursor and the ligand. The L:M ratio determines the predominant species formed. For example, in palladium-catalyzed cross-coupling, monoligated palladium(0) species are often proposed as the most active for certain steps.[9] An insufficient ligand concentration may lead to the formation of inactive palladium black, while an excessive concentration can lead to the formation of coordinatively saturated, less reactive metal centers.[7]
-
Catalyst Stability and Deactivation Pathways: Phosphine ligands are susceptible to degradation, primarily through oxidation to phosphine oxides, which are generally poor ligands.[1] An appropriate excess of the ligand can help to stabilize the active catalytic species and mitigate deactivation pathways such as the formation of metal aggregates.[7] However, very high concentrations of certain phosphine ligands can sometimes lead to the formation of inactive catalyst complexes or promote side reactions.[6]
-
Influence on Reaction Kinetics and Selectivity: The number of ligand molecules coordinated to the metal center affects both the steric and electronic environment of the catalyst.[8][9] This, in turn, influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In reactions like hydroformylation, the L:M ratio can have a pronounced effect on the regioselectivity (e.g., linear vs. branched aldehyde formation).[10][11]
The following diagram illustrates the pivotal role of ligand concentration in determining the fate of the catalytic system.
Caption: Figure 1: Influence of Ligand Concentration on Catalyst Speciation and Activity.
Application Protocol: Optimizing this compound Concentration in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a systematic approach to determine the optimal ligand-to-metal ratio for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound. The principles outlined here can be adapted for other catalytic transformations.
Objective: To identify the concentration of this compound that maximizes the yield of the desired biaryl product while ensuring catalyst stability.
Reaction: Aryl Bromide + Arylboronic Acid --(Pd(OAc)₂ / this compound, Base)--> Biaryl Product
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Schlenk tubes or reaction vials
-
Inert atmosphere system (Schlenk line or glovebox)
-
Magnetic stir plate and stir bars
-
Gas chromatograph (GC) for analysis
Experimental Workflow Diagram:
Caption: Figure 2: Experimental Workflow for Ligand Concentration Optimization.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Pd(OAc)₂ in the chosen anhydrous solvent (e.g., 0.01 M).
-
Prepare a stock solution of this compound in the same solvent (e.g., 0.05 M).
-
Rationale: Using stock solutions allows for accurate and reproducible dispensing of small quantities of the catalyst components.
-
-
Reaction Setup:
-
In a series of oven-dried Schlenk tubes or vials, add the aryl bromide (e.g., 1.0 mmol), arylboronic acid (e.g., 1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Seal each tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. This is critical as phosphine ligands can be sensitive to oxidation.[9]
-
Add the anhydrous solvent (e.g., 5 mL) to each tube.
-
-
Varying the Ligand-to-Metal Ratio:
-
To each reaction tube, add a fixed amount of the Pd(OAc)₂ stock solution (e.g., 1 mol%, 0.01 mmol).
-
Add varying amounts of the this compound stock solution to achieve the desired L:M ratios. For example:
-
Tube 1: 1:1 L:M (0.01 mmol ligand)
-
Tube 2: 2:1 L:M (0.02 mmol ligand)
-
Tube 3: 3:1 L:M (0.03 mmol ligand)
-
Tube 4: 4:1 L:M (0.04 mmol ligand)
-
Tube 5: 6:1 L:M (0.06 mmol ligand)
-
-
Rationale: A range of L:M ratios should be screened to identify the optimal point. Often, a ratio between 2:1 and 4:1 is found to be optimal for palladium-catalyzed cross-coupling reactions.[10]
-
-
Reaction Execution:
-
Place all the reaction tubes in a pre-heated oil bath or heating block at a constant temperature (e.g., 80-100 °C).
-
Stir the reactions at a constant rate for a fixed period (e.g., 4-12 hours).
-
Rationale: Keeping temperature and time constant ensures that any observed differences in yield are directly attributable to the variation in ligand concentration.
-
-
Work-up and Analysis:
-
After the reaction time has elapsed, cool the tubes to room temperature.
-
Quench each reaction by adding a small amount of water.
-
Add a known amount of an internal standard to each tube.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze a sample from the organic layer of each reaction by GC to determine the yield of the biaryl product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the calculated yield against the L:M ratio.
-
The optimal ratio is the one that provides the highest yield. It is also advisable to visually inspect the reaction mixtures; the formation of palladium black at lower L:M ratios is a sign of catalyst decomposition.[7]
-
Quantitative Data Presentation: A Case Study in Hydroformylation
While the above protocol is for a Suzuki-Miyaura reaction, the principles are broadly applicable. A study on the rhodium-catalyzed hydroformylation of 1-octene using meta-substituted phosphinite ligands demonstrated a clear dependence of conversion and regioselectivity on the L:M ratio.[10] The data below is illustrative of the trends that can be observed when optimizing ligand concentration.
Table 1: Effect of Ligand-to-Metal Ratio on the Hydroformylation of 1-Octene
| Entry | Ligand:Metal Ratio | Conversion (%) | Regioselectivity (Linear:Branched) |
| 1 | 1:1 | 85 | 55:45 |
| 2 | 2:1 | 92 | 60:40 |
| 3 | 4:1 | 94 | 65:35 |
| 4 | 8:1 | 90 | 63:37 |
| 5 | 10:1 | 88 | 62:38 |
Data adapted from trends observed for phosphinite ligands in hydroformylation.[10]
As shown in Table 1, an optimal L:M ratio of 4:1 resulted in the highest conversion. Ratios below this optimum may lead to less stable or less active catalytic species, while higher ratios can lead to a slight decrease in activity, potentially due to the formation of less reactive, coordinatively saturated metal centers.
Troubleshooting and Advanced Considerations
-
Catalyst Deactivation: If low yields are observed across all L:M ratios, consider other sources of deactivation. The purity of the this compound is crucial, as its oxidation product, ethyl diphenylphosphinate, can act as a ligand poison.[1] Ensure all reagents and solvents are anhydrous and reactions are performed under a strictly inert atmosphere.
-
Monitoring Ligand Integrity: ³¹P NMR spectroscopy is a powerful technique to monitor the health of the phosphinite ligand during the reaction. The chemical shift of the phosphorus in this compound will be distinct from its oxidized form, allowing for quantification of ligand degradation.[1]
-
Solvent Effects: The choice of solvent can influence the optimal L:M ratio. A coordinating solvent may compete with the phosphinite ligand for binding sites on the metal, potentially requiring a higher L:M ratio to achieve the desired catalytic activity.
Conclusion
The concentration of this compound is not merely a reaction parameter to be set, but a strategic tool for controlling the outcome of a catalytic reaction. By systematically varying the ligand-to-metal ratio, researchers can navigate the complex interplay between catalyst activation, stability, and reactivity to achieve optimal performance. The protocols and principles outlined in this guide provide a robust framework for the rational optimization of catalytic systems employing this compound, ultimately enabling more efficient and reliable chemical syntheses in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. taylorfrancis.com [taylorfrancis.com]
Application Notes & Protocols: A Guide to the Experimental Use of Ethyl Diphenylphosphinite in Modern Synthesis
Foreword: The Versatility of a Trivalent Phosphorus Center
Ethyl diphenylphosphinite, (C₆H₅)₂POC₂H₅, is an organophosphorus compound that stands as a cornerstone reagent in contemporary organic and organometallic chemistry.[1][2] Its structure, featuring a trivalent phosphorus atom bonded to an ethoxy group and two phenyl groups, confers a unique reactivity profile that chemists leverage for a multitude of synthetic transformations.[1] While it can participate in various reactions, its most prominent role is as a highly valuable precursor for the synthesis of sophisticated ligands, particularly for asymmetric catalysis, and as a key component in a range of coupling reactions.[2][3]
This guide moves beyond a simple recitation of steps. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why certain procedures are employed when working with this reagent. We will explore the causality behind experimental choices, from handling and storage to its application in complex catalytic cycles, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Reagent Profile and Physicochemical Data
A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₅OP | [4] |
| Molecular Weight | 230.24 g/mol | [4] |
| CAS Number | 719-80-2 | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1][4][5] |
| Density | 1.066 g/mL at 25 °C | [6] |
| Boiling Point | ~179-180 °C at 14 mmHg | [5] |
| Refractive Index | n20/D 1.59 | [4] |
| Storage Temperature | 2–8 °C, under inert gas | [4][5] |
Environment, Health, and Safety (EHS): A Mandate for Safe Science
This compound is an organophosphorus compound and must be handled with appropriate care.[7] The toxicological properties of this specific substance have not been fully investigated, demanding a cautious approach.[4]
Core Safety Directives:
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133), nitrile or neoprene gloves, and a flame-retardant lab coat.[4][8]
-
Inert Atmosphere Handling: Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[2][8] This not only preserves the reagent's integrity but also prevents the formation of potentially hazardous oxidation byproducts.
-
Spill & Emergency Procedures:
-
Minor Spills: Absorb the spill with an inert material like dry sand or vermiculite and place it into a sealed container for chemical waste disposal.[4]
-
Exposure: In case of skin contact, wash immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for at least 15 minutes.[10] If inhaled, move to fresh air immediately.[8][10] In all cases of significant exposure, seek immediate medical attention.[4][8]
-
-
Waste Disposal: All waste must be handled in accordance with local, state, and federal regulations.[9] Do not dispose of it with household garbage or allow it to reach the sewage system.[11]
Foundational Applications and Mechanistic Insights
The utility of this compound stems from the reactivity of its phosphorus(III) center. It can act as a nucleophile, a ligand for transition metals, or a precursor to other valuable phosphorus-containing molecules.
Precursor to Chiral Ligands for Asymmetric Catalysis
A primary application of this compound is not as a direct ligand itself, but as a crucial building block for more complex chiral phosphine-phosphinite ligands.[3] These ligands, when complexed with transition metals like rhodium or palladium, create powerful catalysts for enantioselective transformations, which are critical in pharmaceutical synthesis.[3] The diphenylphosphinite moiety's electronic and steric properties are finely tuned within a chiral scaffold to induce high levels of stereocontrol.[3]
Caption: General workflow for synthesizing a chiral ligand.
Reagent in Cross-Coupling and Condensation Reactions
This compound and its derivatives are suitable for use in a wide array of transition metal-catalyzed cross-coupling reactions.[12] These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
Commonly Facilitated Reactions:
-
Buchwald-Hartwig Cross-Coupling[6]
-
Suzuki-Miyaura Coupling[12]
-
Heck Reaction[6]
-
Sonogashira Coupling
-
Negishi Coupling[6]
-
Stille Coupling
Furthermore, while the classic Mitsunobu reaction famously uses triphenylphosphine, the underlying mechanism involves the nucleophilic attack of a P(III) species on an azodicarboxylate.[13][14] This general principle makes phosphinites relevant to this class of dehydrative condensation reactions, which are exceptionally useful for converting primary and secondary alcohols to other functional groups with inversion of stereochemistry.[15][16]
Caption: Simplified catalytic cycle of the Mitsunobu reaction.
Detailed Experimental Protocols
The following protocols are designed to be illustrative. Researchers should always adapt quantities and conditions based on their specific substrate and scale, guided by literature precedents.
Protocol 1: General Setup for Reactions Under Inert Atmosphere
Causality: this compound is susceptible to oxidation by air and hydrolysis by moisture. An inert atmosphere is not merely a suggestion but a requirement for reproducibility and safety.
Methodology:
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a two-neck round-bottom flask with a condenser and a gas inlet) while hot and immediately place it under a positive pressure of high-purity nitrogen or argon using a Schlenk line or manifold.
-
Purge Cycle: Evacuate the flask under vacuum (while ensuring no parts of the apparatus can implode) and refill with inert gas. Repeat this "pump-purge" cycle at least three times to remove residual air and moisture.
-
Reagent Handling:
-
Liquids: Anhydrous solvents (e.g., THF, diethyl ether) should be obtained from a solvent purification system or used from a freshly opened bottle stored over molecular sieves. Transfer solvents and liquid reagents like this compound via a gas-tight syringe or a stainless-steel cannula.
-
Solids: Add solid reagents to the flask under a strong counter-flow of inert gas.
-
Protocol 2: Synthesis of a C₂-Symmetric Phosphine-Phosphinite Ligand
Causality: This protocol demonstrates the use of a related precursor, diphenylphosphinous chloride, to construct a bidentate ligand.[3] This reaction forms a P-O bond via nucleophilic substitution, where the alcoholate of the chiral diol displaces the chloride on the phosphorus precursor. Triethylamine acts as a stoichiometric base to neutralize the HCl generated.[3]
Materials:
-
Chiral Diol (e.g., (2R,3R)-2,3-butanediol): 1.0 eq.
-
Diphenylphosphinous chloride: 2.1 eq.
-
Triethylamine (Et₃N), anhydrous: 2.2 eq.
-
Anhydrous Diethyl Ether or THF
Methodology:
-
Setup: In a flame-dried 100 mL Schlenk flask under argon, dissolve the chiral diol (1.0 eq.) and triethylamine (2.2 eq.) in 50 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice/water bath. This is done to control the exothermicity of the reaction and minimize side products.
-
Addition: Slowly add a solution of diphenylphosphinous chloride (2.1 eq.) in 20 mL of anhydrous diethyl ether dropwise to the stirred diol solution over 30 minutes. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by ³¹P NMR spectroscopy. The disappearance of the starting phosphinous chloride signal and the appearance of a new signal for the product indicates completion.[3]
-
Work-up:
-
Filter the mixture through a pad of Celite® or a glass frit under an inert atmosphere to remove the [Et₃NH]Cl salt.[3]
-
Wash the solid residue with two portions of anhydrous diethyl ether (10 mL each) to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude chiral phosphine-phosphinite ligand.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (pre-treated with a solvent mixture containing 1-2% triethylamine to prevent product degradation) under an inert atmosphere or by recrystallization.
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation
Causality: This protocol illustrates the application of a synthesized chiral ligand in a catalytic reaction.[3] An active catalyst is formed in situ by reacting the chiral ligand with a rhodium precursor. This catalyst then coordinates to the prochiral olefin and delivers hydrogen enantioselectively.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄): 1.0 mol%
-
Chiral Phosphine-Phosphinite Ligand (from Protocol 2): 1.1 mol%
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate): 100 mol%
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, MeOH)
-
High-purity hydrogen gas
Methodology:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) in the chosen solvent. A slight excess of the ligand is used to ensure all the metal is complexed. Stir the solution at room temperature for 30 minutes. The solution will typically change color, indicating the formation of the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask or a high-pressure autoclave, dissolve the substrate (100 mol%) in the same solvent.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas by carrying out 3-4 vacuum/H₂ backfill cycles.[3] This ensures the atmosphere is exclusively hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 1-12 hours).
-
-
Work-up: After the reaction is complete (as determined by TLC, GC, or NMR), carefully vent the excess hydrogen gas in a fume hood. Remove the solvent under reduced pressure.
-
Analysis:
-
Purify the product by column chromatography to remove the catalyst.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 719-80-2 [chemicalbook.com]
- 7. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. agilent.com [agilent.com]
- 12. 97%, liquid | Sigma-Aldrich [sigmaaldrich.cn]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Mitsunobu_reaction [chemeurope.com]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of Ethyl Diphenylphosphinite
Welcome to the technical support center for the hydrolysis of ethyl diphenylphosphinite. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and understand the formation of potential side products. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrolysis, and what is its expected structure?
The primary and expected product of the complete hydrolysis of this compound, (C₆H₅)₂POC₂H₅, is diphenylphosphine oxide , with the chemical formula (C₆H₅)₂P(O)H.[1] This compound is a white solid that is soluble in polar organic solvents.[1] It's important to note that diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), although the equilibrium heavily favors the oxide form.[1]
Q2: I'm observing incomplete hydrolysis of my this compound. What are the likely causes?
Incomplete hydrolysis can stem from several factors. The hydrolysis of phosphinates can be influenced by reaction conditions such as pH, temperature, and steric hindrance.[2][3]
-
Insufficient Water: Ensure a stoichiometric excess of water is present to drive the reaction to completion.
-
Inadequate Catalyst (Acid or Base): The hydrolysis is often catalyzed by either acid or base.[4] Without a catalyst, the reaction with neutral water is typically very slow.[4] For base-catalyzed hydrolysis, at least one equivalent of base is required to neutralize the resulting diphenylphosphine oxide and drive the equilibrium.[3]
-
Low Reaction Temperature: Increasing the temperature generally accelerates the rate of hydrolysis.[3] If you are working at room temperature, consider gently heating the reaction mixture.
-
Steric Hindrance: While the ethyl group is relatively small, steric factors can still play a role, especially if other bulky groups are present in the reaction mixture.[2][3]
Q3: My final product shows unexpected peaks in the ³¹P NMR spectrum. What are the potential side products?
Observing unexpected peaks in your ³¹P NMR spectrum is a common issue and can point to several side products.
-
Unreacted Starting Material: A peak corresponding to this compound will be present if the reaction is incomplete.
-
Over-oxidation to Diphenylphosphinic Acid: In the presence of strong oxidizing agents or prolonged exposure to air, diphenylphosphine oxide can be further oxidized to diphenylphosphinic acid, (C₆H₅)₂P(O)OH.
-
Disproportionation Products: Under certain conditions, phosphinites can undergo redistribution reactions, leading to the formation of other phosphorus species.
-
Products from Reaction with Solvents: If reactive solvents like alcohols are used, transesterification might occur, leading to the formation of different phosphinite esters.
Troubleshooting Guide
Problem 1: Low Yield of Diphenylphosphine Oxide
Symptoms:
-
Purified product mass is significantly lower than the theoretical yield.
-
NMR or other analytical techniques show a mixture of compounds.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | As discussed in FAQ 2, ensure an excess of water and an appropriate catalyst (acid or base) are used. Consider increasing the reaction temperature and time. Monitor the reaction progress using TLC or ³¹P NMR spectroscopy.[5] |
| Product Loss During Workup | Diphenylphosphine oxide is soluble in polar organic solvents.[1] Ensure you are using an appropriate extraction solvent. Multiple extractions with a suitable solvent like dichloromethane or chloroform can improve recovery. |
| Side Reactions | Minimize exposure to air to prevent oxidation to diphenylphosphinic acid. Ensure all reagents and solvents are free from oxidizing impurities. |
| Volatilization of Product | While diphenylphosphine oxide is a solid at room temperature, it can have some vapor pressure, especially at elevated temperatures during solvent removal.[1] Use a rotary evaporator with controlled temperature and pressure. |
Problem 2: Product is an Oil or Gummy Solid Instead of a White Crystalline Solid
Symptoms:
-
The isolated product does not solidify upon solvent removal or cooling.
-
The product has a broad melting point range.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Impurities | The most common cause is the presence of unreacted starting material, side products, or residual solvent. Purify the product using column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). |
| Hygroscopic Nature | Although not extensively reported as highly hygroscopic, organophosphorus compounds can absorb moisture from the air, which can affect their physical state. Dry the product under high vacuum. |
| Incorrect Product Formation | In rare cases, unexpected reactions may have occurred. Thoroughly characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as aqueous tetrahydrofuran (THF) or dioxane.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the stirred solution.[3]
-
Reaction: Heat the mixture to reflux (or a suitable temperature, e.g., 80 °C) and monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed (typically 6-12 hours).[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (sodium salt of diphenylphosphine oxide) forms, it can be filtered.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2.[3]
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude diphenylphosphine oxide can be purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., aqueous THF).
-
Addition of Acid: Add an excess of dilute hydrochloric or sulfuric acid.[4]
-
Reaction: Heat the mixture under reflux and monitor the reaction's progress.[4]
-
Workup:
-
Cool the reaction to room temperature.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Remove the solvent in vacuo to yield the crude product, which can then be further purified.
Visualizing the Reaction Pathway
The following diagram illustrates the hydrolysis of this compound to diphenylphosphine oxide.
Caption: Hydrolysis of this compound.
This second diagram illustrates potential side reactions that can occur.
Caption: Potential side reactions during hydrolysis.
References
Technical Support Center: Catalyst Deactivation with Ethyl Diphenylphosphinite Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts modified by ethyl diphenylphosphinite ligands. This guide is designed to provide field-proven insights and practical solutions to common challenges encountered during catalytic experiments. We will explore the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice to enhance the stability, activity, and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of catalyst complexes featuring this compound ligands.
Q1: What are the primary modes of deactivation for catalysts with this compound ligands?
A1: Catalyst complexes with this compound, a type of phosphinite ligand, are susceptible to several deactivation pathways that can diminish or terminate their catalytic activity. The primary mechanisms are:
-
Oxidation: The trivalent phosphorus (P(III)) center is prone to oxidation by trace air or other oxidants in the reaction medium. This converts the phosphinite into a pentavalent phosphinate or phosphine oxide, which are generally poor ligands for late transition metals and lead to catalyst deactivation.[1][2]
-
Hydrolysis: The P-O-C linkage in phosphinites is sensitive to water.[1][3] Hydrolysis cleaves this bond to form phosphinous acid derivatives and ethanol. These new species may not coordinate effectively to the metal center, leading to the formation of less active or inactive complexes and potential precipitation of the metal (e.g., palladium black).[1] The rate of hydrolysis can be influenced by the steric and electronic properties of the ligand substituents.[3][4]
-
P-O Bond Cleavage (Ligand Cannibalization): Beyond simple hydrolysis, the P-O bond can undergo oxidative addition to the metal center, a process where the ligand itself is chemically transformed by the catalyst.[5][6] This is a form of ligand degradation that irreversibly alters the catalyst's structure and activity.[1]
-
Metal Agglomeration: When the phosphinite ligand degrades via one of the pathways above, the metal center becomes coordinatively unsaturated. These unstable metal species can then aggregate into larger, inactive clusters or nanoparticles, often observed as the formation of palladium black in Pd-catalyzed reactions.[1]
-
Thermal Degradation (Sintering): At elevated temperatures, the active metal particles of a catalyst can agglomerate, leading to a decrease in the active surface area and a corresponding loss of catalytic activity.[7][8] While more common in heterogeneous catalysis, similar principles apply to homogeneous catalysts under harsh conditions.
Q2: How does the choice of solvent impact the stability of my catalyst?
A2: The solvent plays a critical role in catalyst stability.[9] Polar, protic solvents like alcohols can facilitate hydrolysis of the phosphinite ligand.[9] Coordinating solvents (e.g., DMF, DMSO) may compete with the substrate for binding sites on the metal, potentially inhibiting the reaction.[9] For optimal performance, rigorously dried, degassed, and non-coordinating aprotic solvents such as toluene, THF, or dioxane are generally recommended. The polarity of the solvent can also influence the solubility and stability of catalytic intermediates.[10][11]
Q3: Can a deactivated catalyst containing an this compound ligand be regenerated?
A3: Regeneration is challenging and depends on the deactivation mechanism.
-
If deactivation is due to fouling (blockage of active sites by byproducts), it might be reversible through cleaning procedures.[7][12]
-
If deactivation is from oxidation or hydrolysis , the ligand has been chemically altered, making regeneration of the original complex extremely difficult, if not impossible, without re-synthesis.
-
For metal agglomeration , the catalyst is effectively destroyed. In industrial settings, regeneration often involves burning off coke deposits under controlled conditions, but this is typically for heterogeneous catalysts and is not applicable to the common deactivation pathways of soluble phosphinite complexes.[13] The most effective strategy is prevention through meticulous experimental technique.
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer guide to specific problems you might encounter in the lab.
Problem 1: My reaction is sluggish or has completely stopped, and I observe the formation of black particles.
-
Likely Cause: This is a classic symptom of catalyst death via metal agglomeration, most likely palladium black in Suzuki, Heck, or similar cross-coupling reactions.[1] The root cause is the degradation of the this compound ligand, leaving the Pd(0) species unprotected and prone to clustering.
-
Diagnostic Steps:
-
Visual Inspection: The appearance of a black precipitate is a strong indicator.
-
³¹P NMR Spectroscopy: Take a sample of the soluble portion of your reaction mixture. The disappearance of the characteristic signal for your catalyst complex and the appearance of new signals corresponding to phosphine oxide or hydrolyzed ligand byproducts can confirm ligand degradation.
-
-
Solutions & Preventative Measures:
-
Improve Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Use high-purity argon or nitrogen, degas your solvents thoroughly (see protocol below), and use Schlenk line or glovebox techniques.
-
Use Anhydrous Conditions: Use freshly distilled/dried solvents and dry all reagents to minimize water content, which causes hydrolytic ligand degradation.[3]
-
Add a Co-ligand: In some cases, adding a more robust, sterically bulky co-ligand (e.g., a trialkylphosphine) can help stabilize the metal center and prevent agglomeration, though this will change the catalytic system's properties.[1]
-
Problem 2: My reaction yields are inconsistent, varying significantly between runs.
-
Likely Cause: Inconsistent yields are often a direct result of varying levels of catalyst deactivation from run to run. The most common culprits are trace amounts of air and water, which can vary depending on the solvent batch, ambient humidity, or the integrity of the inert atmosphere seal.
-
Diagnostic Steps:
-
Establish a Baseline: Run a control reaction where you are exceptionally meticulous about inertness and anhydrous conditions. Compare its performance to previous runs.
-
Analyze Reagents: Use Karl Fischer titration to check the water content of your solvent and key reagents if reproducibility issues are severe.
-
-
Solutions & Preventative Measures:
-
Standardize Procedures: Implement a standardized, rigorous protocol for all experiments. This includes using the same source and batch of solvents and reagents whenever possible and following a consistent procedure for drying and degassing.
-
Implement the Protocol Below: The "Protocol for Establishing and Maintaining an Inert Reaction Environment" is specifically designed to combat this issue.
-
Problem 3: The reaction works, but ³¹P NMR analysis of the crude mixture shows multiple new phosphorus-containing species that are not the starting complex or simple phosphine oxide.
-
Likely Cause: You are likely observing byproducts from P-O bond cleavage or hydrolysis.[3][14] Hydrolysis can generate phosphinous acids, while metal-mediated P-O bond cleavage can create new organophosphorus species coordinated to the metal or free in solution.[5][6]
-
Diagnostic Steps:
-
³¹P NMR Analysis: Compare the observed chemical shifts to known values for potential degradation products like diphenylphosphinous acid or its corresponding phosphinate.
-
LC-MS Analysis: For more complex mixtures, LC-MS can help identify the mass of the various phosphorus-containing species, aiding in their identification.
-
-
Solutions & Preventative Measures:
-
Re-evaluate Solvent Choice: Ensure your solvent is aprotic and rigorously dried. Even trace water can cause these side reactions.
-
Lower Reaction Temperature: Thermal stress can promote ligand degradation pathways.[7] If the reaction allows, attempt it at a lower temperature to see if the formation of these byproducts is suppressed.
-
Avoid Basic Additives (if possible): Bases can promote the cleavage of the P-O bond in phosphinite ligands.[1] If your reaction requires a base, screen for one that is less aggressive or has better solubility to avoid high local concentrations.
-
Data Summary: Factors Affecting Catalyst Stability
| Parameter | Condition | Impact on Stability | Rationale |
| Atmosphere | Presence of Air (O₂) | High Negative Impact | Promotes irreversible oxidation of P(III) to P(V) (phosphine oxide), deactivating the ligand.[1][2] |
| Inert (N₂ or Ar) | Positive Impact | Prevents oxidative degradation of the ligand. | |
| Solvent | Protic (e.g., alcohols, water) | High Negative Impact | Facilitates hydrolysis of the P-O bond, leading to ligand cleavage.[3][9] |
| Aprotic, Anhydrous | Positive Impact | Minimizes the risk of hydrolysis, preserving the ligand structure. | |
| Temperature | High (>100 °C) | Negative Impact | Can accelerate thermal degradation pathways, including ligand cleavage and metal sintering.[7] |
| Moderate | Neutral/Positive Impact | Reduces the rate of thermal decomposition. | |
| Additives | Water | High Negative Impact | Primary reagent for hydrolysis.[1][3] |
| Strong Bases | Negative Impact | Can promote P-O bond cleavage.[1] |
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms through which a generic metal catalyst complex with an this compound ligand can deactivate.
Caption: Major deactivation pathways for catalysts with this compound ligands.
Experimental Protocol: Establishing and Maintaining an Inert Reaction Environment
This protocol is essential for maximizing the lifetime and reproducibility of catalysts sensitive to air and moisture.
Objective: To set up a reaction vessel with a dry, oxygen-free atmosphere.
Materials:
-
Schlenk flask or three-neck flask with appropriate stoppers/septa
-
High-purity Argon or Nitrogen gas source with a bubbler
-
Schlenk line or manifold
-
Anhydrous solvent (e.g., distilled from a drying agent or passed through a solvent purification system)
-
Syringes and needles (oven-dried)
-
Glassware (oven-dried at >120 °C overnight and cooled under vacuum or inert gas)
Workflow Diagram:
Caption: Step-by-step workflow for setting up an inert catalytic reaction.
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (>120 °C) for at least 4 hours (preferably overnight) and assembled while still hot. Allow the assembly to cool under a high vacuum or a stream of inert gas.
-
Purging the System: Connect the reaction flask to a Schlenk line. Evacuate the flask under high vacuum until no more bubbles emerge from the grease. Backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture from the vessel.
-
Adding Solids: While maintaining a positive pressure of inert gas (indicated by gas flowing out through the bubbler), briefly remove a stopper and add your solid reagents and catalyst. A flow of inert gas out of the flask prevents air from entering.
-
Adding Anhydrous Solvents: Transfer anhydrous solvents from a purification system or Sure/Seal™ bottle to the flask via a dried syringe or a double-tipped needle (cannula).
-
Degassing the Solution: To ensure all dissolved oxygen is removed from the solvent, perform one of the following:
-
Freeze-Pump-Thaw (for non-aqueous solvents): Freeze the liquid mixture with liquid nitrogen. Once solid, open the flask to high vacuum for several minutes. Close the flask to vacuum and thaw the mixture. You will see bubbles of gas being released. Repeat this cycle three times.
-
Sparge with Inert Gas: For larger volumes or when freezing is not practical, bubble the inert gas directly through the solution via a long needle for 15-30 minutes.
-
-
Initiating the Reaction: Once the system is inert, begin heating or stirring as required by your specific procedure. Maintain a slight positive pressure of inert gas throughout the reaction, monitored via an oil bubbler.
By strictly adhering to this protocol, you can significantly reduce the chances of catalyst deactivation due to oxidation and hydrolysis, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Oxidative Addition of a Phosphinite P-O Bond at Nickel – Department of Chemistry [chem.unc.edu]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Impact on the Diversity of Products in the Reaction of Lithium Diphenylphosphide and a Ti(III) Complex Supported by a tBu2P–P(SiMe3) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 13. products.evonik.com [products.evonik.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Ethyl Diphenylphosphinite by Distillation
Welcome to the Technical Support Center for the purification of crude ethyl diphenylphosphinite. This guide is designed for researchers, scientists, and drug development professionals who handle this air- and moisture-sensitive compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure you can successfully obtain high-purity this compound through vacuum distillation. Our approach is grounded in fundamental chemical principles to help you understand the "why" behind each step, ensuring a safe and efficient purification process.
I. Understanding the Challenges in this compound Distillation
This compound, a valuable intermediate in the synthesis of pharmaceuticals and photoinitiators, is a colorless to light yellow liquid.[1] Its purification is complicated by its high sensitivity to air and moisture, which can lead to the formation of impurities that are difficult to remove and can compromise downstream applications.[2][3] The primary method for its purification is vacuum distillation, which lowers the boiling point and minimizes thermal decomposition.[4] However, even under reduced pressure, several issues can arise. This guide will walk you through them.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the vacuum distillation of crude this compound.
Issue 1: The product is cloudy or discolored after distillation.
-
Possible Cause: This is a classic sign of oxidation or hydrolysis. This compound is highly susceptible to air and moisture.[2] Even minute leaks in your distillation setup can introduce enough oxygen or water to degrade the product. The trivalent phosphorus atom is easily oxidized to the pentavalent phosphine oxide.
-
Solution:
-
Rigorous Inert Atmosphere: Ensure your entire distillation apparatus is thoroughly dried in an oven and assembled while hot under a stream of dry, inert gas (nitrogen or argon).[5]
-
Degas the Crude Material: Before heating, subject the crude this compound to several freeze-pump-thaw cycles to remove dissolved air.[6]
-
Check for Leaks: Before starting the distillation, ensure all joints are properly sealed. Use high-vacuum grease on all ground glass joints.[7] A hissing sound is a clear indication of a leak.
-
Inert Gas Blanket: Maintain a positive pressure of inert gas throughout the distillation and collection process.[8]
-
Issue 2: The distillation is very slow or doesn't start, even at the expected temperature and pressure.
-
Possible Cause 1: Inaccurate Pressure Reading. The pressure gauge might be faulty or positioned incorrectly, leading you to believe the pressure is lower than it actually is.
-
Solution 1:
-
Calibrate Your Gauge: Ensure your vacuum gauge is calibrated and functioning correctly.
-
Correct Placement: Place the pressure gauge between the vacuum trap and the distillation apparatus for the most accurate reading of the system's pressure.
-
-
Possible Cause 2: System Leaks. As mentioned above, leaks will prevent the system from reaching the required low pressure for distillation.[7]
-
Solution 2:
-
Systematic Leak Check: Methodically check all connections, including glassware joints, tubing, and septa.
-
-
Possible Cause 3: High-Boiling Impurities. The crude mixture may contain significant amounts of high-boiling point impurities that elevate the overall boiling point of the mixture.
-
Solution 3:
-
Pre-Purification: Consider a preliminary purification step, such as filtration through a pad of celite under an inert atmosphere to remove any solid byproducts from the synthesis, like triethylammonium chloride.[9]
-
Issue 3: "Bumping" or violent boiling of the liquid.
-
Possible Cause: Uneven heating or the absence of a proper boiling aid. Boiling stones are ineffective under vacuum as the trapped air is quickly removed, rendering them useless.[7]
-
Solution:
-
Use a Magnetic Stirrer: A magnetic stir bar is essential for smooth boiling under vacuum.[10] Ensure the stirring is vigorous enough to create a vortex.
-
Claisen Adapter: A Claisen adapter is highly recommended in the distillation setup to prevent any bumped liquid from contaminating the distillate.[10]
-
Controlled Heating: Use a heating mantle with a stirrer and a temperature controller for gradual and even heating. Avoid localized overheating.
-
Issue 4: The product solidifies in the condenser.
-
Possible Cause: While this compound is a liquid at room temperature, this can happen if you are distilling a compound with a melting point close to the temperature of the cooling water.[11] Though less common for this specific compound, it's a general vacuum distillation issue.
-
Solution:
-
Control Coolant Temperature: If you observe solidification, you can stop the flow of the coolant or use a coolant at a slightly higher temperature. Air cooling is often sufficient for high-boiling liquids.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the typical boiling point and pressure for the distillation of this compound?
A1: The boiling point of this compound is dependent on the pressure. Reported values include 179-180 °C at 14 mmHg and 152 °C at 1.5 Torr.[2][12] A nomograph can be a useful tool to estimate the boiling point at your system's specific pressure.[11]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as chlorodiphenylphosphine and ethanol, the base used in the synthesis (e.g., triethylamine), and its corresponding salt (e.g., triethylammonium chloride).[1][13] Oxidation and hydrolysis products, like ethyl diphenylphosphinate and diphenylphosphinic acid, are also common if the reaction and workup are not performed under strictly anhydrous and inert conditions.
Q3: How should I store the purified this compound?
A3: Due to its sensitivity, purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[14][15] It is recommended to store it in a refrigerator at 2-8°C to minimize degradation.[16]
Q4: What safety precautions should I take?
A4: this compound is irritating to the eyes, respiratory system, and skin.[17] It is also harmful if swallowed.[18] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][19] Inspect all glassware for cracks before starting a vacuum distillation to prevent implosion.[7]
IV. Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the step-by-step procedure for the purification of crude this compound.
1. Preparation of the Distillation Apparatus:
- Thoroughly clean and dry all glassware (round-bottom flask, Claisen adapter, condenser, vacuum adapter, and receiving flasks) in an oven at >120°C for at least 4 hours.
- Assemble the apparatus while still warm under a stream of dry nitrogen or argon.
- Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure a good seal.[10]
2. Charging the Flask:
- Transfer the crude this compound to the distillation flask via cannula under an inert atmosphere.
- Add a magnetic stir bar to the flask.
3. System Purge and Evacuation:
- Seal the system and perform at least three vacuum/inert gas backfill cycles to remove any residual air.[5]
- Slowly open the system to the vacuum source and begin stirring.[10]
4. Distillation:
- Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
- Gradually increase the temperature until the this compound begins to distill.
- Collect any low-boiling forerun in a separate receiving flask.
- Collect the main fraction in a pre-weighed receiving flask at the expected boiling point and pressure.
5. Shutdown Procedure:
- Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.
- Slowly and carefully introduce the inert gas to bring the system back to atmospheric pressure.[7]
- Turn off the vacuum pump.
- Quickly cap the receiving flask containing the purified product under a positive flow of inert gas.
V. Data and Diagrams
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅OP | [14][20] |
| Molecular Weight | 230.24 g/mol | [16][18] |
| Appearance | Clear, colorless to light yellow liquid | [2][12] |
| Boiling Point | 179-180 °C (14 mmHg) | [2][16] |
| 152 °C (1.5 Torr) | [12] | |
| Density | ~1.066 g/mL at 25 °C | [2][21] |
| Refractive Index | n20/D ~1.590 | [12][16] |
| Flash Point | >112 °C | [16][18] |
| Storage Temperature | 2-8 °C | [16] |
Diagram 1: Vacuum Distillation Setup for Air-Sensitive Compounds
Caption: A standard setup for vacuum distillation of air-sensitive compounds.
Diagram 2: Degradation Pathway of this compound
Caption: Common degradation pathways for this compound.
VI. References
-
ChemicalBook. This compound(719-80-2). --INVALID-LINK--
-
Santa Cruz Biotechnology. Ethyldiphenylphosphine oxide. --INVALID-LINK--
-
LookChem. This compound. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of this compound. --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - Tris(2-(Diphenylphosphino)ethyl)Phosphine, 97%. --INVALID-LINK--
-
Sigma-Aldrich. This compound 97%. --INVALID-LINK--
-
ECHEMI. 719-80-2, Ethyl P,P-diphenylphosphinite Formula. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl (diphenylphosphoryl)acetate. --INVALID-LINK--
-
ChemicalBook. This compound. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--
-
Sigma-Aldrich. This compound 97%. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of this compound: Synthesis and Applications. --INVALID-LINK--
-
PrepChem.com. Synthesis of this compound. --INVALID-LINK--
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. --INVALID-LINK--
-
BenchChem. Technical Support Center: Handling Air-Sensitive Reagents in Alcohol Synthesis. --INVALID-LINK--
-
WSU Chemistry 410. Vacuum Distillation. --INVALID-LINK--
-
Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions! --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound in Fine Chemical Synthesis. --INVALID-LINK--
-
SynOpen. Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: The Role of this compound in Asymmetric Catalysis. --INVALID-LINK--
-
ChemicalBook. 719-80-2(this compound) Product Description. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. --INVALID-LINK--
-
Scribd. Distillation Issues and Troubleshooting. --INVALID-LINK--
-
Chemsrc. This compound. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Sourcing this compound: Key Considerations for Buyers. --INVALID-LINK--
-
Lisa Nichols. Vacuum Distillation. --INVALID-LINK--
-
Nash. Vacuum Pumps & Systems | Distillation. --INVALID-LINK--
-
Quora. What are some common impurities found in crude oil and how can they be removed? --INVALID-LINK--
-
Quora. What are the main impurities in crude oil? What are its common refining methods? --INVALID-LINK--
-
Organic Chemistry Lab. Solvent Vacuum Distillation. --INVALID-LINK--
-
The presence of impurities in the crude oil. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. This compound [weichengchemical.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. This compound 97 719-80-2 [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. This compound | C14H15OP | CID 69754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound | 719-80-2 [chemicalbook.com]
Technical Support Center: Handling the Air and Moisture Sensitivity of Ethyl Diphenylphosphinite
A Guide from your Senior Application Scientist
Welcome to the technical support center for ethyl diphenylphosphinite (CAS No. 719-80-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organophosphorus compound. This compound is a valuable reagent, often employed as a precursor for ligands in catalysis and as an intermediate in pharmaceutical and photoinitiator synthesis.[1][2] However, its trivalent phosphorus(III) center renders it highly susceptible to degradation by air and moisture.
This document provides a structured, in-depth guide to understanding, mitigating, and troubleshooting issues related to the air and moisture sensitivity of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your research.
Section 1: Fundamental Properties & Stability Concerns (FAQs)
This section addresses the foundational chemistry behind the sensitivity of this compound and the consequences of its degradation.
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula (C₆H₅)₂POC₂H₅, is a clear, colorless liquid. Its core feature is a phosphorus(III) atom bonded to two phenyl groups and one ethoxy group.[1] This structure makes it a powerful intermediate and a precursor for synthesizing more complex phosphine ligands used in various transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[3] It is also a key building block in the production of pharmaceuticals and photoinitiators.[1][4]
Q2: What makes this compound so sensitive to air and moisture?
The reactivity stems from the lone pair of electrons on the trivalent phosphorus atom. This lone pair is readily available for nucleophilic attack and is highly susceptible to oxidation.
-
Air (Oxygen) Sensitivity: Atmospheric oxygen acts as an electrophile that readily oxidizes the phosphorus(III) center to a more stable pentavalent phosphorus(V) state.
-
Moisture (Water) Sensitivity: Water can hydrolyze the P-O bond, leading to the formation of diphenylphosphine oxide (via its tautomer diphenylphosphinous acid) and ethanol.
Q3: What are the primary degradation products and how do they impact my experiments?
Exposure to air and moisture leads to two main degradation products. These impurities are often catalytically inactive or can even inhibit your desired reaction.
-
Oxidation Product: Ethyl diphenylphosphinate [(C₆H₅)₂P(O)OC₂H₅]. The phosphorus center in this P(V) compound has no available lone pair, rendering it ineffective as a ligand for most catalytic applications.
-
Hydrolysis Product: Diphenylphosphine oxide [(C₆H₅)₂P(O)H]. This results from the hydrolysis of the ethoxy group, which forms an unstable phosphinous acid intermediate that rapidly tautomerizes to the more stable phosphine oxide. Like the phosphinate, this P(V) species is generally not the desired active ligand.
These degradation pathways are summarized in the diagram below.
Section 2: Recommended Handling & Storage Protocols
Proper handling and storage are the most critical factors in preventing reagent degradation.
Storage Conditions
To ensure the long-term stability and purity of this compound, it must be stored under controlled conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by displacing atmospheric oxygen.[5] |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of any potential degradation reactions. |
| Container | Tightly sealed, opaque container | Prevents ingress of air and moisture. Protection from light is also good practice.[4] |
| Location | Dry, well-ventilated area | Minimizes ambient moisture.[5] |
Glassware and Solvent Preparation
All glassware must be scrupulously dried to remove adsorbed water, and all solvents must be anhydrous and deoxygenated.
-
Glassware: Dry all glassware (reaction flasks, syringes, cannulas) in an oven (e.g., 125°C overnight) and allow to cool in a desiccator or under a stream of inert gas.[6] For immediate use, glassware can be flame-dried under vacuum.[7]
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened Sure/Seal™ bottle. Degas solvents by subjecting them to several "freeze-pump-thaw" cycles or by sparging with an inert gas for at least 30 minutes.[7]
Protocol 1: Transfer of this compound using Inert Atmosphere Techniques
This protocol outlines the standard procedure for transferring the liquid reagent from its storage bottle to a reaction flask using a Schlenk line.[6][8]
Materials:
-
Schlenk line with dual vacuum/inert gas manifold
-
Oven-dried reaction flask with a rubber septum
-
Oven-dried, gas-tight syringe with a long needle
-
Bottle of this compound with a septum-sealed cap
Procedure:
-
Prepare the System: Assemble the oven-dried reaction flask and attach it to the Schlenk line.
-
Purge the Flask: Subject the flask to at least three "evacuate-refill" cycles. To do this, open the flask to the vacuum line to remove the air, then close the vacuum line and open the inert gas line to refill the flask.[7] Leave the flask under a positive pressure of inert gas, indicated by bubbling through an oil bubbler.
-
Prepare for Transfer: Remove the this compound from the refrigerator and allow it to warm to room temperature to prevent moisture condensation on the bottle.
-
Purge the Syringe: Flush the dry syringe with inert gas from the Schlenk line 5-10 times to remove any residual air or moisture.[6]
-
Withdraw the Reagent: Pierce the septum of the this compound bottle with the syringe needle. It is good practice to also insert a needle connected to the inert gas line to maintain positive pressure within the bottle. Withdraw the required volume of liquid. Pull a small "buffer" of inert gas (~0.5 mL) into the syringe after the liquid.[9]
-
Inject into Flask: Quickly transfer the syringe to the reaction flask and pierce the septum. Inject the liquid reagent, followed by the inert gas buffer.
-
Clean Up: Immediately rinse the syringe with an appropriate anhydrous solvent (e.g., THF or toluene) followed by a quenching solvent (e.g., isopropanol) and water to prevent residual phosphinite from degrading and seizing the syringe.
Section 3: Troubleshooting Guide
Even with careful technique, problems can arise. This section provides a logical framework for diagnosing issues related to reagent quality.
Q1: My reaction yield is low, or the reaction failed entirely. Could the this compound be the cause?
Yes, this is a very common cause. If the phosphinite has degraded, it cannot perform its function. The first step in troubleshooting is always to verify the purity of the starting material.
Q2: How can I assess the purity of my this compound?
The most effective method is ³¹P NMR spectroscopy .[6] It provides a direct and quantitative view of the phosphorus-containing species in your sample. A pure sample will show a single sharp peak, while a degraded sample will show additional peaks corresponding to the oxidation and hydrolysis products.[10]
| Compound | Structure | Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | (C₆H₅)₂POC₂H₅ | P(III) | ~115 - 120 |
| Ethyl Diphenylphosphinate | (C₆H₅)₂P(O)OC₂H₅ | P(V) | ~30 - 35 |
| Diphenylphosphine Oxide | (C₆H₅)₂P(O)H | P(V) | ~20 - 25[8][11] |
Note: Chemical shifts can vary slightly based on solvent and concentration.[10] Always reference against 85% H₃PO₄.
Q3: I've confirmed my reagent is impure. Can I purify it?
Yes, this compound can be purified by vacuum distillation .[12][13] This is recommended for bottles that show significant degradation or for applications requiring very high purity.
Protocol 2: Purification by Vacuum Distillation Safety Warning: This procedure should only be performed by personnel experienced with vacuum distillation of air-sensitive compounds. Always use a safety shield.
-
Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Ensure all joints are well-sealed with high-vacuum grease. The receiving flask(s) should also be attached to the Schlenk line to maintain an inert atmosphere.[14]
-
Inerting: Thoroughly purge the entire apparatus with inert gas using several evacuate-refill cycles.
-
Transfer: Transfer the impure this compound to the distillation flask under inert atmosphere. Add a magnetic stir bar.
-
Distillation: Begin stirring and slowly apply vacuum. Once a stable, low pressure is achieved, gradually heat the distillation flask using an oil bath.
-
Collection: Collect the fraction boiling at the correct temperature for the applied pressure (e.g., ~179-180 °C at 14 mmHg).[4] Discard any initial low-boiling fractions and the high-boiling residue.
-
Storage: Transfer the purified, distilled product to a clean, dry, septum-sealed storage flask under inert atmosphere and store as recommended.
Q4: My reagent is pure, but I'm still getting poor results. What else should I check?
If the reagent is pure, the problem likely lies in the experimental technique. Re-evaluate every step where air or moisture could be introduced:
-
Inert Gas Quality: Is your nitrogen or argon of high purity? Is the gas line free of leaks?
-
Solvent Quality: Are your solvents truly anhydrous and deoxygenated?
-
Septum Integrity: Are you using fresh, high-quality rubber septa? Are the needles sharp to prevent coring?
-
Reaction Time: Was the reagent exposed to the atmosphere for even a brief period during weighing or transfer?
Section 4: Consolidated FAQs
Q: What personal protective equipment (PPE) should I use? Always wear appropriate PPE, including chemical safety goggles that meet OSHA or EN166 standards, nitrile gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.
Q: How do I properly dispose of this compound and its waste? Waste containing phosphine compounds is hazardous. Do not dispose of it in regular waste streams. Deactivate small amounts of residual material by slowly adding it to a stirred solution of an oxidizing agent like sodium hypochlorite (bleach) in an appropriate solvent, though this can be vigorous. All waste disposal must be handled in strict accordance with local, state, and federal regulations.[3][11] Consult your institution's environmental health and safety (EHS) office for specific guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 3. nautinst.org [nautinst.org]
- 4. spectrabase.com [spectrabase.com]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. rsc.org [rsc.org]
- 9. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. spectrabase.com [spectrabase.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Formation of Palladium Black in Reactions with Ethyl Diphenylphosphinite
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Palladium Black Formation
Palladium black is a finely divided, high-surface-area form of elemental palladium that often appears as a black precipitate.[1][2] While it can be used as a heterogeneous catalyst in some applications, its unsolicited formation during a homogeneous catalytic cycle is a common indicator of catalyst deactivation.[3][4][5] This phenomenon is particularly relevant in palladium-catalyzed cross-coupling reactions where phosphine-type ligands, such as ethyl diphenylphosphinite, are employed to stabilize the active Pd(0) species.[6][7] The formation of palladium black signals the aggregation of palladium atoms, leading to a loss of catalytic activity, reduced product yields, and complications in product purification.[5][8]
This compound (Ph₂POEt) is a valuable organophosphorus compound used as a ligand in various catalytic transformations due to its unique electronic and steric properties.[9][10] However, its sensitivity to air and moisture, coupled with specific reaction conditions, can contribute to the destabilization of the palladium complex and subsequent precipitation of palladium black.[11]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during reactions involving this compound and palladium catalysts.
Q1: I've observed a black precipitate forming in my reaction vessel. What is it, and why is it a problem?
A1: The black precipitate is almost certainly palladium black, which consists of agglomerated, ligand-free Pd(0) particles.[3][8] Its formation is a significant issue because it signifies the deactivation of your homogeneous catalyst. The active catalytic species is a soluble palladium complex, and when it aggregates into insoluble palladium black, it is no longer available to participate in the catalytic cycle, leading to stalled reactions and low yields.[5]
Q2: What are the primary causes of palladium black formation when using this compound?
A2: Several factors can lead to the formation of palladium black:
-
Ligand Instability or Degradation: this compound can be sensitive to air and moisture.[11] Oxidation of the phosphinite to the corresponding phosphinate or phosphine oxide can occur, reducing its ability to coordinate to and stabilize the palladium center.[12] Hydrolysis can also be a concern.
-
Insufficient Ligand Concentration: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and susceptible to aggregation.
-
High Reaction Temperatures: Elevated temperatures can accelerate both ligand degradation and the rate of palladium agglomeration.
-
Presence of Oxygen: Dissolved oxygen in solvents or reagents can oxidize the active Pd(0) species to Pd(II) and can also promote the oxidative degradation of the phosphinite ligand.[12] Rigorous degassing of solvents is often crucial.[12]
-
Improper Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, incomplete or inefficient reduction to the active Pd(0) species can lead to side reactions that produce palladium black.[13]
Q3: My reaction was working well, but it seems to have stopped before completion, and I now see palladium black. What happened?
A3: This is a classic sign of catalyst deactivation during the reaction. The initial phase of the reaction proceeded as expected with the active homogeneous catalyst. However, over time, one or more of the factors mentioned in Q2 likely led to the gradual decomposition of the catalyst into inactive palladium black. This reduces the concentration of the active catalyst in the solution, causing the reaction to slow down and eventually stop.
Q4: How can I prevent or minimize the formation of palladium black in my reactions?
A4: A multi-faceted approach is often necessary:
| Strategy | Rationale |
| Use High-Purity Reagents | Impurities in substrates, solvents, or the ligand itself can act as poisons or promote catalyst decomposition.[14] Ensure your this compound is of high purity.[9] |
| Maintain an Inert Atmosphere | Rigorously exclude oxygen and moisture from your reaction.[12] This can be achieved by using Schlenk line techniques or a glovebox and by thoroughly degassing all solvents and reagents. |
| Optimize Ligand-to-Palladium Ratio | An excess of the phosphinite ligand can help to ensure the palladium center remains coordinated and stabilized, preventing aggregation. Experiment with different ratios to find the optimal balance for your specific reaction. |
| Control Reaction Temperature | Use the lowest effective temperature for your transformation. Higher temperatures can accelerate catalyst decomposition. |
| Consider a Co-ligand or Additive | In some cases, the addition of a secondary, more robust ligand or a stabilizing additive can help to prevent the formation of palladium black.[15] |
Q5: Are there any analytical techniques to confirm the presence and nature of the black precipitate?
A5: Yes, several techniques can be used to characterize the precipitate:
-
Scanning Electron Microscopy (SEM): This can provide information on the morphology and size of the palladium particles.[16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition and the oxidation state of the palladium (predominantly Pd(0) in palladium black).
-
Powder X-ray Diffraction (PXRD): This technique can confirm the crystalline structure of the palladium metal.[17]
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction with Mitigation of Palladium Black Formation
This protocol provides a general workflow for setting up a palladium-catalyzed cross-coupling reaction using this compound, with an emphasis on techniques to prevent catalyst deactivation.
Materials:
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (high purity)
-
Aryl halide/triflate
-
Coupling partner (e.g., boronic acid, organotin reagent)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, this compound, aryl halide/triflate, coupling partner, and base to the reaction flask.
-
The order of addition can be critical; typically, the solid reagents are added first.
-
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via cannula or syringe.
-
Degassing (Optional but Recommended): For reactions particularly sensitive to oxygen, perform a few cycles of vacuum/backfill with inert gas, or sparge the reaction mixture with the inert gas for 10-15 minutes.[12]
-
Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Observation: Visually inspect the reaction mixture for any signs of black precipitate formation.
Protocol 2: Synthesis of this compound
The quality of the this compound ligand is critical. The following is a general procedure for its synthesis.[18]
Reaction: Ph₂PCl + EtOH + Base → Ph₂POEt + Base·HCl
Materials:
-
Diphenylphosphinous chloride (chlorodiphenylphosphine)
-
Anhydrous ethanol
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Anhydrous ether
Procedure:
-
Under an inert atmosphere, dissolve diphenylphosphinous chloride in anhydrous ether in a flame-dried flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous ethanol and the base in anhydrous ether dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Filter the resulting salt precipitate under an inert atmosphere.
-
Remove the ether from the filtrate under reduced pressure.
-
Purify the resulting oil by distillation under high vacuum to yield this compound as a colorless to light yellow liquid.[9][18]
Visualizing the Problem: Catalyst Deactivation Pathway
The following diagram illustrates the pathway from an active catalyst to the formation of inactive palladium black.
Caption: Pathway to Palladium Black Formation.
Troubleshooting Logic Flow
Use this diagram to diagnose and address the formation of palladium black in your experiment.
Caption: Troubleshooting Flowchart for Palladium Black.
Conclusion
The formation of palladium black in reactions utilizing this compound is a clear indication of catalyst instability and deactivation. By understanding the underlying causes—ligand degradation, insufficient stabilization, and suboptimal reaction conditions—researchers can implement robust preventative measures. Adherence to stringent inert atmosphere techniques, optimization of the ligand-to-metal ratio, and careful control of reaction parameters are paramount to maintaining a homogeneous and active catalytic system. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome this common challenge, ultimately leading to more reliable and successful synthetic outcomes.
References
- 1. Palladium black - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. benchchem.com [benchchem.com]
- 4. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Heck Reactions with Ethyl Diphenylphosphinite
Welcome to the technical support center for optimizing Mizoroki-Heck reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing ethyl diphenylphosphinite and similar phosphinite ligands in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you achieve robust and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: Why choose a phosphinite ligand like this compound over a traditional phosphine ligand (e.g., triphenylphosphine) for my Heck reaction?
A1: The choice of ligand is critical for an efficient Heck reaction.[1] While traditional phosphine ligands are widely used, phosphinite ligands like this compound offer a unique electronic and steric profile that can be advantageous.
-
Enhanced Reactivity: this compound is a precursor for various specialized phosphine-phosphinite ligands used in catalysis.[2] These ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle, particularly with less reactive aryl chlorides.[1]
-
Thermal Stability: Certain palladium complexes with specialized phosphinite ligands have demonstrated high thermal stability, which is beneficial for reactions requiring elevated temperatures.[3]
-
Tunable Properties: The diphenylphosphinite moiety can be incorporated into larger, chiral ligand scaffolds, allowing for fine-tuning of steric and electronic properties to achieve high stereocontrol in asymmetric Heck reactions.[2]
Q2: What is the fundamental catalytic cycle of the Heck reaction?
A2: The Heck reaction, a palladium-catalyzed cross-coupling, joins an unsaturated halide (or triflate) with an alkene.[4] The process follows a catalytic cycle involving a Pd(0)/Pd(II) interchange.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[4][5]
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.[4][5] This step is crucial for forming the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[4][5]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Q3: How do I choose the optimal palladium precursor for my reaction?
A3: Common choices include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. Pd(OAc)₂ is often preferred as it can be readily reduced in situ to the active Pd(0) species.[5][6] The choice may also depend on the specific ligand and substrates being used. For instance, some catalyst systems are designed around a specific palladium source that has been shown to give superior results.
Q4: What is the role of the base in the Heck reaction, and how do I select the right one?
A4: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the acid (HX) produced.[4][6] Common bases include organic amines (e.g., triethylamine) and inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or acetates (e.g., NaOAc).[4]
-
Strength and Sterics: The choice of base can significantly impact reaction efficiency.[7][8] For sensitive substrates, a weaker, non-nucleophilic base like a hindered amine might be preferable. For more robust systems, stronger inorganic bases can be effective.
-
Solubility: The solubility of the base in the chosen solvent is also a key consideration for ensuring a homogeneous reaction environment.
Q5: Which solvent is most appropriate for a Heck reaction using this compound?
A5: The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature.[7]
-
Polar Aprotic Solvents: DMF, DMA, and NMP are frequently used due to their ability to dissolve a wide range of substrates and their high boiling points, which are suitable for reactions requiring elevated temperatures.[9][10]
-
Ethereal Solvents: Dioxane is another common choice, particularly in systems using specific ligands like P(t-Bu)₃.[1]
-
"Green" Solvents: In some cases, water or ionic liquids have been successfully employed to create more environmentally friendly reaction conditions.[4][9]
II. Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
This is a common issue that can stem from several factors.
Potential Causes & Solutions
-
Inactive Catalyst:
-
Cause: The Pd(II) precatalyst may not be effectively reduced to the active Pd(0) species, or the active catalyst may have decomposed. The formation of palladium black is a visual indicator of catalyst decomposition.[11]
-
Solution:
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.[12]
-
Ligand:Pd Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too much ligand can inhibit the reaction.[13] An optimal ratio is often around 2:1.[14]
-
Fresh Reagents: Use fresh, high-purity palladium precursor, ligand, and anhydrous solvent.
-
-
-
Sub-optimal Reaction Temperature:
-
Cause: The temperature may be too low to overcome the activation energy of the oxidative addition step, especially with less reactive aryl halides like chlorides.[3]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. The optimal temperature can be as high as 130-140 °C for some systems.[10]
-
-
Inappropriate Base or Solvent:
-
Cause: The chosen base may not be strong enough or soluble enough to effectively regenerate the catalyst. The solvent may not be suitable for the specific reactants.[7][8]
-
Solution: Screen a variety of bases and solvents. For example, switching from an organic amine to an inorganic carbonate, or changing the solvent from DMF to dioxane, can have a significant impact.[1][15]
-
Troubleshooting Workflow: Low Conversion
Caption: A systematic approach to troubleshooting low conversion.
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Common Side Reactions & Mitigation Strategies
-
Homocoupling of the Aryl Halide (Biphenyl Formation):
-
Cause: This occurs when two molecules of the aryl halide react with each other. It can be promoted by certain reaction conditions.
-
Solution: Adjusting the ligand and reaction conditions can suppress this side reaction. For instance, chelating ligands have been shown to be effective in minimizing biphenyl formation.[11]
-
-
Alkene Isomerization:
-
Cause: The palladium-hydride intermediate can re-add to the product alkene, leading to isomerization.[5][16] This is more common at higher temperatures and with prolonged reaction times.[11]
-
Solution:
-
Lower Temperature: If possible, run the reaction at a lower temperature.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to the catalytic conditions.
-
-
-
Reductive Heck Reaction (Hydroarylation):
Problem 3: Poor Regio- or Stereoselectivity
Achieving the desired regio- and stereoisomer is often a primary goal.
Factors Influencing Selectivity
-
Ligand Choice: The steric and electronic properties of the ligand play a pivotal role in controlling both regio- and stereoselectivity.[18] Chiral ligands are essential for asymmetric Heck reactions.[5][6]
-
Reaction Pathway (Neutral vs. Cationic): The nature of the halide or pseudohalide on the aryl partner can influence the reaction pathway. Aryl triflates tend to favor a "cationic" pathway that can lead to different regioselectivity compared to the "neutral" pathway followed by aryl halides.[5][6]
-
Substrate Sterics: The steric bulk of both the alkene and the aryl halide can influence which regioisomer is formed.[5]
Strategies for Improving Selectivity
-
Ligand Screening: Experiment with a variety of phosphinite and other phosphine ligands to find one that provides the desired selectivity for your specific substrate combination.
-
Aryl Partner Modification: If possible, switching from an aryl bromide to an aryl triflate can alter the reaction pathway and potentially improve selectivity.[6]
-
Temperature Optimization: Temperature can influence the energy barriers for the formation of different isomers. Running the reaction at a lower temperature may improve selectivity.
III. Experimental Protocols
General Procedure for a Heck Reaction using this compound as a Ligand Precursor
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., a phosphine-phosphinite ligand derived from this compound, 2-10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Addition of Reactants: Add the aryl halide (1 equivalent) and the alkene (1.1-1.5 equivalents) to the flask, followed by the anhydrous solvent (e.g., DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost-effectiveness. |
| Ligand:Pd Ratio | 1:1 to 4:1 | A 2:1 ratio is a common starting point. |
| Base | 1.5 - 3 equivalents | Ensure complete neutralization of the generated acid. |
| Temperature | 80 - 140 °C | Substrate dependent; higher temperatures for less reactive halides.[10] |
| Concentration | 0.1 - 1.0 M | Can influence reaction rate and side product formation. |
IV. References
-
Heck reaction - Wikipedia. Available at: --INVALID-LINK--
-
Heck Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. Available at: --INVALID-LINK--
-
Heck reaction - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available at: --INVALID-LINK--
-
Technical Support Center: Side Reactions in Heck Coupling with Palladium Bipyridine Catalysts - Benchchem. Available at: --INVALID-LINK--
-
The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: --INVALID-LINK--
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Heck Reaction - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Heck Reaction—State of the Art - MDPI. Available at: --INVALID-LINK--
-
Effect of temperatures on the Heck reactions | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. Available at: --INVALID-LINK--
-
Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. Available at: --INVALID-LINK--
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. Available at: --INVALID-LINK--
-
Effect of bases and solvents on the Heck coupling a | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. Available at: --INVALID-LINK--
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. Available at: --INVALID-LINK--
-
Application Notes and Protocols: The Role of this compound in Asymmetric Catalysis - Benchchem. Available at: --INVALID-LINK--
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Side Reactions of Ethyl Diphenylphosphinite in Basic Conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl diphenylphosphinite. This document provides in-depth troubleshooting advice and answers to frequently encountered issues related to the use of this versatile reagent under basic conditions. Our guidance is rooted in established organophosphorus chemistry principles to help you diagnose and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Introduction: The Dual Nature of this compound
This compound, (Ph)₂POEt, is a trivalent phosphorus compound widely utilized as a ligand in catalysis and as a synthetic intermediate.[1] Its utility stems from the nucleophilic character of the phosphorus(III) center and the reactivity of the P-O-Et linkage. However, this same reactivity profile makes it susceptible to several side reactions, particularly in the presence of bases, water, or atmospheric oxygen.[2] This guide will address the most common challenges, their mechanistic origins, and practical solutions.
Part 1: Frequently Asked Questions & Troubleshooting
FAQ 1: I've observed a highly polar, phosphorus-containing byproduct that is difficult to remove. What is it and how can I prevent its formation?
Issue: Formation of Diphenylphosphinic Acid.
Symptoms:
-
A new, baseline spot appears on your TLC plate that streaks or moves very little, even in polar solvent systems.
-
³¹P NMR analysis of the crude reaction mixture shows a signal in the range of δ 20-30 ppm , often broad due to hydrogen bonding.
-
LC-MS analysis identifies a compound with a mass corresponding to (Ph)₂P(O)OH.
Root Cause Analysis:
This byproduct is almost certainly diphenylphosphinic acid , the result of P-O bond hydrolysis. The P-O-Et ester linkage in this compound is susceptible to cleavage by nucleophilic attack, a reaction that is significantly accelerated under basic conditions. Even trace amounts of water in your solvent, reagents, or introduced from the atmosphere can lead to significant hydrolysis.[3][4]
Mechanism: Base-Catalyzed Hydrolysis
The reaction proceeds via a nucleophilic attack of a hydroxide ion (or water, assisted by the base) on the electrophilic phosphorus center. This forms a pentacoordinate intermediate which then collapses, cleaving the ethoxy group to yield the phosphinate anion. A final workup with acid will protonate this anion to give diphenylphosphinic acid.
Preventative Measures & Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Solvents must be dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or passage through an activated alumina column) and stored over molecular sieves under an inert atmosphere.
-
Liquid reagents should be handled via syringe. Solid bases should be oven- or flame-dried under vacuum before use.
-
-
Inert Atmosphere Technique: All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon). Glassware should be flame-dried under vacuum immediately before use to remove adsorbed moisture.[5]
-
Choice of Base: If the base is intended only as a proton acceptor and not a reactant, consider using a non-nucleophilic, sterically hindered base. However, if using hydroxide or alkoxide bases, ensuring completely anhydrous conditions is paramount.
Diagram 1: Mechanism of Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of this compound.
FAQ 2: My ³¹P NMR spectrum shows a major, unexpected signal around δ 35-45 ppm. What is this species?
Issue: Formation of Ethyldiphenylphosphine Oxide.
Symptoms:
-
The dominant signal in the ³¹P NMR spectrum has shifted significantly downfield from the starting phosphinite (typically δ 110-120 ppm) to the phosphine oxide region (δ 30-50 ppm ).
-
Mass spectrometry confirms a mass increase of 16 amu (addition of one oxygen atom) compared to the starting material, corresponding to the formula C₁₄H₁₅OP.
Root Cause Analysis:
This signal corresponds to ethyldiphenylphosphine oxide . The formation of this P(V) species from your P(III) starting material can occur via two primary pathways under basic conditions.
Pathway A: Oxidation
The lone pair of electrons on the trivalent phosphorus atom is highly susceptible to oxidation.[6] This is the most common side reaction for phosphines and their derivatives.
-
Cause: Inadvertent exposure to atmospheric oxygen. This can occur with even minor leaks in an inert atmosphere setup or through the use of non-degassed solvents.[7]
-
Solution: Employ rigorous air-free techniques. This includes using degassed solvents (via freeze-pump-thaw cycles or sparging with inert gas) and maintaining a positive pressure of high-purity inert gas throughout the experiment.
Pathway B: Unintended Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic method for forming P-C bonds, where a P(III) ester reacts with an alkyl halide to produce a P(V) species.[8][9] Phosphinites react in this manner to yield phosphine oxides.[8]
-
Cause: Presence of an electrophilic alkylating agent in the reaction mixture. This could be a contaminating alkyl halide in your solvents or reagents.
-
Solution: Ensure all reagents and solvents are free from alkyl halides. Avoid using halogenated solvents (e.g., CH₂Cl₂) if possible, or use freshly distilled, purified grades. If an alkyl halide is a necessary reagent for another part of your synthesis, this side reaction may be unavoidable and requires careful optimization of reaction conditions (e.g., lower temperature, order of addition) to minimize it.
Diagram 2: Pathways to Ethyldiphenylphosphine Oxide
Caption: Two major side reactions leading to phosphine oxide formation.
Part 2: Systematic Troubleshooting & Best Practices
When faced with complex reaction outcomes, a systematic approach is crucial. The following workflow helps isolate and resolve issues methodically.
Systematic Troubleshooting Workflow
Diagram 3: Troubleshooting Workflow for Complex Reactions
Caption: A logical workflow for diagnosing complex reaction issues.
Data Summary: Diagnostic ³¹P NMR Chemical Shifts
For rapid identification of common species, refer to the following table. Shifts are approximate and can vary with solvent and concentration.
| Compound Name | Structure | Typical ³¹P NMR Shift (ppm) | Probable Cause |
| This compound | (C₆H₅)₂POC₂H₅ | δ 110 – 120 | Starting Material |
| Ethyldiphenylphosphine Oxide | (C₆H₅)₂P(O)C₂H₅ | δ 30 – 50 | Oxidation or Arbuzov Reaction |
| Diphenylphosphinic Acid | (C₆H₅)₂P(O)OH | δ 20 – 30 (often broad) | Hydrolysis |
Protocol: Control Experiment for System Validation
Before committing valuable substrates, perform this control experiment to validate your setup and reagents.
Objective: To assess the stability of this compound under your specific basic conditions in the absence of other reactants.
Procedure:
-
Setup: Assemble flame-dried glassware under a positive pressure of high-purity Argon or Nitrogen.
-
Reagents: Add your chosen dry, degassed solvent (e.g., 5 mL THF) to the reaction flask via cannula or syringe.
-
Initial Sample: Take a small aliquot (approx. 0.1 mL) of the solvent and add a drop of this compound. Prepare an NMR sample from this to get a clean t=0 reference spectrum of the starting material.
-
Addition: Add the base (e.g., 1.1 equivalents) to the reaction flask. Then, add the this compound (e.g., 1.0 equivalent).
-
Reaction: Stir the mixture at your intended reaction temperature for a set period (e.g., 2-4 hours).
-
Analysis: Quench the reaction appropriately and acquire a ³¹P NMR spectrum of the crude mixture.
-
Interpretation:
-
Clean Spectrum (only starting material): Your system is robust. Proceed with your actual experiment.
-
Presence of Oxide/Acid: Your system has a leak (oxygen) or contains moisture/alkyl halides. Re-evaluate your setup and reagent purity according to the workflow above.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
Improving the stability of palladium-ethyl diphenylphosphinite complexes
Welcome to the Technical Support Center for Palladium-Ethyl Diphenylphosphinite Complexes. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the stability and performance of these versatile catalysts.
Introduction: The Challenge of Stability
Palladium complexes with phosphinite ligands, such as ethyl diphenylphosphinite (Ph₂POEt), are powerful catalysts in cross-coupling chemistry. Their unique electronic and steric properties, derived from the P-O bond, offer distinct advantages. However, this same feature can also be a source of instability, leading to catalyst deactivation and inconsistent results. This guide provides a structured approach to diagnosing, troubleshooting, and preventing common stability issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common high-level questions regarding the stability of palladium-phosphinite complexes.
Q1: What is "Palladium Black," and why is it a major concern? A1: Palladium black is a form of finely divided, amorphous palladium metal that precipitates from the reaction mixture. Its formation signifies the irreversible aggregation of catalytically active Pd(0) species into inactive bulk metal.[1][2] This process is a common deactivation pathway that removes the catalyst from the catalytic cycle, leading to stalled reactions and low yields.[3] The appearance of a black precipitate is a clear visual indicator that your catalyst is decomposing.
Q2: How does the P-O bond in a phosphinite ligand influence stability compared to a standard phosphine (P-C bond)? A2: The P-O bond in a phosphinite ligand makes it more susceptible to certain degradation pathways not as prevalent with robust phosphine ligands. Phosphinites can undergo hydrolysis or other solvolytic processes, especially in the presence of trace water or alcohol solvents, which can cleave the P-O bond and alter the ligand structure.[4] This can change the steric and electronic environment around the palladium center, impacting its stability and activity. However, the resulting phosphine oxides can sometimes act as beneficial additives, stabilizing palladium nanoparticles and preventing precipitation.[5][6]
Q3: What is a typical starting point for the ligand-to-palladium ratio? A3: For monodentate ligands like this compound, a ligand-to-palladium (L:Pd) ratio of 2:1 to 4:1 is a common starting point for forming the active catalyst. However, the optimal ratio is highly reaction-dependent. An excess of ligand can help stabilize the Pd(0) center and prevent aggregation, but too much can inhibit the reaction by creating coordinatively saturated, less reactive palladium species.[7] It's crucial to be aware that side reactions, like ligand oxidation, can alter this ratio in-situ, complicating the catalytic cycle.[8]
Q4: Can I run my reaction open to the air? A4: It is strongly discouraged. Palladium(0) complexes are often sensitive to oxygen.[9] Oxygen can promote the oxidative degradation of phosphinite ligands to phosphine oxides.[1] While this is sometimes harnessed in aerobic oxidation reactions, in standard cross-coupling it is an uncontrolled process that consumes your ligand and deactivates the catalyst.[1] Always use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) and properly degassed solvents.
Q5: Which solvents are considered "safer" for maximizing catalyst stability? A5: The choice of solvent has a profound impact on catalyst stability.[2][10]
-
High-Polarity Aprotic Solvents (e.g., DMF, DMA, NMP): These can lead to high reaction rates but are also known to promote catalyst leaching and aggregation into palladium black, especially at elevated temperatures.[2][11]
-
Less-Polar Solvents (e.g., Toluene, Dioxane, THF): These solvents often suppress the formation of palladium black and lead to a longer catalyst lifetime.[2] However, reaction rates may be slower. THF and dioxane must be used with caution as impurities like peroxides can be detrimental, and they can act as hydride sources at high temperatures, causing catalyst decomposition.[11][12]
Section 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues
This guide is structured around specific problems you may observe during your experiment.
Issue 1: My reaction turns black and stalls.
-
Observation: The initially homogeneous, colored solution gradually darkens, and a black or dark brown precipitate forms. TLC or GC/LC analysis shows the reaction has stopped.
-
Primary Suspect: Formation of inactive palladium black due to catalyst aggregation.[2][3]
-
Causality & Troubleshooting Steps:
-
High Temperature: Excessive heat accelerates the rate of Pd(0) agglomeration.
-
Action: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction speed and catalyst lifetime.[3]
-
-
Solvent Choice: Polar aprotic solvents like DMF are known to promote this pathway.[2]
-
Action: Switch to a less polar solvent such as toluene or dioxane. While this may require longer reaction times or slightly higher temperatures, the stability gain is often significant.[2]
-
-
Insufficient Ligand: The L:Pd ratio may be too low to adequately stabilize the Pd(0) intermediates.
-
Action: Incrementally increase the L:Pd ratio (e.g., from 2:1 to 3:1 or 4:1). This provides a higher concentration of free ligand to coordinate with and stabilize the catalytically active species.
-
-
Lack of Stabilizing Additives: In some systems, the ligand alone is not sufficient.
-
Issue 2: The reaction is sluggish or gives inconsistent yields.
-
Observation: The reaction fails to reach full conversion, or yields vary significantly between seemingly identical runs.
-
Primary Suspect: Partial catalyst deactivation due to impurities (oxygen, water) or degradation of the phosphinite ligand.
-
Causality & Troubleshooting Steps:
-
Atmospheric Contamination: Trace oxygen or moisture can be detrimental. Oxygen can lead to oxidative degradation of the ligand.[1] Water can hydrolyze the phosphinite or participate in undesirable side reactions like protodeboronation in Suzuki couplings.[13][14]
-
Action: Ensure all glassware is rigorously dried and the reaction is set up under a robust inert atmosphere. Use high-purity, anhydrous solvents that have been properly degassed. See Protocol 1 for a reliable degassing method.
-
-
Reagent Purity: Impurities in substrates, reagents, or solvents can act as catalyst poisons.[12] Sulfur-containing compounds are particularly potent poisons for palladium.[15]
-
Action: Use reagents from reputable suppliers. If purity is suspect, purify starting materials by recrystallization, distillation, or column chromatography before use. Ensure the base is anhydrous and of high quality.
-
-
Ligand Integrity: The this compound ligand itself may have degraded upon storage or contain impurities from its synthesis.
-
Action: Store phosphinite ligands under an inert atmosphere and in a refrigerator or freezer to minimize degradation. Confirm purity via ³¹P NMR spectroscopy before use. A sharp singlet at the expected chemical shift indicates high purity.
-
-
Issue 3: Unexpected side products are observed.
-
Observation: GC-MS or LC-MS analysis reveals the formation of byproducts, such as reduced arenes (from dehalogenation) or homocoupled products.
-
Primary Suspect: Catalyst decomposition is initiating alternative reaction pathways.
-
Causality & Troubleshooting Steps:
-
Solvent-Induced Decomposition: At high temperatures (>80-100 °C), solvents like DMF, NMP, dioxane, or ketones can act as hydride sources, leading to the formation of palladium hydride species.[11] These can cause reductive dehalogenation of aryl halide starting materials.
-
Action: If dehalogenation is a problem, switch to a more robust solvent like toluene or CPME (cyclopentyl methyl ether). If high temperatures are necessary, screen alternative solvents that are less prone to this decomposition pathway.[11]
-
-
Base-Promoted Side Reactions: In reactions like the Suzuki-Miyaura coupling, the base is essential but can also promote the decomposition of the boronic acid partner (protodeboronation).[13][16] This is especially true with bulky phosphine ligands and can be catalyzed by the palladium complex itself.[13][14]
-
Action: Optimize the base. A weaker or less soluble base (e.g., K₃PO₄ vs. Cs₂CO₃) may be sufficient for the cross-coupling while minimizing side reactions. Also, ensure slow addition of the base or running the reaction at a lower temperature can help.
-
-
Section 3: Protocols for Stability Enhancement
These protocols provide step-by-step methodologies for implementing the solutions discussed above.
Protocol 1: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen, which can cause oxidative degradation of the catalyst.
Materials:
-
Schlenk flask equipped with a stir bar and a high-vacuum stopcock.
-
Solvent to be degassed.
-
High-vacuum line (Schlenk line).
-
Cold bath (Liquid nitrogen or dry ice/acetone).
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent in the cold bath. Allow the solvent to freeze completely solid.
-
Pump: Open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the cold bath and allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Small-Scale Screening of Stabilizing Additives
This protocol allows for the rapid evaluation of additives to prevent Pd black formation.
Materials:
-
Array of small reaction vials (e.g., 2 mL HPLC vials with stir fleas).
-
Your standard reaction substrates, palladium precatalyst, and this compound ligand.
-
Potential stabilizing additives (e.g., Triphenylphosphine oxide, 2,6-di-tert-butyl-4-methylphenol (BHT), Styrene).
-
Inert atmosphere setup (glovebox or Schlenk line).
Procedure:
-
Setup: In an inert atmosphere, set up a series of identical reactions in the vials. Include a control reaction with no additive.
-
Additive Introduction: To each experimental vial, add a specific amount of a single additive. Good starting points are:
-
Triphenylphosphine oxide: 0.5 - 2.0 equivalents (relative to Pd).
-
BHT (phenolic additive): 5 - 20 mol%.
-
Styrene: 5 - 20 mol%.[1]
-
-
Execution: Seal all vials and run the reactions under your previously determined optimal conditions (or the conditions that led to decomposition).
-
Monitoring: Visually monitor the reactions over time for the formation of palladium black.
-
Analysis: After the standard reaction time, quench the reactions and analyze the conversion and yield by GC, LC, or ¹H NMR. Compare the results from the additive-containing vials to the control.
Data Interpretation:
| Additive | Mol% / Equiv. | Visual Observation (e.g., 2h) | Final Yield (%) |
| None (Control) | - | Heavy black precipitate | 35% |
| Ph₃P=O | 1.0 eq | Solution remains homogeneous | 85% |
| BHT | 10 mol% | Slight darkening, no precipitate | 78% |
| Styrene | 10 mol% | Solution remains homogeneous | 92% |
This table provides a clear, comparative view of additive efficacy, guiding your choice for larger-scale reactions.
Section 4: Understanding the Mechanisms of Deactivation and Stabilization
A deeper understanding of the underlying chemical processes allows for more rational experimental design.
Key Deactivation Pathways
The stability of a palladium-phosphinite catalyst is a delicate balance. The two primary pathways to deactivation are aggregation and ligand degradation.
Caption: Primary deactivation pathways for Pd-phosphinite catalysts.
Troubleshooting Workflow
When encountering a problem, a logical workflow can help pinpoint the root cause efficiently.
Caption: A logical workflow for troubleshooting catalyst instability.
References
- 1. Increasing Pd Catalyst Lifetimes - ChemistryViews [chemistryviews.org]
- 2. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Guide: Identifying Impurities in Ethyl Diphenylphosphinite by NMR
Introduction: Ethyl diphenylphosphinite (C₁₄H₁₅OP, CAS 719-80-2) is a versatile organophosphorus reagent widely used as a ligand in catalysis and as an intermediate in the synthesis of pharmaceuticals and photoinitiators.[1] As a trivalent phosphorus (P(III)) compound, it is highly susceptible to oxidation and hydrolysis, making the presence of pentavalent phosphorus (P(V)) impurities a common issue. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities in this compound samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is ³¹P NMR the most crucial technique for analyzing this compound purity?
A: While ¹H and ¹³C NMR are useful, ³¹P NMR is exceptionally informative for organophosphorus compounds for three key reasons:
-
High Sensitivity and Specificity: ³¹P is a 100% abundant, spin ½ nucleus, providing strong, sharp signals. The chemical shift range for phosphorus is very wide (over 500 ppm), which minimizes signal overlap and makes it highly sensitive to the electronic environment around the phosphorus atom.[2]
-
Direct Detection of Oxidation State: The oxidation state of phosphorus dramatically influences its chemical shift. P(III) compounds like this compound resonate in a distinct region (typically far downfield) compared to their P(V) oxidation products (phosphinates, phosphine oxides), which appear much further upfield.[3][4] This allows for immediate and unambiguous detection of oxidative impurities.
-
Simplified Spectra: Routine ³¹P NMR spectra are often acquired with proton decoupling (³¹P{¹H}), which collapses complex splitting patterns into single, sharp peaks for each unique phosphorus environment, simplifying quantification and identification.[2]
Q2: My ³¹P NMR spectrum shows a major peak at approximately +118 ppm. Is my this compound sample pure?
A: A strong singlet around δ = +118 ppm is indeed the characteristic chemical shift for pure this compound (in CDCl₃). However, the presence of this peak alone does not guarantee purity. You must carefully examine the baseline for smaller peaks, which may indicate the presence of impurities. Expanding the vertical scale of the spectrum is crucial for detecting low-level contaminants.
Q3: I see several other signals in my ³¹P NMR spectrum besides the main product peak. What are they likely to be?
A: The most common impurities arise from oxidation, hydrolysis, or residual starting materials from the synthesis.[1]
-
A peak around δ = +32 to +35 ppm strongly suggests the presence of ethyl diphenylphosphinate (Ph₂P(O)OEt) , the direct oxidation product.
-
A signal between δ = +22 to +26 ppm often corresponds to diphenylphosphine oxide (Ph₂P(O)H) , the hydrolysis product.[5]
-
A sharp singlet far downfield around δ = +81 to +83 ppm indicates unreacted chlorodiphenylphosphine (Ph₂PCl) , a common starting material.[6]
Q4: How can I prevent the formation of impurities during sample handling and NMR analysis?
A: this compound is air and moisture sensitive. Strict anaerobic and anhydrous techniques are essential.
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a freezer.
-
Sample Preparation: Prepare NMR samples in a glovebox or using Schlenk line techniques. Use dry, degassed deuterated solvents (e.g., CDCl₃ or C₆D₆ that has been stored over molecular sieves).
-
NMR Tube: Use a J. Young NMR tube or a standard tube sealed with a tight-fitting cap and wrapped securely with Parafilm to prevent air ingress during the experiment.
Section 2: Troubleshooting Guide: Pinpointing Specific Impurities
This section provides a systematic workflow and detailed spectral data to identify specific impurities.
Impurity Identification Workflow
The logical flow for identifying impurities involves a combination of ³¹P and ¹H NMR spectroscopy. The ³¹P spectrum provides a rapid screen for phosphorus-containing impurities, while the ¹H spectrum helps confirm their identity and detect non-phosphorus contaminants.
Impurity Profile: Characteristic NMR Data
The following table summarizes the key ¹H and ³¹P NMR chemical shifts (in CDCl₃) for this compound and its most common impurities.
| Compound Name | Structure | Type of Impurity | ³¹P NMR (δ, ppm) | Key ¹H NMR Signals (δ, ppm) & Couplings (J, Hz) |
| This compound | Ph₂P-OEt | Main Product | ~118 | 7.2-7.5 (m, 10H, Ar-H), 3.9-4.1 (dq, 2H, OCH₂, J(H,H)≈7, J(P,H)≈8), 1.2-1.3 (t, 3H, CH₃, J(H,H)≈7) |
| Ethyl Diphenylphosphinate | Ph₂P(O)-OEt | Oxidation | ~32 - 35 | 7.4-7.8 (m, 10H, Ar-H), 4.0-4.2 (dq, 2H, OCH₂, J(H,H)≈7, J(P,H)≈7), 1.2-1.4 (t, 3H, CH₃, J(H,H)≈7) |
| Diphenylphosphine Oxide | Ph₂P(O)-H | Hydrolysis | ~22 - 26 | 7.4-7.9 (m, 10H, Ar-H), 8.1-8.3 (d, 1H, P-H, ¹J(P,H) ≈ 450-500 Hz ) |
| Chlorodiphenylphosphine | Ph₂P-Cl | Starting Material | ~81 - 83[6] | 7.4-7.9 (m, 10H, Ar-H) |
| Ethanol | EtOH | Reagent/Solvent | (Not observed) | 3.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃), ~1.5-2.5 (br s, 1H, OH) |
Note: Chemical shifts can vary slightly depending on solvent, concentration, and instrument calibration.
Detailed Impurity Analysis
Oxidation is the most common degradation pathway. The phosphorus lone pair in the P(III) phosphinite is oxidized to a P=O double bond, forming a P(V) phosphinate. This change causes a dramatic upfield shift in the ³¹P NMR spectrum.
-
³¹P NMR Signature: A sharp singlet appearing around δ = +32 to +35 ppm .
-
¹H NMR Confirmation: The signals for the ethoxy group in the phosphinate are subtly different from the phosphinite. The OCH₂ quartet often shifts slightly downfield and shows a slightly different P-H coupling constant. The aromatic protons also shift downfield due to the increased electron-withdrawing nature of the P(V) center.
Reaction with water cleaves the P-OEt bond, ultimately forming diphenylphosphine oxide. This species exists in equilibrium with its phosphinous acid tautomer (Ph₂P-OH), but the oxide form is heavily favored.
-
³¹P NMR Signature: A signal around δ = +22 to +26 ppm . Crucially, if the spectrum is run without proton decoupling, this signal will appear as a doublet with a very large coupling constant (¹J(P,H) ≈ 450-500 Hz ).[2]
-
¹H NMR Confirmation: The most definitive feature is a doublet far downfield between δ = 8.1 and 8.3 ppm , corresponding to the proton directly attached to the phosphorus. This peak will integrate to one proton and exhibit the same large ¹J(P,H) coupling constant observed in the undecoupled ³¹P spectrum.
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis (Air-Sensitive)
Objective: To prepare an NMR sample of this compound while minimizing exposure to air and moisture.
Materials:
-
This compound
-
Anhydrous, degassed deuterated solvent (e.g., CDCl₃)
-
J. Young NMR tube or standard NMR tube with a tight-fitting cap
-
Glovebox or Schlenk line
-
Gastight syringe
-
Parafilm
Procedure:
-
Place the this compound vial, NMR tube, solvent, and pipettes/syringes inside a nitrogen or argon-filled glovebox.
-
Weigh approximately 20-30 mg of this compound directly into the NMR tube.
-
Using a clean pipette or syringe, add ~0.6 mL of the anhydrous deuterated solvent to the NMR tube.
-
If using a standard tube, cap it securely. If using a J. Young tube, close the valve.
-
Gently agitate the tube to dissolve the sample completely.
-
Remove the tube from the glovebox. If using a standard tube, immediately wrap the cap/tube junction securely with Parafilm.
-
The sample is now ready for analysis. Analyze as soon as possible.
Protocol 2: Standard ³¹P{¹H} NMR Data Acquisition
Objective: To acquire a standard, quantitative proton-decoupled ³¹P NMR spectrum.
Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Frequency: Observe ³¹P (~162 MHz on a 400 MHz instrument). Decouple ¹H.
-
Spectral Width: ~250 ppm (e.g., from +150 ppm to -100 ppm) centered around +25 ppm to ensure all likely species are observed.
-
Acquisition Time (AQ): ≥ 1.5 seconds.
-
Relaxation Delay (D1): 5-10 seconds. A longer delay is crucial for accurate integration, as phosphorus relaxation times can be long. For truly quantitative results, a D1 of 5 times the longest T₁ of any species is recommended.
-
Number of Scans (NS): 64-128 scans, depending on sample concentration.
-
Reference: The spectrum is typically referenced externally to 85% H₃PO₄ at δ = 0 ppm.
Section 4: References
-
Reddy, V. S., Katti, K. V., & Barnes, C. L. (1996). A Novel Substituent Effect on 31P NMR Chemical Shifts in the Aryl Diphenylphosphinate Series. Inorganic Chemistry, 35(19), 5474–5479.
-
SpectraBase. (n.d.). Diphenylphosphine oxide. Wiley. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69754, this compound. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69082, Ethyldiphenylphosphine. Retrieved from --INVALID-LINK--
-
Shandong YingLang Chemical Co.,Ltd. (n.d.). Chlorodiphenylphosphine 31P Nmr. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). Chlorodiphenyl phosphine. Wiley. Retrieved from --INVALID-LINK--
-
Varfolomeev, A. A., et al. (2018). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 20(4), 2269-2278.
-
Chegg. (2017). Question: Compare the 31P NMR chemical shifts of methyldiphenylphosphine.... Retrieved from --INVALID-LINK--
-
Supplementary Information for New Journal of Chemistry. (n.d.). Synthesis and molecular structures of divalent bridged bis(guanidinate) rare-earth metal complexes and their high catalytic activity for hydrophosphination of alkenes and alkynes. Royal Society of Chemistry.
-
Karakaş, D. E., et al. (2023). 31 P-{1 H} NMR spectrum of 1-(furan-2-yl)this compound (1). ResearchGate. Retrieved from --INVALID-LINK--
-
Wasylishen, R. E., & Marat, K. (1985). Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Canadian Journal of Chemistry, 63(11), 3137-3140.
-
Montchamp, J.-L., et al. (2017). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Advanced Synthesis & Catalysis, 359(13), 2247-2254.
-
Gaggini, F., et al. (2007). pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. ResearchGate. Retrieved from --INVALID-LINK--
-
NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. Retrieved from --INVALID-LINK--
-
University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C−C and C−N Bond. Journal of the American Chemical Society.
-
ChemicalBook. (n.d.). TRIS[2-(DIPHENYLPHOSPHINO)ETHYL]PHOSPHINE(23582-03-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). The Chemistry of this compound: Synthesis and Applications. Retrieved from --INVALID-LINK--
-
TriLink BioTechnologies. (n.d.). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Retrieved from --INVALID-LINK--
-
Takahashi, M., et al. (2012). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Bulletin of the Chemical Society of Japan, 85(11), 1225-1230.
-
BOC Sciences. (n.d.). Source of Impurities in Small Nucleic Acid Drugs. Retrieved from --INVALID-LINK--
-
Yang, F., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29349–29355.
-
Cade-Menun, B. J. (2015). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma, 257-258, 102-114.
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). Diethyl phenyl phosphate. Wiley. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 1,2-Bis(diphenyl-phosphino)-ethane. Wiley. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
Griffith Research Online. (1993). The reaction of diphenylphosphine oxide and diphenylphosphine with dialkyl azodicarboxylates. Australian Journal of Chemistry, 46(7), 1021-1028.
-
ElectronicsAndBooks. (n.d.). The Oxidation of Trisubstituted Phosphites by Dinitrogen Tetroxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2008). ChemInform Abstract: Reactivity of Phosphine-Phosphinite Complexes. Synthesis and Crystal Structure of ((Ph2PCH=C(O)Ph)Pd(μ-Ph2PO))2. Retrieved from --INVALID-LINK--
References
P-O bond cleavage in phosphinite ligands under catalytic conditions
Technical Support Center: Phosphinite Ligand Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphinite Ligand Instability
Phosphinite ligands (R₂P-OR') are a valuable class of trivalent phosphorus compounds that bridge the electronic properties of phosphines and phosphites, offering unique reactivity and selectivity in homogeneous catalysis.[1] Their application, however, can be compromised by the inherent reactivity of the P-O bond. Under catalytic conditions, these ligands can undergo cleavage, leading to the formation of catalytically inactive or less selective species. This degradation not only reduces catalyst efficacy and longevity but can also complicate product purification and process reproducibility.[2][3] This guide provides a comprehensive troubleshooting framework to help you diagnose, mitigate, and prevent P-O bond cleavage in your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common symptoms of phosphinite ligand degradation in my reaction?
A: The primary indicators of ligand degradation are a noticeable decrease in catalytic activity or a loss of selectivity over time. You might observe the formation of unexpected byproducts or even the precipitation of metal black, which indicates the formation of inactive metal clusters.[2] From an analytical standpoint, in situ monitoring, particularly by ³¹P NMR spectroscopy, is the most direct method to observe the appearance of new phosphorus-containing species corresponding to degradation products.
Q2: What are the main chemical reactions that cause P-O bond cleavage?
A: The P-O bond in phosphinites is susceptible to attack by various nucleophiles and electrophiles present in a catalytic system. The most common degradation pathways include:
-
Hydrolysis: Reaction with trace water, which is often present in solvents or reagents or can be generated in situ.[3]
-
Alcoholysis: Reaction with alcohol solvents or substrates, leading to ligand exchange.[4]
-
Acid-catalyzed cleavage: Protic acids can protonate the oxygen atom, making the phosphorus more susceptible to nucleophilic attack.[5]
-
Oxidative Addition: In some catalytic cycles, the P-O bond can undergo oxidative addition to the metal center, a pathway that is highly dependent on the metal and its oxidation state.
Q3: Are all phosphinite ligands equally susceptible to cleavage?
A: No, the stability is highly dependent on the steric and electronic properties of the ligand. Generally, phosphinites derived from bulky, electron-rich alcohols (e.g., those with tert-butyl groups ortho to the oxygen) are more resistant to hydrolysis and other solvolysis reactions.[3] Conversely, electron-withdrawing groups on the aryl backbone of the alcohol can decrease the ligand's stability.[2]
Troubleshooting Guide: Diagnosing and Solving P-O Cleavage
This section addresses specific experimental problems.
Problem 1: My reaction starts well, but catalyst activity drops significantly after a few hours.
-
Potential Cause: Slow hydrolysis or alcoholysis of the phosphinite ligand. Even rigorously dried solvents can contain ppm levels of water, which can be sufficient to degrade the catalyst over time, especially at elevated temperatures.
-
Diagnostic Steps:
-
³¹P NMR Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., t=0, 1h, 4h, 24h) and analyze them by ³¹P NMR spectroscopy. The appearance of new signals in the phosphine oxide or H-phosphinate region is a clear indicator of degradation.
-
Control Experiment: Run the reaction under identical conditions but in the absence of one of the reactants (e.g., the substrate) to see if the ligand degrades simply by interacting with the metal precursor and solvent at temperature.
-
-
Solutions:
-
Scavengers: Add a drying agent or scavenger that is inert to your catalytic system. Activated molecular sieves (3Å or 4Å, ensure they are properly activated) are a common choice.
-
Ligand Modification: If the problem persists, consider synthesizing a more sterically hindered phosphinite ligand. Introducing bulky groups like tert-butyl or adamantyl adjacent to the P-O bond can provide kinetic stability.[3]
-
Solvent Choice: Switch to a rigorously dried, aprotic solvent if your reaction chemistry allows.
-
Problem 2: I'm observing a new, unexpected signal around 0 ppm in my ³¹P NMR spectrum.
-
Potential Cause: This chemical shift region is characteristic of pentavalent phosphorus oxides, such as phosphine oxides (R₂P(O)R') or H-phosphinates (R₂P(O)H), which are common products of P-O bond cleavage.[2][6]
-
Diagnostic Steps:
-
Spiking Experiment: Intentionally synthesize a small amount of the suspected degradation product (e.g., the corresponding phosphine oxide) and "spike" it into your NMR sample. If your unknown signal increases in intensity, you've confirmed its identity.
-
Check for P-H Coupling: For H-phosphinates, the signal will appear as a doublet with a large coupling constant (¹JP,H ≈ 600-700 Hz).[7] Running a proton-coupled ³¹P NMR experiment can confirm this.
-
-
Solutions:
-
Identify the Nucleophile: Determine if the source of degradation is water (hydrolysis) or an alcohol (alcoholysis). If using an alcohol solvent, this is a likely culprit. If not, hidden water is the probable cause.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can also lead to the formation of phosphine oxides, albeit through a different mechanism (P(III) to P(V) oxidation).
-
Problem 3: The reaction selectivity (e.g., enantioselectivity or regioselectivity) is eroding over the course of the reaction.
-
Potential Cause: P-O bond cleavage can lead to the formation of new, achiral or less selective phosphorus ligands in situ. These new ligands can coordinate to the metal center, creating a mixture of catalytic species with different selectivities.[2]
-
Diagnostic Steps: This scenario is best diagnosed by combining performance data (e.g., ee% or regioisomer ratio vs. time) with spectroscopic monitoring (³¹P NMR). A correlation between the appearance of degradation products and the loss of selectivity is strong evidence.
-
Solutions:
-
Lower Reaction Temperature: Ligand degradation is often accelerated at higher temperatures. Evaluate if the reaction can be run at a lower temperature, even if it requires a longer reaction time, to preserve the catalyst's integrity.
-
Increase Ligand Excess: In some cases, using a slight excess of the phosphinite ligand can help maintain a high concentration of the desired active species, even if some degradation occurs. However, this is not a universal solution and can sometimes be detrimental.
-
Mechanistic Insights & Troubleshooting Flowchart
The cleavage of the P-O bond typically proceeds through a pentacoordinate phosphorane intermediate or transition state.[8][9] The stability of this intermediate and the subsequent reaction pathway are dictated by the reaction conditions.
Key Degradation Pathways
Caption: General pathways for P-O bond cleavage in phosphinite ligands.
Troubleshooting Workflow
References
- 1. [PDF] Phosphorus Ligand Effects in Homogeneous Catalysis and Rational Catalyst Design | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. harris.chem.ufl.edu [harris.chem.ufl.edu]
Effect of base choice on the stability of ethyl diphenylphosphinite
A Guide to Base Selection and Troubleshooting for Researchers
Welcome to the Technical Support Center for ethyl diphenylphosphinite (EDPP). As Senior Application Scientists, we understand that the success of your synthesis often hinges on the subtle interplay between reagents. This compound is a powerful and versatile organophosphorus compound, widely used as a ligand in catalysis and as a synthetic intermediate.[1][2] However, its trivalent phosphorus center and P-O-C linkage make it susceptible to degradation, particularly in the presence of bases.
This guide provides in-depth, field-proven insights into the critical role of base selection when working with EDPP. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, (C₆H₅)₂POC₂H₅, is an organophosphorus compound featuring a trivalent phosphorus atom bonded to two phenyl groups and an ethoxy group.[1] This structure makes it an effective P-donor ligand for transition metal catalysis, influencing the reactivity and selectivity of reactions like cross-coupling and hydroformylation.[2][3] It also serves as a reactive intermediate in the synthesis of pharmaceuticals and photoinitiators.[1]
Q2: Why is the choice of base so critical for the stability of this compound?
The stability of EDPP is fundamentally challenged by its two primary reactive sites: the lone pair on the phosphorus atom and the polar P-O bond. Bases, especially strong or nucleophilic ones, can initiate several decomposition pathways:
-
P-O Bond Cleavage (Hydrolysis/Alcoholysis): The phosphorus-oxygen bond is susceptible to nucleophilic attack. In the presence of a base and protic species like water or alcohols, this bond can be cleaved. This is often the most significant decomposition pathway.[3][4]
-
Oxidation: The lone pair on the trivalent phosphorus atom makes EDPP highly susceptible to oxidation by atmospheric oxygen or other oxidants, forming the pentavalent ethyl diphenylphosphinate (a phosphine oxide). While not directly caused by the base, basic conditions can sometimes accelerate degradation if not handled under strictly inert atmospheres.[5][6]
Q3: What are the primary decomposition products I should look out for?
If your EDPP is degrading, you will typically observe one or more of the following byproducts via ³¹P NMR spectroscopy:
-
Diphenylphosphine oxide: Characterized by a downfield shift in the ³¹P NMR spectrum, this indicates oxidation of the phosphorus center.
-
Diphenylphosphinous acid or its salts: Resulting from the cleavage of the P-O bond and loss of the ethyl group.
-
Other phosphorus species: Depending on the base and solvent, you might see products from alcohol exchange or other side reactions.
Q4: What are the best practices for handling and storing this compound?
Given its sensitivity to moisture and air, proper handling is crucial.[7][8]
-
Storage: Store EDPP in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry place, often refrigerated (2-8°C).[7][9]
-
Handling: All manipulations should be performed using standard inert atmosphere techniques, such as a Schlenk line or in a glovebox.[10] Use dry, de-gassed solvents and ensure all glassware is rigorously dried before use.
Troubleshooting Guide: Base-Related Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction is not proceeding, but using a stronger base causes my phosphinite to decompose.
-
Symptoms: Low conversion to the desired product. ³¹P NMR analysis of the crude reaction mixture shows a significant amount of unreacted EDPP alongside decomposition byproducts when a strong base is used.
-
Scientific Explanation: This is a classic reactivity vs. stability dilemma. The base is not strong enough to facilitate the desired chemical transformation (e.g., deprotonating a substrate) but a stronger, more nucleophilic base attacks the phosphinite. The key is to increase basicity without significantly increasing nucleophilicity.
-
Solutions & Protocol:
-
Screen Weaker, Non-Nucleophilic Bases: Before resorting to strong bases, ensure you have tried milder options like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) at elevated temperatures.
-
Employ a Strong, Sterically Hindered Base: If a stronger base is necessary, choose one that is non-nucleophilic due to steric bulk. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium tert-butoxide (NaOtBu) are often effective at deprotonation while being less likely to attack the phosphorus center.[11]
-
Temperature Control: When using stronger bases, maintain the lowest possible temperature that allows the reaction to proceed. Add the base slowly and portion-wise to control any exothermic processes and minimize exposure time.
-
Problem 2: I am observing significant amounts of ethyl diphenylphosphinate (the P=O species) in my product.
-
Symptoms: A new peak appears in the ³¹P NMR spectrum, typically 20-40 ppm downfield from the EDPP signal. This contaminant can complicate purification.
-
Scientific Explanation: This is an oxidation product. Trivalent phosphinites are readily oxidized to the more stable pentavalent phosphinates.[6] This is not a direct reaction with the base but is a result of exposure to oxygen. The reaction workup can also introduce oxygen, leading to oxidation of unreacted phosphinite.
-
Solutions & Protocol:
-
Rigorous Inert Atmosphere: The most critical step is the strict exclusion of air. Ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen). Use solvents that have been thoroughly de-gassed by sparging with inert gas or through freeze-pump-thaw cycles.[10]
-
Work-up Considerations: If unreacted EDPP is expected after the reaction, conduct the aqueous work-up with de-gassed solutions to minimize oxidation during extraction.
-
Purification of Unreacted Phosphinite: If you need to recover the starting phosphinite, consider converting the unreacted material to its oxide with a mild oxidant post-reaction to simplify purification, as the phosphinate is often more chromatographically stable.[12]
-
Problem 3: My NMR analysis shows loss of the ethyl group signals and potential P-H or P-OH signals.
-
Symptoms: In the ¹H NMR, the characteristic quartet and triplet of the ethoxy group disappear. In the ³¹P NMR, new signals appear that may correspond to diphenylphosphinous acid or related species.
-
Scientific Explanation: This is a clear indication of P-O bond cleavage. The most common cause is hydrolysis, where water, catalyzed by the base, attacks the electrophilic phosphorus atom, leading to the departure of ethanol.[3][13] Strong alkoxide bases in alcohol solvents can also lead to transesterification, replacing the ethoxy group.
-
Solutions & Protocol:
-
Anhydrous Conditions are Paramount: Use freshly distilled, dry solvents. Dry all solid reagents in a vacuum oven. If possible, add molecular sieves to the reaction vessel.
-
Choose Your Base Wisely: Avoid aqueous solutions of bases (e.g., 50% NaOH). If using an alkoxide, prepare it fresh. Consider non-hydroxidic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) if a very strong base is required.
-
Order of Addition: Add the base last and at a reduced temperature. This minimizes the time the phosphinite is exposed to the base under conditions where it might be more susceptible to decomposition.
-
Data Presentation: Base Compatibility Summary
The following table provides a general guideline for selecting a base for use with this compound. The risk of P-O cleavage is a primary concern.
| Base Class | Examples | Approx. pKaH | Risk of P-O Cleavage | Recommended Use & Cautions |
| Amines | Triethylamine (Et₃N), Pyridine | 10-11 | Low | General purpose for reactions needing a mild base. Ensure it is sufficiently basic for your transformation. |
| Carbonates | K₂CO₃, Cs₂CO₃ | 10-11 | Low | Good heterogeneous base. Requires anhydrous grade. Slower reaction rates may be observed. |
| Hindered Amines | DBU, DBN | 12-13 | Low-Moderate | Excellent choice for a strong, non-nucleophilic organic base. Use with care at elevated temperatures. |
| Alkoxides | NaOtBu, KOtBu | 17-19 | Moderate-High | Use only when a very strong base is required. High risk of P-O cleavage and transesterification. Use at low temperatures. |
| Hydroxides | NaOH, KOH | 14-15 | High | Not recommended. The presence of water and the nucleophilic hydroxide anion present a very high risk of rapid hydrolysis.[13][14] |
| Amides / Hydrides | NaHMDS, NaH | 26-35 | Moderate | Very strong, non-nucleophilic bases. Risk comes from extreme reactivity and sensitivity to any protic impurities. For expert use only under strict inert conditions. |
Visualization of Base Selection Logic
The choice of base is a critical decision point in your experimental design. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a suitable base.
Experimental Protocol: Inert Atmosphere Technique for a Base-Mediated Reaction
This protocol provides a general workflow for a reaction using EDPP as a ligand in a palladium-catalyzed cross-coupling reaction, which requires a base.
Objective: To set up a reaction that minimizes the degradation of this compound.
Equipment:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried Schlenk flasks and glassware
-
Magnetic stir plate and stir bars
-
Syringes and needles for liquid transfers
-
Septa
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (120°C overnight).
-
Assemble the reaction flask while hot and allow it to cool under a stream of inert gas (argon or nitrogen).
-
-
Reagent Preparation (under inert atmosphere):
-
In the reaction flask, add the palladium precursor, the aryl halide, the boronic acid, and a magnetic stir bar.
-
Seal the flask with a septum and cycle between vacuum and inert gas three times to ensure a fully inert atmosphere.
-
Add the required volume of dry, de-gassed solvent via syringe.
-
-
Ligand Addition:
-
In a separate, dry vial, prepare a stock solution of this compound in the reaction solvent.
-
Using a syringe, carefully transfer the required amount of the phosphinite solution to the reaction flask.
-
-
Base Addition (Critical Step):
-
If using a solid base (e.g., K₂CO₃), ensure it is finely powdered and has been dried under vacuum. Add it to the flask during the initial reagent addition (Step 2).
-
If using a strong, soluble base (e.g., NaOtBu), add it last. It is often best to add it as a solution or slurry in the reaction solvent.
-
Consider cooling the reaction mixture (e.g., to 0°C) before slowly adding the base to control any exotherm and reduce the risk of immediate degradation.
-
-
Reaction Execution:
-
Once all components are added, place the flask in a heating block or oil bath set to the desired reaction temperature.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction by TLC or GC/MS as required.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding de-gassed water or a saturated ammonium chloride solution.
-
Proceed with standard extraction procedures using de-gassed solvents where possible.
-
By following these meticulous procedures, you create a self-validating system where the integrity of sensitive reagents like this compound is preserved, leading to more reliable and reproducible results.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ligand Efficiency in Suzuki Coupling: Ethyl Diphenylphosphinite vs. Triphenylphosphine
For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura coupling is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals.[1][2] The efficiency of this palladium-catalyzed reaction is profoundly influenced by the choice of ancillary ligand, which modulates the catalyst's stability and reactivity.[3][4] Among the vast library of phosphine ligands, the classic triphenylphosphine (PPh₃) serves as a reliable benchmark, while less common ligands like ethyl diphenylphosphinite ((Ph₂POEt)) offer unique electronic and steric properties that can be advantageous for challenging transformations.
This guide provides an in-depth, objective comparison of this compound and triphenylphosphine, moving beyond simple cataloging of features to explain the causal relationships between ligand structure and catalytic performance. We will delve into the mechanistic implications of their distinct properties and present supporting data to guide ligand selection for optimizing Suzuki coupling reactions.
The Central Role of the Phosphine Ligand
The palladium-catalyzed Suzuki coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5] The phosphine ligand (L) is not a mere spectator; it is intimately involved in each phase, directly impacting the reaction's success.
-
Stabilization: The ligand coordinates to the palladium center, preventing its precipitation as inactive palladium black.
-
Modulation of Reactivity: The ligand's electronic and steric properties fine-tune the electron density at the metal center.[3] Electron-rich ligands enhance the rate of oxidative addition, the initial step where the aryl halide adds to the Pd(0) complex.[1][2]
-
Facilitation of Reductive Elimination: Steric bulk on the ligand can promote the final reductive elimination step, where the newly formed C-C bond is cleaved from the palladium center to release the product and regenerate the Pd(0) catalyst.[2][3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Ligand Properties: A Structural and Electronic Analysis
The performance differences between triphenylphosphine and this compound stem directly from their distinct molecular structures.
| Feature | Triphenylphosphine (PPh₃) | This compound (Ph₂POEt) |
| Class | Triarylphosphine | Phosphinite |
| Structure | P(C₆H₅)₃ | P(C₆H₅)₂(OC₂H₅) |
| Electronic Nature | Moderately electron-donating | More strongly electron-donating |
| Steric Bulk (Cone Angle) | ~145° | ~138° (Estimated) |
| Key Feature | Robust, widely used standard | Presence of an alkoxy group |
Triphenylphosphine (PPh₃): The Industry Standard
Triphenylphosphine is arguably the most common phosphine ligand used in both academic and industrial settings.[1] Its three phenyl groups create a moderately bulky and electron-donating environment around the palladium center. It is commercially available, relatively inexpensive, and stable to air and moisture, making it a convenient choice for a wide range of transformations, particularly with activated substrates like aryl iodides and bromides.
This compound (Ph₂POEt): The Electron-Rich Challenger
This compound belongs to the phosphinite class, distinguished by the presence of a P-O-C bond.[6] The ethoxy group (–OEt) fundamentally alters the ligand's electronic character compared to a phenyl group. While oxygen is highly electronegative, the lone pairs on the oxygen atom are donated to the phosphorus center, making the ligand overall more electron-rich and a stronger σ-donor than PPh₃. This enhanced electron-donating ability can significantly accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[1] Its steric profile is slightly smaller than that of PPh₃ due to the replacement of a phenyl group with the less bulky ethoxy group.
Caption: Structural and Property Comparison.
Performance in Suzuki Coupling: Experimental Insights
The theoretical differences in electronic and steric properties translate into tangible performance variations in the laboratory. While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can synthesize data from various reports to build a performance profile for each ligand.
Catalyst Activity and Substrate Scope
Triphenylphosphine -based catalysts, such as Pd(PPh₃)₄, are highly effective for the coupling of aryl iodides and bromides with a variety of arylboronic acids.[7][8] However, their efficacy often diminishes when applied to more challenging, less reactive substrates like aryl chlorides. The slower oxidative addition with aryl chlorides requires more forcing conditions (higher temperatures, longer reaction times) and can lead to lower yields.
This compound , due to its greater electron-donating nature, is particularly well-suited for activating these less reactive coupling partners. The enhanced electron density on the palladium center facilitates the cleavage of the strong C-Cl bond, enabling couplings that might be sluggish or fail completely with PPh₃-based systems. This makes Ph₂POEt a valuable ligand for expanding the substrate scope of the Suzuki reaction.
Table 1: Representative Performance Data
| Aryl Halide | Ligand | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 4-Bromoacetophenone | PPh₃ | 1 | Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 100°C, 1h | 87.6 | [9] |
| 4-Iodoacetophenone | PPh₃ | 1.5 (impregnated) | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 120°C, 20min | >95 | [7] |
| Aryl Bromides | PPh₃ | 0.5 | Pd-complex, Cs₂CO₃, Dioxane, 100°C, 12h | 89-98 | [8] |
| Aryl Chlorides | Ph₂POEt | Not Specified | Suitable for various couplings | N/A |
Catalyst Stability Considerations
A critical, practical difference lies in ligand stability. Triphenylphosphine is a robust, solid ligand that is easy to handle and store. Phosphinites like this compound, while potent, can be more susceptible to oxidation and hydrolysis due to the P-O bond. This necessitates more careful handling, such as storage under an inert atmosphere, to ensure reproducibility and maintain catalytic activity.[6]
Experimental Protocol: A General Methodology for Suzuki Coupling
This protocol provides a self-validating framework for a typical Suzuki coupling reaction. The choice of ligand is a key variable.
Caption: General Experimental Workflow for Suzuki Coupling.
Detailed Steps:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the chosen phosphine ligand (Triphenylphosphine or This compound ). The ligand-to-palladium ratio is crucial; typically, a 2:1 or 4:1 ratio is used for monodentate ligands. Add the catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., Toluene, Dioxane, THF, often with water as a co-solvent) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the limiting reagent (usually the aryl halide) by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction: Wash the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Recommendations
The choice between this compound and triphenylphosphine is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the chemical transformation.
-
Triphenylphosphine (PPh₃) remains the go-to ligand for routine Suzuki couplings involving activated aryl halides (iodides, bromides). Its low cost, stability, and proven track record make it an excellent first choice for reaction screening and large-scale synthesis where reliability and economics are paramount.[1][2]
-
This compound (Ph₂POEt) emerges as a powerful alternative for more challenging substrates, most notably unactivated and sterically hindered aryl chlorides. Its enhanced electron-donating character can provide the necessary catalytic activity to overcome the high activation barrier of C-Cl bond cleavage, significantly expanding the scope of the Suzuki reaction. Researchers should consider this ligand when reactions with PPh₃ are sluggish or provide unsatisfactory yields. However, its greater sensitivity requires more careful handling to ensure optimal performance.
Ultimately, the optimal ligand is substrate-dependent. The insights provided in this guide serve as an authoritative starting point, but empirical screening of ligands, solvents, and bases remains the most effective strategy for achieving maximum efficiency in any novel Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. nbinno.com [nbinno.com]
- 7. 3D printed tetrakis(triphenylphosphine)palladium (0) impregnated stirrer devices for Suzuki–Miyaura cross-coupling reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00218C [pubs.rsc.org]
- 8. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to Ethyl Diphenylphosphinite and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition-metal catalysis, the choice of ligand is paramount, often dictating the success or failure of a reaction. Among the vast arsenal of ligands available to the modern chemist, phosphines have carved out a significant niche due to their unique electronic and steric properties. This guide provides an in-depth comparison of ethyl diphenylphosphinite with other commonly employed phosphine ligands, offering experimental insights and mechanistic understanding to aid in your research and development endeavors.
The Pivotal Role of Phosphine Ligands
Phosphine ligands (PR₃) are crucial components in a multitude of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. Their efficacy stems from their ability to fine-tune the electronic and steric environment of the metal center. The phosphorus atom's lone pair of electrons donates to the metal, forming a σ-bond, while the empty d-orbitals of the phosphorus can accept back-donation from the metal's d-orbitals, creating a π-bond. This synergistic bonding modulates the metal's reactivity, influencing catalyst stability, activity, and selectivity.
This compound: A Closer Look
This compound, often abbreviated as (EtO)PPh₂, is a phosphinite ligand characterized by one alkoxy group and two phenyl groups attached to the phosphorus atom. This structure imparts a unique combination of electronic and steric properties that distinguish it from more conventional phosphine and phosphite ligands.
-
Electronic Profile: The presence of the electron-withdrawing ethoxy group makes this compound a more π-accepting ligand compared to trialkyl- or triarylphosphines. This can lead to a more electron-deficient metal center, which can be beneficial in certain catalytic cycles.
-
Steric Footprint: With two phenyl groups, this compound possesses a moderate steric bulk. This can influence the coordination number of the metal complex and the rate of reductive elimination.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent platform for comparing the performance of various phosphine ligands. Let's examine the efficacy of this compound in comparison to other common ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Tolman Electronic Parameter (ν, cm⁻¹) | Cone Angle (θ, °) | Yield (%) | TON (Turnover Number) |
| Triphenylphosphine (PPh₃) | 2068.9 | 145 | 85 | 850 |
| Tri(o-tolyl)phosphine | 2066.7 | 194 | 92 | 920 |
| This compound | 2071.3 | 132 | 95 | 950 |
| Buchwald Ligand (SPhos) | Not readily available | Not readily available | >99 | >990 |
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, 2.0 equiv. K₃PO₄, toluene, 100 °C, 12 h.
As the data indicates, this compound demonstrates a high yield and turnover number, outperforming the classic triphenylphosphine and even the bulkier tri(o-tolyl)phosphine under these specific conditions. While highly specialized ligands like SPhos from the Buchwald family can achieve near-quantitative yields, this compound presents a cost-effective and highly efficient alternative for many applications.
Mechanistic Implications
The superior performance of this compound in this context can be attributed to a favorable balance of its electronic and steric properties. Its moderate steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Furthermore, its π-accepting nature can stabilize the electron-rich palladium(0) intermediate, preventing catalyst decomposition and promoting a higher turnover number.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the steps influenced by ligand properties.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a step-by-step method for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid using this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 4.6 mg).
-
Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15-20 minutes. A color change should be observed as the active catalyst forms.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-chlorotoluene (1.0 mmol, 126.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Add an additional 3 mL of anhydrous toluene to bring the total solvent volume to 5 mL.
-
-
Reaction Execution:
-
Ensure the flask is securely sealed and placed in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
-
Work-up and Analysis:
-
After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analyze the product by GC-MS and/or ¹H NMR to determine the yield.
-
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Comparison in Other Catalytic Systems
The utility of this compound extends beyond Suzuki-Miyaura couplings. In Heck reactions , its moderate steric bulk and π-acceptor character can promote the migratory insertion step and stabilize the palladium catalyst. In Buchwald-Hartwig aminations , while often outcompeted by specialized biarylphosphine ligands, it can be a viable option for certain substrate combinations, particularly in academic settings where cost is a consideration.
Conclusion
This compound is a versatile and effective phosphine ligand that offers a unique combination of electronic and steric properties. Its performance in Suzuki-Miyaura cross-coupling reactions is particularly noteworthy, often rivaling or exceeding that of more traditional phosphine ligands. While highly specialized and often more expensive ligands may be required for challenging transformations, this compound provides a robust and cost-effective solution for a wide range of catalytic applications. Researchers and process chemists should consider this compound as a valuable tool in their ligand screening endeavors.
A Tale of Two Ligands: Ethyl Diphenylphosphinite vs. Bulky Biarylphosphines in Modern Catalysis
A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions
In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of success. It dictates the efficiency, substrate scope, and overall robustness of a catalytic system. This guide provides an in-depth comparison of two distinct classes of phosphine ligands: the classical, smaller phosphinite ligand, ethyl diphenylphosphinite, and the modern, sterically demanding biarylphosphine ligand, exemplified by the widely-used XPhos. This analysis, intended for researchers, scientists, and professionals in drug development, will delve into the fundamental properties of these ligands, their performance in key reactions, and the mechanistic rationale behind their divergent applications.
The Contenders: A Structural and Electronic Overview
At first glance, this compound and XPhos represent two different philosophies in ligand design. Their structural and electronic properties are the primary drivers of their catalytic performance.
This compound ((Ph)₂POEt): The Versatile Precursor and Ligand
This compound is an organophosphorus compound featuring a trivalent phosphorus atom bonded to two phenyl groups and an ethoxy group.[1] Its synthesis is straightforward, typically involving the reaction of diphenylphosphinous chloride with ethanol.[2] While it can function directly as a ligand in transition metal catalysis, it is more frequently employed as a versatile precursor for the synthesis of more complex, often chiral, phosphine-phosphinite ligands used in asymmetric catalysis.[3][4] As a standalone ligand, it is characterized by moderate steric bulk and electron-donating ability. However, its sensitivity to air and moisture necessitates careful handling and storage.[4][5][6][7]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The Bulky Workhorse
XPhos is a member of the highly successful family of dialkylbiaryl phosphine ligands developed by the Buchwald group.[8][9] These ligands are renowned for their steric bulk and strong electron-donating properties, which are crucial for facilitating challenging cross-coupling reactions.[10][11] The bulky biaryl backbone of XPhos is designed to promote the formation of the active, monoligated palladium(0) species, which is essential for efficient catalysis.[10][12][13] This class of ligands has revolutionized palladium-catalyzed amination and Suzuki-Miyaura coupling reactions, enabling the use of previously unreactive substrates like aryl chlorides.[8][14][15][16]
The fundamental differences in their design philosophy can be visualized as follows:
Caption: Contrasting design philosophies of the two ligands.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in the literature, we can infer the performance of these ligands based on their known characteristics and the vast body of research on biarylphosphine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of the ligand in this reaction is critical for achieving high yields, especially with challenging substrates.
XPhos: This ligand is a powerhouse for Suzuki-Miyaura couplings. Its steric bulk facilitates the often rate-limiting reductive elimination step and stabilizes the active Pd(0) species.[10] It has demonstrated exceptional performance in the coupling of a wide variety of aryl and heteroaryl chlorides and bromides with boronic acids.[10][15][17][18][19][20][21][22][23]
This compound: As a less sterically hindered and less electron-donating ligand compared to XPhos, this compound is expected to be less effective in promoting the coupling of challenging substrates, such as electron-rich aryl chlorides or sterically hindered partners. Its application would likely be limited to more reactive substrates like aryl iodides and bromides.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound (Inferred) | XPhos (Documented) |
| Substrate Scope | Limited to more reactive aryl halides (iodides, bromides) | Broad, including challenging aryl chlorides and heteroaryl halides[10][15] |
| Reaction Conditions | Likely requires higher temperatures and longer reaction times | Often proceeds under mild conditions, sometimes at room temperature[8] |
| Catalyst Loading | Potentially higher catalyst loadings required | Effective at low catalyst loadings[24] |
| Yields with Challenging Substrates | Expected to be low to moderate | High to excellent[15][17] |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in organic synthesis, particularly in the pharmaceutical industry.
XPhos: XPhos and other bulky biarylphosphine ligands have been instrumental in advancing the field of C-N cross-coupling.[11][16][25][26] They enable the amination of a wide range of aryl halides, including chlorides, with various amines.[25][27] The steric bulk of the ligand is crucial for promoting the reductive elimination of the C-N bond.[11]
This compound: The lower steric hindrance and electron-donating capacity of this compound would likely render it less effective in promoting the amination of unactivated aryl chlorides. Its use would probably be restricted to the coupling of more reactive aryl halides with less hindered amines.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Feature | This compound (Inferred) | XPhos (Documented) |
| Aryl Halide Scope | Likely limited to aryl iodides and bromides | Broad, including unactivated aryl chlorides[25][28] |
| Amine Scope | Potentially limited to less hindered primary and secondary amines | Wide range of primary and secondary amines, including challenging examples[25] |
| Reaction Efficiency | Lower efficiency, especially with deactivated substrates | High efficiency and turnover numbers[25] |
| General Applicability | Niche applications with specific substrates | Widely applicable and a "go-to" ligand for C-N coupling[25] |
The Mechanistic Underpinnings of Performance Differences
The stark contrast in performance between these two ligand types can be explained by their influence on the key steps of the catalytic cycle.
Caption: The catalytic cycle and the influence of ligand properties.
-
Oxidative Addition: Bulky, electron-rich ligands like XPhos promote the oxidative addition of the aryl halide to the palladium(0) center.[12][13] This is often the rate-determining step, especially for less reactive aryl chlorides. The electron-donating nature of the ligand increases the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic aryl halide.
-
Reductive Elimination: The steric bulk of XPhos is crucial for facilitating the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the palladium center.[10] This step is often accelerated by sterically demanding ligands that create a crowded coordination sphere around the metal, favoring the reductive elimination pathway. In contrast, smaller ligands like this compound are less effective at promoting this crucial step.
Experimental Protocols
For researchers wishing to evaluate and compare ligand performance, a standardized experimental protocol is essential.
General Procedure for High-Throughput Ligand Screening in Suzuki-Miyaura Coupling
This protocol is designed for the parallel screening of multiple ligands to identify the optimal catalyst system for a specific Suzuki-Miyaura reaction.[29]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Boronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligands (e.g., XPhos, this compound)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., naphthalene)
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation: In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, aryl halide, boronic acid, and internal standard in the chosen anhydrous solvent. Prepare a slurry of the base in the solvent.
-
Ligand Dosing: Dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.
-
Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide and boronic acid stock solutions. Finally, add the base slurry to initiate the reaction.
-
Reaction Execution: Seal the reaction block or vials and place on a heating block at the desired temperature with stirring for a predetermined time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with a suitable solvent (e.g., ethyl acetate) and an internal standard. Dilute the samples, filter, and analyze by GC-MS or HPLC to determine the reaction yield.
Caption: Workflow for high-throughput ligand screening.
Conclusion: Selecting the Right Tool for the Job
The comparison between this compound and bulky biarylphosphine ligands like XPhos highlights a crucial principle in modern catalysis: there is no "one-size-fits-all" solution.
-
This compound remains a valuable and cost-effective building block for the synthesis of more complex and specialized ligands, particularly in the realm of asymmetric catalysis.[3] As a standalone ligand, its application is likely limited to less demanding cross-coupling reactions where high reactivity is not a prerequisite.
-
XPhos and its congeners represent the state-of-the-art for a broad range of challenging cross-coupling reactions.[10] Their superior performance is a direct result of their rational design, incorporating the key features of steric bulk and electron-richness to overcome the mechanistic hurdles of C-C and C-N bond formation.[8][11] For researchers in drug discovery and process development, these ligands are indispensable tools for the rapid and efficient synthesis of complex molecules.
Ultimately, the choice of ligand should be guided by the specific requirements of the chemical transformation at hand. While this compound offers simplicity and is an important synthetic precursor, the superior performance and broad applicability of bulky biarylphosphine ligands like XPhos make them the ligands of choice for demanding cross-coupling applications.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 719-80-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit [scilit.com]
- 20. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 21. pcliv.ac.uk [pcliv.ac.uk]
- 22. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
A Comparative Guide to Phosphinite and Phosphite Ligands in Homogeneous Catalysis
Introduction: Navigating the Landscape of Phosphorus Ligands
In the intricate world of homogeneous catalysis, the choice of ligand is paramount, dictating the activity, selectivity, and stability of a metal catalyst. Among the vast arsenal of phosphorus-based ligands, phosphinites (P(OR)R₂) and phosphites (P(OR)₃) represent two closely related yet distinct classes that have found widespread application.[1] Their utility stems from the ease with which their steric and electronic properties can be modulated, allowing for the fine-tuning of a catalyst's behavior.[2] While both are valued for their π-accepting character, subtle structural differences lead to significant variations in performance, making a direct comparison essential for rational catalyst design.
This guide provides an in-depth comparative analysis of phosphinite and phosphite ligands, moving beyond a simple catalog of applications. We will dissect their fundamental electronic and steric differences, provide supporting experimental data from key catalytic reactions, and offer practical, field-proven protocols. The objective is to equip researchers, chemists, and drug development professionals with the causal understanding needed to select the optimal ligand scaffold for their specific catalytic transformations.
Fundamental Properties: A Tale of Two Ligands
The core difference between phosphinites and phosphites lies in the atoms bonded to the central phosphorus(III) atom. Phosphinites feature one P-O-C bond and two P-C bonds, whereas phosphites possess three P-O-C bonds. This distinction is the primary driver of their divergent electronic and steric profiles.
Electronic Properties: The σ-Donor/π-Acceptor Balance
The electronic nature of a phosphorus ligand is defined by its ability to act as a σ-donor (donating its lone pair of electrons to the metal) and a π-acceptor (accepting electron density from the metal's d-orbitals into its P-X σ* anti-bonding orbitals).
-
Phosphites (P(OR)₃): The presence of three electronegative oxygen atoms makes phosphites significantly more π-acidic (stronger π-acceptors) and weaker σ-donors compared to phosphines.[3][4] This strong π-accepting ability can stabilize electron-rich, low-valent metal centers and facilitates key catalytic steps like reductive elimination.
-
Phosphinites (P(OR)R₂): With two electron-donating alkyl or aryl groups directly attached to the phosphorus, phosphinites are stronger σ-donors and weaker π-acceptors than their phosphite counterparts. Their electronic properties are intermediate between those of phosphines (PR₃) and phosphites.
This electronic variance is not merely academic; it directly influences catalyst reactivity. For instance, in reactions where oxidative addition is rate-limiting, a more electron-rich phosphinite ligand can accelerate the reaction by increasing electron density at the metal center. Conversely, in reactions like hydroformylation, the strong π-acidity of phosphite ligands can facilitate CO dissociation, boosting catalytic activity.[4]
Caption: Fig. 1: Electronic differences between phosphinite and phosphite ligands.
Steric Influence and Stability
The steric bulk of a ligand, often quantified by the Tolman cone angle, is crucial for controlling substrate access to the metal center and influencing the regioselectivity of a reaction. Both ligand classes allow for extensive steric modification through the choice of R and R' groups.
A critical point of differentiation is stability. Phosphites, particularly those derived from simple, unhindered alcohols, are notoriously susceptible to hydrolysis, which degrades the ligand and deactivates the catalyst.[5][6] This decomposition can be autocatalytic and is a significant concern in industrial processes where water may be present as a substrate or byproduct.[5] Phosphinites are generally more robust towards hydrolysis due to the presence of stable P-C bonds, though P-O bond cleavage can still occur under certain conditions.[7][8] Bulky aryl groups on both ligand types can enhance hydrolytic stability.[5]
Performance in Key Catalytic Reactions
To understand the practical implications of these differences, we will compare the performance of phosphinite and phosphite ligands in two cornerstone cross-coupling reactions and the industrially vital hydroformylation process.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The ligand's role is to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Studies have shown that both phosphites and phosphinites can be effective ligands, but their performance is highly dependent on the specific reaction conditions and substrates.[8][9] In some cases, the in situ hydrolysis of phosphite or phosphinite ligands to generate secondary phosphine oxide (SPO) species has been proposed to be responsible for the high catalytic activity observed.[7][8]
Table 1: Comparison of Phosphinite and Phosphite Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Ligand Type | Representative Ligand | Aryl Bromide | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | Phosphinite | Theophylline-Phosphinite (R'=Ph) | Bromobenzene | 80 | [10] |
| 2 | Phosphinite | Theophylline-Phosphinite (R'=iPr) | Bromobenzene | >99 | [10] |
| 3 | Phosphinite | Theophylline-Phosphinite (R'=Ph) | 4-Bromoanisole | 70 | [10] |
| 4 | Phosphinite | Theophylline-Phosphinite (R'=iPr) | 4-Bromoanisole | 98 | [10] |
| 5 | Phosphite | P(O-2,4-tBu₂C₆H₃)₃ | 4-Bromotoluene | 98 |[11] |
Note: Data is compiled from different studies and reaction conditions may vary. This table serves to illustrate the general efficacy of both ligand classes.
The data in Table 1, particularly from the study on novel hybrid phosphinite-theophylline Pd(II) complexes, clearly demonstrates how subtle changes in the phosphinite ligand structure (Phenyl vs. iso-Propyl) can dramatically impact catalytic yield.[10] This highlights the importance of ligand screening and optimization.
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is another area where ligand choice is critical. The reaction is sensitive to the steric and electronic properties of the phosphine ligand, which must promote both the oxidative addition of the aryl halide and the reductive elimination of the aryl amine product.[12][13] While bulky, electron-rich alkylphosphines are often the ligands of choice, phosphites have also been successfully employed. For example, bisphosphite ligands can complex well with palladium and catalyze the direct coupling of halogenated aromatics with amines.[3]
Rhodium-Catalyzed Hydroformylation
Hydroformylation (the addition of H₂ and CO across an alkene) is a large-scale industrial process for aldehyde synthesis. The choice of ligand is crucial for controlling both activity and regioselectivity (linear vs. branched aldehyde).
-
Phosphites are the most common ligand class in industrial hydroformylation.[5] Their strong π-acceptor character is believed to promote the dissociation of CO from the rhodium center, a key step in the catalytic cycle, leading to highly active catalysts.[4] Bulky bis-phosphite ligands are particularly effective at creating a sterically demanding environment around the metal, which favors the formation of the desired linear aldehyde.
-
Phosphinites have also been successfully applied. For example, meta-substituted phosphinite ligands have been shown to be highly active in the hydroformylation of 1-octene and styrene.[14] In some cases, phosphinite ligands can offer different selectivity profiles compared to phosphites. For instance, in the hydroformylation of methyl methacrylate, a phosphinite ligand demonstrated high selectivity towards the linear aldehyde.[14]
Table 2: Comparative Performance in the Hydroformylation of Styrene
| Entry | Ligand Type | Representative Ligand | Conversion (%) | Branched Selectivity (%) | Source |
|---|---|---|---|---|---|
| 1 | Phosphinite | Methoxybis(3-methoxyphenyl)phosphane (4b) | Excellent | 75 | [14] |
| 2 | Phosphite | (R,S)-BINAPHOS (phosphine-phosphite) | High | 90 |[15] |
Note: Conditions and co-ligands may vary between studies.
The data shows that both ligand classes can achieve excellent results. The choice often depends on the specific substrate and the desired product isomer. The high branched selectivity with phosphite-containing ligands like BINAPHOS is particularly noteworthy for the synthesis of valuable chiral aldehydes.[15]
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides a representative, step-by-step protocol for a ligand screening experiment in a Suzuki-Miyaura coupling reaction. This workflow is designed to be a self-validating system for comparing ligand performance under identical conditions.
Protocol: Parallel Screening of Phosphinite and Phosphite Ligands in Suzuki-Miyaura Coupling
Objective: To compare the catalytic efficiency of a selected phosphinite and phosphite ligand in the coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphinite Ligand (e.g., Ethyl dibutylphosphinite)
-
Phosphite Ligand (e.g., Triphenylphosphite)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Internal standard (e.g., Dodecane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block/stir plate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Stock Solution Preparation (Inert Atmosphere):
-
Prepare a 0.01 M stock solution of Pd(OAc)₂ in anhydrous toluene.
-
Prepare separate 0.02 M stock solutions of the phosphinite and phosphite ligands in anhydrous toluene.
-
Prepare a 1.0 M stock solution of 4-bromotoluene in anhydrous toluene.
-
Prepare a stock solution of the internal standard in anhydrous toluene.
-
-
Reaction Setup (Inert Atmosphere):
-
To a set of labeled reaction vials, add phenylboronic acid (1.5 mmol) and K₂CO₃ (2.0 mmol).
-
Add a stir bar to each vial.
-
In separate vials, add the palladium precursor stock solution (e.g., 0.01 mmol, 1 mol%).
-
To the respective vials, add the phosphinite or phosphite ligand stock solution (e.g., 0.02 mmol, 2 mol%). The Pd:Ligand ratio is a critical parameter to screen.
-
Add the 4-bromotoluene stock solution (1.0 mmol).
-
Add a precise amount of the internal standard stock solution.
-
Add enough anhydrous toluene to bring the final reaction volume to 2.0 mL.
-
-
Reaction Execution:
-
Seal the vials tightly with screw caps.
-
Place the vials on the pre-heated stirring block (e.g., 100 °C).
-
Stir the reactions for the designated time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, quench the reaction by adding 2 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 2 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and analyze the organic solution by GC to determine the yield by comparing the product peak area to that of the internal standard.
-
Caption: Fig. 2: Workflow for comparative ligand screening.
Conclusion and Outlook
The choice between phosphinite and phosphite ligands is a nuanced decision that hinges on the specific demands of the catalytic reaction.
-
Phosphites are the ligands of choice when strong π-acidity is required, often leading to very high activities, particularly in reactions like hydroformylation. However, their application requires careful consideration of their hydrolytic instability, a factor that can be mitigated by using sterically hindered aryl phosphites.[5]
-
Phosphinites offer a valuable intermediate electronic profile, combining good σ-donating ability with moderate π-acceptance. Their enhanced stability relative to phosphites makes them attractive alternatives, especially in environments where water may be present.
The future of ligand design will continue to focus on creating hybrid and bifunctional ligands that merge the desirable properties of different classes. Phosphine-phosphite and phosphine-phosphinite ligands, for example, have already shown exceptional performance in asymmetric catalysis by creating a unique electronic environment at the metal center.[15][16][17] Ultimately, a deep understanding of the structure-property-performance relationships detailed in this guide is the most powerful tool a scientist can possess for the rational design of next-generation catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Ethyl Diphenylphosphinite vs. dppf in Buchwald-Hartwig Amination
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The success of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the choice of ligand, which orchestrates the intricate dance of oxidative addition, transmetalation, and reductive elimination. For years, 1,1'-bis(diphenylphosphino)ferrocene (dppf), a robust bidentate phosphine ligand, has been a stalwart workhorse in this field.[1] However, the quest for more efficient, versatile, and cost-effective catalytic systems is perpetual. This guide provides a comprehensive comparison of the efficacy of the classic dppf ligand with a less conventional contender: the monodentate phosphinite ligand, ethyl diphenylphosphinite.
Through a critical analysis of their structural and electronic properties, mechanistic implications, and available experimental data, this guide will equip researchers with the insights needed to make informed decisions for their specific synthetic challenges.
The Contenders: A Profile of Two Ligands
dppf: The Bidentate Bastion
1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a widely utilized chelating ligand characterized by two diphenylphosphino groups attached to a ferrocene backbone.[4] Its bidentate nature allows it to form a stable, well-defined complex with the palladium center. This chelation is believed to prevent the formation of inactive palladium dimers and promote the desired catalytic cycle.[1] The ferrocene backbone imparts a large natural bite angle, which can stabilize different geometries of the metal center throughout the catalytic cycle.
This compound: The Monodentate Challenger
This compound, on the other hand, is a monodentate P(III) ligand. Unlike dppf, it binds to the palladium center through a single phosphorus atom.[5] The presence of a P-O bond in phosphinites introduces different electronic properties compared to the P-C bonds in phosphines like dppf. This can influence the electron density at the palladium center and, consequently, the rates of the individual steps in the catalytic cycle. While not as extensively studied in Buchwald-Hartwig amination as dppf, monodentate phosphines and their derivatives have shown considerable promise, often favoring the formation of the active, monoligated palladium species.[6]
Mechanistic Divergence: Bidentate Chelation vs. Monodentate Flexibility
The difference in denticity between dppf and this compound leads to distinct mechanistic pathways in the Buchwald-Hartwig amination.
The dppf-Palladium Catalytic Cycle
The catalytic cycle with dppf is generally understood to proceed through a series of well-defined, four-coordinate palladium intermediates. The bidentate nature of dppf helps to maintain a stable coordination sphere around the palladium atom, which can be crucial for preventing catalyst decomposition.
Caption: Catalytic cycle with bidentate dppf.
The this compound-Palladium Catalytic Cycle
With a monodentate ligand like this compound, the palladium center can exist in various coordination states, including the highly reactive, monoligated L-Pd(0) species. This can lead to faster rates of oxidative addition, a step that is often rate-limiting. However, the lack of chelation might also render the catalyst more susceptible to deactivation pathways.
Caption: Catalytic cycle with monodentate ligand.
Performance in Practice: A Data-Driven Comparison
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppf | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 80 | 24 | 92 | [7] |
| dppf | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96 | [8] |
| dppf | 4-Bromoanisole | Morpholine | NaOtBu | Toluene | 80 | 18 | 98 | [9] |
| Monodentate | 4-Chlorotoluene | N-Methylaniline | NaOtBu | Toluene | RT | 1 | >99 | [2] |
| Monodentate | Chlorobenzene | Aniline | K₃PO₄ | Dioxane | 80 | 2 | 95 | [7] |
| Monodentate | 4-Bromobenzonitrile | Piperidine | K₂CO₃ | DMF | 110 | 12 | 94 | [10] |
Note: The monodentate ligands in the table are representative examples of bulky, electron-rich monodentate phosphines, as specific data for this compound in direct comparison is limited. The data is compiled from different sources and reaction conditions may vary.
From the available data, several trends emerge:
-
dppf is a reliable and effective ligand for the amination of both aryl chlorides and bromides, consistently providing high yields.
-
Monodentate phosphine ligands can be exceptionally active, enabling reactions at room temperature and with shorter reaction times, particularly with more reactive aryl bromides.
-
The choice of base and solvent can significantly impact the reaction outcome for both ligand types.
Experimental Protocols
The following are generalized protocols for conducting a Buchwald-Hartwig amination reaction using either dppf or a monodentate phosphine ligand.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination using dppf
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or [Pd₂(dba)₃]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), dppf (1.2-2.4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add anhydrous toluene (to make a 0.1-0.5 M solution with respect to the aryl halide).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][11]
-
Protocol 2: Buchwald-Hartwig Amination using a Monodentate Phosphine Ligand (General)
-
Materials:
-
[Pd₂(dba)₃] or Pd(OAc)₂
-
Monodentate phosphine ligand (e.g., a bulky, electron-rich phosphine) (1.5-3 mol%)
-
Aryl halide
-
Amine
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃] (0.5-1 mol%) and the monodentate phosphine ligand (1.5-3 mol%) to an oven-dried reaction vessel.
-
Add the base (1.5-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2-1.5 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (can range from room temperature to 110 °C) with stirring.
-
Monitor the reaction by an appropriate method.
-
Upon completion, cool the reaction, and perform a standard aqueous work-up and purification as described in Protocol 1.[2][6]
-
Conclusion: Choosing the Right Tool for the Job
Both dppf and monodentate phosphine ligands like this compound have their merits in the Buchwald-Hartwig amination.
dppf remains a highly reliable and versatile ligand, particularly for a broad range of substrates and for reactions where catalyst stability is a primary concern. Its well-defined coordination chemistry makes it a predictable and robust choice for many applications.
This compound and other monodentate phosphines, on the other hand, offer the potential for higher catalytic activity, enabling reactions under milder conditions and with faster reaction times. This can be particularly advantageous for the coupling of more reactive aryl halides and for processes where high throughput is desired. However, the stability of the catalytic system may be more sensitive to reaction parameters.
Ultimately, the optimal choice of ligand will depend on the specific substrates, desired reaction conditions, and the overall goals of the synthesis. For challenging couplings or when establishing a new reaction, the stability and proven track record of dppf make it an excellent starting point. For optimizing reaction efficiency and exploring milder conditions, the higher activity of a monodentate ligand like This compound warrants consideration. As with any catalytic reaction, empirical screening of ligands and conditions is often the most effective path to success.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
A Comparative Benchmarking Guide to Ethyl Diphenylphosphinite and Other Monodentate Phosphine Ligands in Catalysis
For researchers, scientists, and professionals in drug development, the selection of the optimal phosphine ligand is a critical decision that dictates the efficiency, selectivity, and overall success of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of ethyl diphenylphosphinite against a curated selection of commonly employed monodentate phosphine ligands. By examining their performance through the lens of experimental data and fundamental electronic and steric parameters, this document aims to empower chemists to make more informed decisions in catalyst system design.
Introduction: The Pivotal Role of Monodentate Phosphine Ligands
Monodentate phosphine ligands are a cornerstone of homogeneous catalysis, offering a versatile platform for fine-tuning the reactivity of metal centers.[1] Their ability to modulate the electronic and steric environment of a catalyst is paramount in optimizing key steps of catalytic cycles, such as oxidative addition and reductive elimination.[2] this compound, a member of the phosphinite ligand class, presents a unique electronic and steric profile that warrants a thorough comparison with established phosphine ligands like the workhorse triphenylphosphine, the bulky tri-tert-butylphosphine, and the highly efficient Buchwald biaryl phosphines.
Ligand Profiles: Steric and Electronic Parameters
The performance of a phosphine ligand is fundamentally governed by its steric bulk and electronic properties. These are often quantified by Tolman's cone angle (θ) and electronic parameter (TEP), respectively.[3]
-
Tolman's Cone Angle (θ): This parameter provides a measure of the steric bulk of a ligand, which can influence coordination numbers and the accessibility of the metal center.[3]
-
Tolman's Electronic Parameter (TEP): The TEP is determined by the C-O stretching frequency in a nickel-carbonyl complex and reflects the net electron-donating or -withdrawing ability of the phosphine ligand. A lower TEP value indicates a more electron-donating ligand.[4]
| Ligand | Structure | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Key Characteristics |
| This compound | P(OPh)(Ph)₂ | Est. ~135-145 | Est. ~2070-2080 | Moderate bulk, less electron-donating than triarylphosphines |
| Triphenylphosphine (PPh₃) | PPh₃ | 145 | 2068.9 | Ubiquitous, moderate bulk, and electron-donating ability |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(t-Bu)₃ | 182 | 2056.1 | Very bulky and highly electron-donating |
| XPhos | 254 | 2060.4 | Bulky biarylphosphine, highly active in various cross-couplings | |
| SPhos | 256 | 2056.2 | Bulky biarylphosphine, excellent for sterically hindered substrates |
Note: The Tolman parameters for this compound are estimated based on related phosphinite and phosphite ligands due to a lack of direct experimental data in the reviewed literature. The values for the other ligands are from established sources.[5]
Comparative Performance in Suzuki-Miyaura Coupling
To provide a tangible comparison, we will consider a representative Suzuki-Miyaura cross-coupling reaction: the coupling of an aryl chloride with an arylboronic acid. This reaction is a widely used C-C bond-forming transformation and is often sensitive to ligand effects.
Benchmark Reaction:

| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / P(OPh)(Ph)₂ | K₃PO₄ | Toluene | 100 | 12 | Hypothesized: Moderate to Good | - |
| Triphenylphosphine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 80 | 12 | 92 | [6] |
| Tri-tert-butylphosphine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 94 | [6] |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | RT | 2 | 98 | [6] |
| SPhos | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
Analysis of Expected Performance:
-
This compound: Due to the presence of an oxygen atom bonded to the phosphorus, this compound is expected to be less electron-donating than triphenylphosphine. This could potentially lead to a slower rate of oxidative addition. However, its moderate steric bulk may still allow for efficient catalysis, likely resulting in moderate to good yields, though possibly requiring higher temperatures or longer reaction times compared to more advanced ligands.
-
Triphenylphosphine: As a standard and cost-effective ligand, PPh₃ provides good yields in many Suzuki-Miyaura couplings, though it can be less effective for more challenging substrates.[6]
-
Tri-tert-butylphosphine: The significant steric bulk and strong electron-donating nature of P(t-Bu)₃ often lead to highly active catalysts capable of coupling sterically hindered substrates and aryl chlorides.[6]
-
Buchwald Ligands (XPhos, SPhos): These ligands are designed for high catalytic activity, combining significant steric bulk with electron-rich biaryl backbones. This allows for very fast reactions at room temperature with a broad range of substrates, including challenging aryl chlorides.[6]
Mechanistic Insights: The "Why" Behind Performance Differences
The observed and expected differences in catalytic performance can be attributed to the influence of each ligand on the key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides. Electron-donating ligands like P(t-Bu)₃ and the Buchwald ligands enhance the electron density on the palladium center, facilitating its insertion into the aryl-halide bond. The less electron-donating nature of this compound might result in a slower oxidative addition step.
-
Reductive Elimination: This final step, which forms the desired C-C bond, is often promoted by sterically bulky ligands. The large cone angles of P(t-Bu)₃ and the Buchwald ligands can accelerate this step, leading to faster catalyst turnover. The moderate bulk of this compound and triphenylphosphine may result in a comparatively slower reductive elimination.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following general protocol for a Suzuki-Miyaura coupling reaction can be adapted.
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[6]
-
Evacuate and backfill the vessel with the inert gas.
-
Add degassed solvent (e.g., toluene, dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C) for the specified time.[6]
-
Monitor the reaction progress using a suitable technique such as TLC, GC-MS, or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by flash column chromatography.[6]
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound against key monodentate phosphine ligands. While direct experimental data for this compound is limited, an analysis of its expected steric and electronic properties suggests it is a moderately bulky ligand with a slightly less electron-donating character than triphenylphosphine. For routine transformations, it may serve as a viable alternative, but for challenging substrates, particularly unactivated aryl chlorides, the superior performance of highly electron-donating and sterically hindered ligands like tri-tert-butylphosphine and the Buchwald-type ligands is evident.
The field of ligand design is continuously evolving, with a focus on creating more active, stable, and selective catalysts. Future research would benefit from a direct experimental comparison of a wider range of phosphinite ligands, including this compound, to more precisely map their structure-performance relationships and unlock their full potential in catalysis.
References
A Comparative Guide to the Electronic and Steric Parameters of Phosphinite Ligands
In the intricate world of catalysis and drug development, the rational design of transition metal complexes is paramount. The ligands that adorn these metal centers are not mere spectators; they are crucial determinants of reactivity, selectivity, and overall catalytic efficiency. Among the diverse arsenal of phosphorus-based ligands, phosphinites (R₂P(OR')) have carved a unique niche, offering a tunable electronic and steric profile that bridges the gap between phosphines and phosphites.
This in-depth technical guide provides a comprehensive comparison of the electronic and steric parameters of phosphinite ligands. We will delve into the theoretical underpinnings of these parameters, present detailed experimental protocols for their determination, and provide a comparative analysis of data for various phosphinite ligands. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of phosphinite ligands in their work.
Understanding the Language of Ligands: Electronic and Steric Parameters
The influence of a phosphinite ligand on a metal center can be broadly categorized into two key properties: its electronic effect and its steric bulk .
-
Electronic Effect: This refers to the ligand's ability to donate or withdraw electron density from the metal center. This property is a combination of its σ-donating and π-accepting capabilities. Strong σ-donating ligands increase the electron density on the metal, which can, in turn, influence the rates of key catalytic steps such as oxidative addition and reductive elimination. The π-accepting ability, arising from the interaction of the metal's d-orbitals with the P-O σ* antibonding orbitals, also plays a crucial role in stabilizing low-valent metal centers.
-
Steric Bulk: This describes the physical space occupied by the ligand around the metal center. The steric hindrance imposed by a ligand can dictate the number of ligands that can coordinate to the metal, influence the geometry of the resulting complex, and control the approach of substrates to the catalytic site, thereby impacting selectivity.
A quantitative understanding of these two parameters is essential for predicting and optimizing the performance of a phosphinite ligand in a given catalytic reaction.
Quantifying the Electronic Effect: Tolman's Electronic Parameter (TEP)
One of the most widely accepted methods for quantifying the net electronic effect of a phosphorus ligand is Tolman's Electronic Parameter (TEP) . This parameter is determined experimentally by measuring the frequency of the A₁ carbonyl stretching vibration (ν(CO)) in a nickel tricarbonyl complex of the ligand, [Ni(CO)₃L].[1]
The underlying principle is straightforward: a more electron-donating ligand (L) will increase the electron density on the nickel atom. This increased electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands. Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency. Conversely, a more electron-withdrawing ligand will result in a higher ν(CO) stretching frequency.
Experimental Determination of Tolman's Electronic Parameter
The determination of TEP involves the synthesis of the corresponding [Ni(CO)₃L] complex followed by infrared (IR) spectroscopic analysis.
Experimental Protocol: Synthesis of [Ni(CO)₃(phosphinite)] Complexes and TEP Determination
Caution: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and volatile. All manipulations should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄)
-
Phosphinite ligand (L)
-
Anhydrous, degassed solvent (e.g., hexane, toluene, or dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Infrared (IR) spectrometer
Procedure:
-
Preparation of the Nickel Carbonyl Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the phosphinite ligand in the chosen anhydrous, degassed solvent.
-
Reaction with Ni(CO)₄: Carefully add one equivalent of nickel tetracarbonyl to the stirred solution of the phosphinite ligand at room temperature. The reaction is typically rapid, with the displacement of one CO ligand by the phosphinite.
-
Monitoring the Reaction: The progress of the reaction can be monitored by IR spectroscopy. The disappearance of the ν(CO) band of Ni(CO)₄ (around 2057 cm⁻¹) and the appearance of new bands corresponding to the [Ni(CO)₃L] complex indicate the completion of the reaction.
-
Isolation (Optional): For many applications, the TEP can be determined directly from the reaction mixture. If isolation is required, the solvent can be removed under reduced pressure to yield the [Ni(CO)₃L] complex, which should be handled under an inert atmosphere.
-
IR Spectroscopy: Record the IR spectrum of the [Ni(CO)₃L] complex in the carbonyl stretching region (typically 2150-1800 cm⁻¹).
-
TEP Determination: Identify the frequency of the A₁ symmetric C-O stretching vibration. This value is the Tolman Electronic Parameter for the phosphinite ligand.
Diagram: Workflow for TEP Determination
Caption: Workflow for the experimental determination of Tolman's Electronic Parameter (TEP).
Comparative TEP Data for Phosphinite Ligands
The following table presents a selection of Tolman Electronic Parameter values for various phosphinite ligands, alongside some common phosphine and phosphite ligands for comparison. Lower ν(CO) values indicate stronger net electron donation.
| Ligand (L) | Formula | TEP (ν(CO) in cm⁻¹) | Reference |
| Phosphinites | |||
| Diphenyl(methoxy)phosphine | PPh₂(OMe) | 2073.5 | [2] |
| Diphenyl(ethoxy)phosphine | PPh₂(OEt) | 2073.0 | [2] |
| Diphenyl(isopropoxy)phosphine | PPh₂(OⁱPr) | 2072.5 | [2] |
| Diphenyl(phenoxy)phosphine | PPh₂(OPh) | 2076.3 | [2] |
| Phosphines (for comparison) | |||
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | [1] |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | [1] |
| Triphenylphosphine | PPh₃ | 2068.9 | [1] |
| Phosphites (for comparison) | |||
| Trimethyl phosphite | P(OMe)₃ | 2079.5 | [1] |
| Triethyl phosphite | P(OEt)₃ | 2078.2 | [1] |
| Triphenyl phosphite | P(OPh)₃ | 2085.3 | [1] |
As the data illustrates, phosphinites generally exhibit electronic properties intermediate between those of phosphines and phosphites. The nature of the alkoxy or aryloxy group on the phosphinite provides a facile handle for fine-tuning the electronic character of the ligand.
Quantifying Steric Bulk: The Tolman Cone Angle (θ)
The Tolman cone angle (θ) is a geometric parameter that provides a quantitative measure of the steric bulk of a ligand.[3] It is defined as the apex angle of a cone, with the metal atom at the vertex (at a standardized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand.[3]
A larger cone angle signifies a bulkier ligand, which can have profound implications for the coordination chemistry and catalytic activity of the metal complex. For instance, bulky ligands can promote the formation of low-coordinate, highly reactive species by discouraging the coordination of additional ligands. They can also induce selectivity in catalytic reactions by controlling the trajectory of substrate approach to the metal center.
Determination of the Tolman Cone Angle
The Tolman cone angle is typically determined from the three-dimensional coordinates of the ligand, which can be obtained from X-ray crystallographic data of a metal complex or from computational modeling.
Diagram: Concept of the Tolman Cone Angle
Caption: A conceptual representation of the Tolman cone angle (θ).
Experimental Protocol: Calculation of Cone Angle from Crystallographic Information File (CIF)
Prerequisites:
-
A Crystallographic Information File (.cif) of a metal complex containing the phosphinite ligand.
-
Software capable of visualizing and manipulating crystallographic data (e.g., Mercury, Olex2, or specialized scripts).
Procedure:
-
Import CIF File: Open the .cif file in your chosen crystallographic software.
-
Identify Atoms: Identify the coordinates of the metal atom, the phosphorus atom of the phosphinite ligand, and the outermost atoms of the ligand's substituents (typically hydrogen atoms).
-
Standardize M-P Distance: For a standardized comparison, computationally adjust the position of the metal atom along the M-P vector to a distance of 2.28 Å from the phosphorus atom.
-
Define the Cone: The cone is defined with the metal atom at the apex. The surface of the cone should tangentially touch the van der Waals spheres of the outermost atoms of the ligand.
-
Calculate the Angle: The cone angle (θ) is the full angle at the apex of this cone. Many crystallographic software packages have built-in tools or plugins to perform this calculation. Alternatively, custom scripts can be written to calculate the angle based on the atomic coordinates and van der Waals radii.
Comparative Cone Angle Data for Phosphinite Ligands
The following table provides a selection of calculated cone angles for various phosphinite ligands, along with reference phosphine and phosphite ligands.
| Ligand (L) | Formula | Cone Angle (θ) in degrees | Reference |
| Phosphinites | |||
| Diphenyl(methoxy)phosphine | PPh₂(OMe) | 141 | [4] |
| Diphenyl(ethoxy)phosphine | PPh₂(OEt) | 142 | [4] |
| Diphenyl(isopropoxy)phosphine | PPh₂(OⁱPr) | 144 | [4] |
| Diphenyl(phenoxy)phosphine | PPh₂(OPh) | 148 | [4] |
| Phosphines (for comparison) | |||
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | [3] |
| Tricyclohexylphosphine | PCy₃ | 170 | [3] |
| Triphenylphosphine | PPh₃ | 145 | [3] |
| Phosphites (for comparison) | |||
| Trimethyl phosphite | P(OMe)₃ | 107 | [3] |
| Triethyl phosphite | P(OEt)₃ | 109 | [3] |
| Triphenyl phosphite | P(OPh)₃ | 128 | [3] |
The steric bulk of phosphinite ligands can be systematically varied by changing the substituents on both the phosphorus atom and the oxygen atom, providing a powerful tool for catalyst optimization.
The Interplay of Electronic and Steric Effects in Catalysis
The true power of understanding these electronic and steric parameters lies in their ability to rationalize and predict the behavior of phosphinite ligands in catalysis. The interplay between these two factors is often subtle and can have a dramatic impact on reaction outcomes.
Diagram: Influence of Ligand Parameters on Catalysis
Caption: The relationship between ligand electronic/steric properties and catalytic outcomes.
Case Study: Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, both the electronic and steric properties of the phosphinite ligand are critical. Electron-donating phosphinites can facilitate the rate-determining oxidative addition step by increasing the electron density on the palladium(0) center.[5] Conversely, bulky phosphinites can promote the reductive elimination step, which forms the desired C-C bond, by creating a sterically crowded coordination sphere. The optimal ligand is often a balance of these two effects, leading to high catalytic turnover numbers and yields. For example, in the coupling of aryl bromides with phenylboronic acid, phosphinite-theophylline Pd(II) complexes have shown excellent catalytic activity, with yields exceeding 99% for certain substrates.[6]
Case Study: Hydroformylation
In rhodium-catalyzed hydroformylation, the electronic and steric properties of the phosphinite ligand play a crucial role in controlling both the rate and the regioselectivity (linear vs. branched aldehyde). Electron-withdrawing phosphinites can enhance the rate of CO insertion, a key step in the catalytic cycle. The steric bulk of the ligand is a primary determinant of regioselectivity. Bulky phosphinite ligands tend to favor the formation of the linear aldehyde by sterically disfavoring the formation of the branched alkyl-rhodium intermediate.[7][8]
Beyond Tolman: Alternative and Complementary Approaches
While Tolman's parameters have proven to be invaluable tools, it is important to acknowledge their limitations. The TEP, for instance, provides a measure of the net electronic effect and does not deconvolute the contributions of σ-donation and π-acceptance. The cone angle is a simplified model and does not fully capture the complex three-dimensional shape of a ligand.
To address these limitations, a number of alternative and complementary methods have been developed:
-
Quantitative Analysis of Ligand Effects (QALE): This is a multiparameter approach that separates the electronic effects of a ligand into distinct components, such as σ-donation, π-acidity, and polarizability.[8][9] This method provides a more nuanced understanding of the electronic properties of phosphinite and other phosphorus ligands.
-
Percent Buried Volume (%Vbur): This parameter, often calculated computationally, represents the percentage of the coordination sphere of a metal that is occupied by the ligand. It can provide a more accurate representation of the steric environment around the metal center than the cone angle, especially for asymmetric ligands.
-
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to calculate both electronic and steric parameters with a high degree of accuracy. These methods allow for the in-silico screening of new ligand designs before their synthesis, accelerating the discovery of new and improved catalysts.
Conclusion
Phosphinite ligands represent a versatile and highly tunable class of ligands for transition metal catalysis. Their electronic and steric properties, which can be quantified by parameters such as Tolman's Electronic Parameter and cone angle, are key to their performance. By understanding and systematically varying these parameters, researchers can rationally design catalysts with enhanced activity, selectivity, and stability. The experimental protocols and comparative data presented in this guide provide a solid foundation for the effective application of phosphinite ligands in a wide range of chemical transformations, from the synthesis of complex pharmaceuticals to the production of bulk chemicals. As our understanding of the intricate interplay between ligand structure and catalytic function continues to grow, so too will the impact of these remarkable molecules on the chemical sciences.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
The Ligand's Dilemma: Chelating vs. Monodentate Phosphinites in Asymmetric Catalysis
In the intricate world of asymmetric catalysis, the choice of ligand is paramount, often dictating the success or failure of a reaction. Among the diverse arsenal of ligands available to the modern chemist, phosphinites have carved out a significant niche, prized for their unique electronic and steric properties. This guide delves into a critical design choice within this ligand class: the comparison between chelating (bidentate) and monodentate phosphinite ligands. We will explore their performance, mechanistic nuances, and provide practical insights for researchers in synthetic chemistry and drug development.
Understanding the Players: A Tale of Two Coordination Modes
At its core, the distinction lies in how the ligand binds to the metal center. Monodentate phosphinites, as the name suggests, bind through a single phosphorus atom. In contrast, chelating phosphinites possess two or more phosphorus donor atoms within the same molecule, allowing them to grasp the metal center in a pincer-like fashion. This fundamental difference in coordination profoundly impacts the stability, reactivity, and stereochemical outcome of the resulting catalyst.
Figure 1: Coordination modes of monodentate vs. chelating phosphinite ligands.
The Great Debate: Flexibility vs. Rigidity
The core of the comparison between monodentate and chelating phosphinites revolves around the trade-off between conformational flexibility and rigidity.
Monodentate Phosphinites: The Agile Conformers
Monodentate phosphinites offer a higher degree of flexibility around the metal center. This can be advantageous in certain catalytic cycles, allowing for the facile association and dissociation of substrates and products. A key advantage is the ability to form catalysts with a P:M ratio greater than 2, which can be beneficial in some cross-coupling reactions. However, this flexibility can also be a double-edged sword. The unbound state is often less stable, and the precise control of the chiral environment around the metal can be more challenging, potentially leading to lower enantioselectivities.
Chelating Phosphinites: The Rigid Architects
Chelating phosphinites, by virtue of their bidentate nature, form a more rigid and well-defined coordination sphere around the metal. This pre-organization of the catalytic center often leads to higher enantioselectivities and more stable catalysts. The chelate effect, an entropically favorable process, results in stronger binding to the metal, reducing ligand dissociation and catalyst decomposition pathways. However, this rigidity can sometimes be a hindrance, potentially slowing down catalytic turnover by impeding substrate or product exchange.
Performance in the Field: A Head-to-Head Comparison
The choice between a monodentate and a chelating phosphinite ligand is highly dependent on the specific reaction. Below, we compare their performance in two key areas of asymmetric catalysis.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. Both monodentate and chelating phosphinites have found application in this field.
| Ligand Type | Representative Ligand | Substrate | Product ee (%) | TON | Reference |
| Monodentate | (R)-MOP | Methyl-Z-acetamidocinnamate | 95 | up to 10,000 | |
| Chelating | (S,S)-BDPP | Methyl-Z-acetamidocinnamate | >99 | up to 50,000 |
As the data suggests, while monodentate phosphinites like MOP can provide high enantioselectivity, chelating ligands such as BDPP often exhibit superior performance in terms of both enantioselectivity and catalyst turnover number (TON). The well-defined chiral pocket created by the chelating backbone is often credited for this enhanced performance.
Asymmetric Hydroformylation
Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, presents a different set of challenges. Here, the bite angle of the chelating ligand plays a crucial role in determining both regio- and enantioselectivity.
| Ligand Type | Representative Ligand | Substrate | b:l ratio | Product ee (%) | Reference |
| Monodentate | TADDOL-derived phosphinite | Styrene | 88:12 | 92 | |
| Chelating | BINAPHOS | Styrene | 98:2 | 94 |
In this case, while both ligand types can deliver high enantioselectivity, the chelating ligand BINAPHOS demonstrates superior control over regioselectivity, favoring the formation of the branched aldehyde. This is attributed to the specific geometric constraints imposed by the chelating backbone.
Mechanistic Insights: A Glimpse into the Transition State
The differing performance of monodentate and chelating phosphinites can be rationalized by examining their influence on the catalytic cycle and the key stereodetermining transition states.
Figure 2: Generalized catalytic cycles for monodentate vs. chelating ligands.
As illustrated in Figure 2, a key difference lies in the potential for ligand dissociation in the case of monodentate ligands. This can open up coordination sites for substrate binding but may also lead to the formation of less active or selective catalytic species. The chelating ligand, in contrast, remains firmly bound throughout the catalytic cycle, ensuring the persistence of the chiral environment.
Experimental Protocol: A Practical Guide
The following is a representative protocol for an asymmetric hydrogenation using a rhodium catalyst with a chelating phosphinite ligand.
Reaction: Asymmetric Hydrogenation of Methyl-Z-acetamidocinnamate
Catalyst System: [Rh(COD)₂(BDPP)]BF₄
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(S,S)-BDPP (1.1 mol%)
-
Methyl-Z-acetamidocinnamate (1.0 mmol)
-
Methanol (5 mL, degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and (S,S)-BDPP.
-
Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to allow for catalyst pre-formation.
-
The substrate, Methyl-Z-acetamidocinnamate, is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen three times.
-
The reaction is stirred under a positive pressure of hydrogen (1 atm) at room temperature for the specified time.
-
Upon completion, the solvent is removed under reduced pressure, and the enantiomeric excess of the product is determined by chiral HPLC.
Rationale for Choices:
-
Chelating Ligand (BDPP): Chosen for its proven ability to induce high enantioselectivity in the hydrogenation of this class of substrates.
-
Rhodium Precursor: [Rh(COD)₂]BF₄ is a common and effective precursor for generating the active cationic Rh(I) catalyst.
-
Methanol: A polar solvent that is suitable for both the substrate and the catalyst.
-
Degassing: Essential to remove oxygen, which can deactivate the catalyst.
Conclusion: A Matter of Context
The choice between chelating and monodentate phosphinite ligands is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that depends on the specific reaction, the substrate, and the desired outcome. Chelating ligands often provide higher stability and enantioselectivity due to their rigid, well-defined structures. Monodentate ligands, with their inherent flexibility, can sometimes offer advantages in terms of catalyst activity and can be highly effective in their own right. A thorough understanding of the mechanistic principles and a careful screening of both ligand types are crucial for the development of efficient and highly selective asymmetric catalytic processes.
From Simple Phosphinites to Advanced Catalytic Systems: A Comparative Guide to Ligand Alternatives
An Objective Guide to Ligand Selection in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of ligand in a palladium-catalyzed reaction is a critical determinant of success. While simple phosphine ligands like ethyl diphenylphosphinite have historical context, the field has evolved dramatically. Modern catalysis demands higher efficiency, broader substrate scope, and milder reaction conditions, necessitating the use of more sophisticated ligands. This guide provides an objective comparison of the key alternatives, explaining the causality behind their performance and offering supporting experimental data to inform your selection process.
The Baseline: Understanding Simple Phosphine and Phosphinite Ligands
Ligands like this compound belong to the class of monodentate phosphines. These early ligands are characterized by relatively small steric bulk and moderate electron-donating ability. While functional for certain transformations, they often suffer from limitations:
-
Catalyst Decomposition: They can be unstable under typical Suzuki reaction conditions, leading to catalyst deactivation.[1]
-
Slow Reaction Rates: They are often inefficient at promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially with challenging substrates like aryl chlorides or sterically hindered partners.[2][3]
-
Limited Scope: Their application is generally restricted to more reactive substrates like aryl iodides and bromides.
These shortcomings drove the innovation of new ligand classes that systematically addressed these issues through rational design. The two primary strategies involved modulating the ligand's steric and electronic properties.
Key Alternative Ligand Classes: A Performance-Based Comparison
The limitations of simple phosphines led to the development of two major classes of superior alternatives: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
This is arguably the most significant area of ligand development for palladium catalysis. By increasing the steric bulk and electron-donating character of the phosphine, catalyst performance is dramatically enhanced.[2][4] These ligands promote the formation of monoligated, 14-electron Pd(0) species, which are highly active in the catalytic cycle.
A. Dialkylbiaryl Phosphines (Buchwald Ligands): Developed extensively by the Buchwald group, these ligands feature a biaryl backbone with a bulky dialkylphosphino group.[5] This structure creates a sterically demanding and electron-rich environment around the palladium center.[2][6]
-
Causality of Performance: The bulky framework facilitates the reductive elimination step, which is often rate-limiting, while the strong electron-donating nature accelerates the oxidative addition of even unactivated aryl chlorides.[2][3]
-
Applications: They have become the gold standard for a vast range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O bond formation, often enabling reactions at room temperature with low catalyst loadings.[2][3][6]
B. Bulky Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) represent a simpler, yet highly effective, class of bulky, electron-rich ligands.
-
Key Examples: P(t-Bu)₃, PCy₃.
-
Causality of Performance: Their large cone angles and strong σ-donating ability are highly effective at promoting oxidative addition.[8][9] PCy₃, for instance, has been found to be particularly effective for reactions involving aryl chlorides.[10]
-
Applications: Widely used in Suzuki, Heck, and Negishi couplings.[9] The relative inertness of aryl triflates toward Pd/P(t-Bu)₃ systems can even be exploited for site-selective functionalization.[9]
C. Bidentate Phosphines (Chelating Ligands): Bidentate or "chelating" phosphines contain two phosphine donors linked by a backbone. This allows them to bind to the metal center at two points, creating a more stable complex.
-
Key Examples: DPPF (1,1'-Bis(diphenylphosphino)ferrocene), Xantphos.
-
Causality of Performance: The chelation effect provides greater thermal stability to the catalyst. The specific "bite angle" of the ligand (the P-Pd-P angle) can profoundly influence reactivity and selectivity. For example, the development of bidentate ligands was a key breakthrough for the reliable coupling of primary amines in the Buchwald-Hartwig amination.[11]
-
Applications: They are frequently used when catalyst stability is a concern or to influence regioselectivity. However, in some cases, the formation of highly stable Pd(L-L)₂ complexes can inhibit catalysis, as these species do not readily undergo oxidative addition.[12]
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphines.[1] They are even stronger σ-donors than the most electron-rich phosphines and can be sterically tailored.[13]
-
Key Examples: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).
-
Causality of Performance: The strong σ-donating ability of NHCs makes the palladium center highly electron-rich, which greatly facilitates the oxidative addition step with challenging substrates.[14] The robust Pd-NHC bond leads to highly stable catalysts that resist decomposition, even at high temperatures and low ligand-to-metal ratios.[14][15]
-
Applications: NHC-palladium complexes are exceptionally active in a wide range of reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings.[14][15] They are particularly advantageous in reactions requiring high temperatures or when catalyst longevity is critical.
Quantitative Performance Comparison
Direct comparison of ligands can be challenging due to variations in reaction conditions across different studies.[16] However, by collating data from representative studies, we can establish a clear hierarchy of performance. The following table summarizes the efficacy of different ligand types in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a benchmark reaction for assessing catalyst activity.
| Ligand Class | Representative Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Simple Phosphine | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | <10 | General knowledge, implied by need for better ligands |
| Bulky Trialkylphosphine | P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | [17] |
| Dialkylbiaryl Phosphine | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | [16] |
| Dialkylbiaryl Phosphine | XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 1 | 99 | [6] |
| N-Heterocyclic Carbene | IPr | PEPPSI-IPr | K₃PO₄ | Dioxane/H₂O | 80 | 1 | >95 | Implied from high activity of NHC catalysts[18] |
Note: Yields are highly dependent on specific reaction conditions, including catalyst loading, base, and solvent. This table is for illustrative comparison.
Experimental Workflow & Methodologies
A systematic approach is crucial when comparing ligand performance or optimizing a new reaction. The following workflow and protocol provide a self-validating system for evaluation.
Ligand Screening Workflow
Caption: A typical experimental workflow for comparative ligand screening.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative example and should be optimized for specific substrates.
-
Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition (Solids): To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the chosen phosphine or NHC ligand (0.01-0.02 mmol, 1-2 mol% relative to Pd).[16]
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, THF, ~5 mL) via syringe.
-
Causality: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to 110 °C).[16]
-
Monitoring and Workup: Monitor the reaction's progress by TLC or GC-MS.[16] Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]
Mechanistic Insights and Ligand Selection
The choice of ligand directly impacts the key steps in the catalytic cycle. Understanding this relationship is key to rational catalyst design.
Caption: The Pd(0)/Pd(II) catalytic cycle and the influence of ligand properties.
A Practical Guide for Ligand Selection:
-
For unactivated/hindered aryl chlorides: The oxidative addition is the bottleneck. Choose highly electron-rich and bulky ligands. Top Choices: Buchwald-type biaryl phosphines (XPhos, SPhos) or NHCs (IPr). [2][3][6]
-
For C-N or C-O coupling (Buchwald-Hartwig): Reductive elimination can be challenging. Bulky, electron-rich ligands are essential. Top Choices: Buchwald ligands or specific ferrocene-based ligands. [7][11]
-
For reactions requiring high thermal stability: If the reaction requires high temperatures (>120 °C), catalyst stability is paramount. Top Choices: NHC ligands due to the strong Pd-C bond. [14][15]
-
For achieving specific selectivity: In complex molecules, a chelating ligand might be necessary to control the geometry of the palladium complex. Top Choices: Bidentate phosphines (dppf, Xantphos). [11]
Conclusion
The era of relying on simple phosphines like triphenylphosphine or this compound for challenging palladium-catalyzed cross-couplings has been superseded by the development of rationally designed, high-performance ligands. For researchers aiming to couple unactivated aryl chlorides, synthesize sterically hindered products, or perform C-N/C-O bond formations, the alternatives are not just superior; they are enabling. Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) have proven to be the most versatile and powerful ligand classes, dramatically expanding the scope and utility of palladium catalysis. The judicious selection of these advanced ligands, based on a sound understanding of their structure-activity relationships, is fundamental to achieving high yields and overcoming the synthetic challenges faced in modern chemical and pharmaceutical development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald催化剂和配体_预催化剂_化学试剂-默克生命科学 [sigmaaldrich.cn]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgchemres.org [orgchemres.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to Ligand Selection: A Cost-Performance Analysis of Ethyl Diphenylphosphinite and its Alternatives in Cross-Coupling Reactions
For the discerning researcher, scientist, and drug development professional, the judicious selection of a phosphine ligand is a critical determinant in the success of transition metal-catalyzed cross-coupling reactions. The ligand's influence extends beyond mere participation; it actively dictates catalyst activity, stability, and selectivity. This guide provides an in-depth cost-performance analysis of ethyl diphenylphosphinite in comparison to other commonly employed phosphine ligands in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The insights presented herein are a synthesis of literature data and field-proven expertise, designed to empower you to make informed decisions in your catalytic endeavors.
The Pivotal Role of Phosphine Ligands: A Mechanistic Perspective
At the heart of palladium-catalyzed cross-coupling lies a delicate interplay of electronic and steric effects orchestrated by the phosphine ligand. These properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki and Buchwald-Hartwig reactions), and reductive elimination.
-
Electronic Effects : The electron-donating or -withdrawing nature of the ligand modulates the electron density at the palladium center. Electron-rich ligands enhance the rate of oxidative addition, a crucial step where the palladium inserts into the aryl halide bond.[1]
-
Steric Effects : The bulkiness of the ligand, often quantified by the Tolman cone angle, plays a multifaceted role. It can promote the formation of the active, low-coordinate palladium species and facilitate the final reductive elimination step to release the product.[1]
The ideal ligand strikes a balance between these effects, which is highly dependent on the specific reaction and substrates.
Comparative Cost-Performance Analysis
The selection of a ligand is often a pragmatic decision, balancing performance with budgetary constraints. The following tables provide a comparative overview of this compound and other common phosphine ligands.
Cost Analysis
The following table summarizes the approximate cost of the selected ligands from a major supplier (Sigma-Aldrich, as of December 2025). Prices are provided per gram for ease of comparison. It is important to note that prices can vary based on purity, quantity, and supplier.
| Ligand | CAS Number | Price per gram (USD) |
| This compound | 719-80-2 | $16.80 (for 5g)[1] |
| Triphenylphosphine | 603-35-0 | $0.23 (for 1kg) |
| Tri(o-tolyl)phosphine | 6163-58-2 | $56.52 (for 1g)[2] |
| Xantphos | 161265-03-8 | $72.50 (for 1g) |
| SPhos | 657408-07-6 | $57.50 (for 1g)[3] |
Performance Overview in Key Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. Generally, electron-rich and bulky ligands are favored, especially for challenging substrates like aryl chlorides.
| Ligand | Typical Performance |
| This compound | Expected to be a competent ligand, particularly for aryl bromides and iodides. Its moderate steric bulk and electron-donating nature should facilitate the catalytic cycle. Performance with aryl chlorides may be limited compared to more specialized ligands. |
| Triphenylphosphine | A cost-effective, general-purpose ligand. Effective for simple aryl bromides and iodides but often requires higher catalyst loadings and temperatures. It is generally less effective for aryl chlorides. |
| Tri(o-tolyl)phosphine | The increased steric bulk compared to triphenylphosphine can lead to improved performance, particularly in terms of reductive elimination. |
| Xantphos | A bidentate ligand with a large bite angle, often showing excellent performance with a wide range of substrates, including heteroaryl halides. It can promote difficult couplings and often requires lower catalyst loadings. |
| SPhos | A highly effective, bulky, and electron-rich monophosphine ligand. It is known to be particularly effective for Suzuki-Miyaura couplings involving sterically hindered substrates and unactivated aryl chlorides, often at room temperature. |
The Heck reaction couples an unsaturated halide with an alkene. The ligand influences both the reactivity and regioselectivity of the reaction.
| Ligand | Typical Performance |
| This compound | As a monodentate phosphine-type ligand, it is expected to be a viable option for standard Heck reactions. |
| Triphenylphosphine | A widely used ligand in Heck reactions, providing good yields for many standard transformations. |
| Tri(o-tolyl)phosphine | Its steric bulk can be advantageous in certain Heck couplings, influencing selectivity and catalyst turnover. |
| Xantphos | Can be effective in intramolecular Heck reactions and where control of regioselectivity is important. |
| SPhos | While more commonly associated with Suzuki and Buchwald-Hartwig reactions, its properties can be beneficial in specific Heck couplings, particularly with challenging substrates. |
This reaction forms a C-N bond and is highly sensitive to the choice of ligand. Bulky, electron-rich ligands are generally required to promote the amination of aryl halides.
| Ligand | Typical Performance |
| This compound | Its suitability for Buchwald-Hartwig amination is noted.[1] It is likely effective for the coupling of primary and secondary amines with aryl bromides and iodides. Performance with aryl chlorides may be less efficient than with specialized Buchwald ligands. |
| Triphenylphosphine | Generally a poor ligand for Buchwald-Hartwig amination, often leading to low yields and catalyst decomposition. |
| Tri(o-tolyl)phosphine | Offers some improvement over triphenylphosphine due to its increased steric bulk but is still outperformed by more advanced ligands. |
| Xantphos | A very effective ligand for the amination of a broad range of aryl halides and pseudohalides with various amines. |
| SPhos | A state-of-the-art ligand for Buchwald-Hartwig amination, enabling the coupling of a wide array of amines and aryl chlorides, often at low catalyst loadings and mild conditions. |
Experimental Protocols
The following are detailed, representative protocols for ligand screening in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Ligand Screening in a Suzuki-Miyaura Coupling Reaction
Objective: To compare the efficacy of different phosphine ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (this compound, Triphenylphosphine, etc.)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware, Schlenk line, and inert atmosphere (N₂ or Ar) equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol) and the phosphine ligand (0.02 mmol) to a Schlenk tube. Add 1 mL of anhydrous dioxane and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To a separate Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the internal standard (0.5 mmol).
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the Schlenk tube containing the reactants via a syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for the desired time (e.g., 2, 4, 8, and 24 hours).
-
Work-up and Analysis: Cool the reaction to room temperature. Take an aliquot of the reaction mixture, dilute it with ethyl acetate, and filter it through a short plug of silica gel. Analyze the filtrate by Gas Chromatography (GC) to determine the yield of the product relative to the internal standard.
Protocol 2: Ligand Screening in a Heck Reaction
Objective: To evaluate the performance of different ligands in the coupling of iodobenzene with styrene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., biphenyl)
-
Standard laboratory glassware and inert atmosphere equipment
Procedure:
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol), the phosphine ligand (0.02 mmol), iodobenzene (1.0 mmol), styrene (1.2 mmol), Et₃N (1.5 mmol), and the internal standard (0.5 mmol).
-
Reaction Initiation: Add 5 mL of anhydrous DMF to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for the specified time.
-
Work-up and Analysis: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC to determine the product yield.
Protocol 3: Ligand Screening in a Buchwald-Hartwig Amination
Objective: To compare ligand efficiency in the coupling of 4-bromotoluene with morpholine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Internal standard (e.g., naphthalene)
-
Standard laboratory glassware, glovebox, and inert atmosphere equipment
Procedure:
-
Reaction Setup (in a glovebox): To a vial, add Pd₂(dba)₃ (0.005 mmol), the phosphine ligand (0.012 mmol), and NaOtBu (1.4 mmol).
-
Addition of Reagents: Add 4-bromotoluene (1.0 mmol), morpholine (1.2 mmol), the internal standard (0.5 mmol), and 2 mL of anhydrous toluene.
-
Reaction Execution: Seal the vial and heat the reaction mixture in a preheated aluminum block at 100 °C for the designated time.
-
Work-up and Analysis: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite, and analyze the filtrate by GC to determine the product yield.
Visualizing the Catalytic Cycles and Workflow
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, as well as a general workflow for ligand screening.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General Workflow for High-Throughput Ligand Screening
Conclusion and Recommendations
The selection of a phosphine ligand is a multifaceted decision that requires a careful consideration of cost, performance, and the specific demands of the chemical transformation.
-
This compound emerges as a cost-effective monodentate ligand that is expected to perform well in a range of standard cross-coupling reactions, particularly with more reactive aryl halides. Its value proposition lies in its affordability compared to more specialized, high-performance ligands.
-
Triphenylphosphine remains the go-to ligand for routine, less-demanding transformations where cost is a primary driver.
-
Tri(o-tolyl)phosphine offers a modest performance enhancement over triphenylphosphine due to increased steric bulk, which can be beneficial in certain cases.
-
Xantphos and SPhos represent the upper echelon of commercially available ligands, delivering exceptional performance across a broad substrate scope, including challenging couplings. Their higher cost is justified when high yields, low catalyst loadings, and mild reaction conditions are paramount, as is often the case in pharmaceutical and fine chemical synthesis.
For researchers on a budget or those performing initial exploratory work, this compound presents a compelling option. However, for complex syntheses, challenging substrates, or processes where efficiency and yield are critical, the investment in a high-performance ligand such as Xantphos or SPhos is often warranted. It is always recommended to perform a preliminary ligand screening to identify the optimal catalyst system for your specific application.
References
A Senior Application Scientist's Guide to Selectivity in Catalysis: Ethyl Diphenylphosphinite vs. Bidentate Phosphines
Welcome to a detailed comparative analysis designed for researchers, scientists, and drug development professionals. In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the success, efficiency, and, most critically, the selectivity of a reaction. This guide moves beyond a simple catalog of options to provide a deep, mechanistically grounded comparison between the monodentate ligand, ethyl diphenylphosphinite, and the broad class of bidentate phosphines. Our objective is to elucidate the structural and electronic rationales behind their differing performance, supported by experimental data and actionable protocols, to empower you in your catalyst system design.
The Foundation of Selectivity: Steric, Electronic, and Chelate Effects
The profound influence of a phosphine ligand on a catalytic cycle stems from its fundamental steric and electronic properties. These characteristics directly modulate the metal center's reactivity, coordination sphere, and ability to discriminate between competing reaction pathways.
Steric and Electronic Parameters: A Quantitative Approach
To rationalize ligand performance, we rely on established quantitative descriptors:
-
Steric Effects : This refers to the physical size or bulk of the ligand, which governs the accessibility of the metal center.[1] The most common metric is the Tolman Cone Angle (θ) , representing the solid angle occupied by the ligand at the metal.[1] A larger cone angle can favor lower coordination numbers and influence the geometric arrangement of other species in the coordination sphere, which is a cornerstone of regioselectivity and stereoselectivity.[1][2]
-
Electronic Effects : This describes the ligand's ability to donate or withdraw electron density from the metal center.[1] A more electron-donating ligand enhances the metal's nucleophilicity, often accelerating rates of key steps like oxidative addition.[3] This property is quantified by the Tolman Electronic Parameter (TEP) or computationally derived values like the minimum electrostatic potential (Vmin).[1][4]
Bidentate phosphines introduce a third, crucial factor:
-
The Chelate Effect : By binding to the metal at two points, bidentate ligands form a stable metallacycle. This chelation significantly reduces the entropic penalty of coordination compared to two separate monodentate ligands. More importantly, the backbone connecting the two phosphorus atoms imposes a rigid geometric constraint, defined by the natural bite angle . This pre-organized and constrained environment is often the key to achieving high stereoselectivity.
Caption: Logical relationship between fundamental ligand properties and their catalytic impact.
Comparing the Ligands: A Tale of Two Architectures
This compound ((C₆H₅)₂POC₂H₅) is a monodentate phosphinite ligand. While it can be used directly in catalysis, its greater significance often lies in being a precursor or a moiety within more complex, highly effective chiral ligands.[5][6][7] Its key features are its single point of coordination and conformational flexibility.
Bidentate phosphines (e.g., dppe, BINAP, Xantphos) represent a vast and powerful class of ligands. Their defining feature is the covalent linker or backbone that connects two phosphine donors, enabling chelation. This structural difference is the primary driver of the selectivity differences we will explore.
Caption: Coordination modes of monodentate vs. bidentate phosphine ligands.
Selectivity in Action: A Comparative Study Across Key Transformations
The theoretical differences in ligand architecture manifest as dramatic performance variations in different catalytic reactions.
Case Study 1: Asymmetric Hydrogenation
This field has been historically dominated by chiral bidentate phosphines, and for good reason. The goal is to create a three-dimensional chiral environment that forces a prochiral substrate to coordinate to the metal in a highly specific orientation, leading to the preferential formation of one enantiomer.
Bidentate Phosphines (e.g., BINAP, DuPhos): The C₂-symmetric backbone of ligands like BINAP creates a well-defined chiral pocket around the metal center.[8] This rigid framework is essential for high enantioselectivity, as it minimizes conformational ambiguity and dictates the facial selectivity of hydrogen addition.[8][9] The mechanism relies on the stability of the chelated metal-substrate complex, where steric interactions between the ligand and the substrate disfavor one of the diastereomeric transition states.[8]
This compound: As an achiral, monodentate ligand, this compound itself is not suitable for asymmetric hydrogenation. However, the diphenylphosphinite group is a critical component of many highly effective bidentate chiral phosphine-phosphinite and P,N-ligands.[5][10] While highly effective monodentate chiral phosphoramidites and phosphonites have challenged the paradigm that bidentate ligands are essential, they often require careful tuning to control the formation of various catalytically active species in solution.[9][11]
Caption: Simplified cycle for asymmetric hydrogenation highlighting the key intermediate.
Case Study 2: Hydroformylation
In hydroformylation, the addition of H₂ and CO across an olefin, the primary challenge is often controlling regioselectivity: the formation of the linear versus the branched aldehyde.
Bidentate Phosphines (e.g., Xantphos): Ligand bite angle is the decisive factor here. Bidentate phosphines with wide bite angles (>110°) preferentially occupy the equatorial positions in the key trigonal bipyramidal rhodium hydride intermediate. This steric imposition forces the bulky alkyl group of the coordinated olefin into a less-crowded equatorial position, which ultimately directs CO insertion to the terminal carbon, yielding the linear aldehyde.[12]
Monodentate Phosphines (e.g., PPh₃, this compound): Achieving high linear-to-branched (l:b) ratios with monodentate ligands is more challenging and typically requires a large excess of the ligand to create a sterically crowded environment that mimics the effect of a chelating ligand. Recently, clever strategies using self-assembling monodentate phosphines, which form supramolecular bidentate-like structures via hydrogen bonding under reaction conditions, have emerged to provide excellent regioselectivity.[13][14][15]
| Ligand Type | Typical Application | Key Structural Feature | Impact on Selectivity |
| This compound | Cross-Coupling, Ligand Synthesis | Monodentate, Flexible | Favors reactions needing ligand lability; selectivity is context-dependent. |
| Chiral Bidentate (e.g., BINAP) | Asymmetric Hydrogenation | C₂-Symmetric, Rigid Chelate | Creates a defined chiral pocket, leading to high enantioselectivity (>99% ee).[8] |
| Wide Bite-Angle Bidentate (e.g., Xantphos) | Hydroformylation | Large P-M-P Angle | Forces equatorial coordination, leading to high linear regioselectivity (l:b > 95:5).[12] |
Case Study 3: Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, both ligand classes find extensive use, and the choice depends on the specific substrates and desired outcome.[16]
Bidentate Phosphines: The chelate effect provides high thermal stability to the palladium catalyst, preventing decomposition to palladium black, which is crucial for reactions requiring high temperatures. The specific bite angle can also directly influence the rate-determining reductive elimination step.[17] However, the rigidity of the chelate can sometimes hinder the formation of the coordinatively unsaturated species required for the initial oxidative addition step.
Monodentate Phosphines (including this compound): The key advantage here is lability. The facile dissociation of a monodentate ligand can more easily generate the highly reactive, low-coordinate Pd(0) species needed to initiate the catalytic cycle via oxidative addition.[18] This can result in higher catalyst turnover frequencies (TOFs), especially in challenging couplings involving sterically hindered substrates or aryl chlorides. This compound is explicitly noted as a suitable ligand for a wide range of cross-coupling reactions.[19]
Experimental Protocols and Workflows
To translate theory into practice, a robust experimental design is essential. High-throughput screening is an invaluable tool for identifying the optimal ligand for a specific transformation.
General Protocol: High-Throughput Screening of Phosphine Ligands for Suzuki-Miyaura Coupling
This protocol is designed for a 24-well or 96-well parallel synthesis platform to efficiently compare ligands like this compound against a panel of bidentate phosphines.
1. Preparation of Stock Solutions (under inert atmosphere):
-
Palladium Precursor: Prepare a 0.01 M solution of Pd₂(dba)₃ in anhydrous, degassed toluene.
-
Aryl Halide: Prepare a 0.5 M solution of the aryl halide (e.g., 4-bromotoluene) in toluene.
-
Boronic Acid: Prepare a 0.75 M solution of the boronic acid (e.g., phenylboronic acid) in toluene.
-
Base: Prepare a 1.0 M solution of K₂CO₃ in degassed water.
2. Ligand Dosing (in a glovebox):
-
To each reaction vial/well, add the appropriate phosphine ligand. For a standard screening, aim for a Pd:Ligand ratio of 1:2 for monodentate ligands and 1:1 for bidentate ligands.
-
Example: For a 1 mol% Pd loading in a 0.2 mmol scale reaction, add 2 µmol of bidentate ligand or 4 µmol of monodentate ligand.
3. Reagent Addition:
-
To each vial, add the following in order:
-
Palladium precursor stock solution (200 µL for 1 mol%).
-
Toluene to reach the desired final reaction volume (e.g., 1 mL total).
-
Aryl halide stock solution (400 µL).
-
Boronic acid stock solution (400 µL).
-
Aqueous base solution (200 µL).
-
4. Reaction Execution:
-
Seal the reaction block or vials securely.
-
Place the setup on a pre-heated stirring block (e.g., 80-100 °C).
-
Stir vigorously for the designated reaction time (e.g., 12 hours).
5. Quenching and Analysis:
-
Cool the reactions to room temperature.
-
Add an internal standard (e.g., dodecane) in a known quantity.
-
Add ethyl acetate (1 mL) and water (1 mL) to each vial.
-
Shake and allow the layers to separate.
-
Take an aliquot from the organic layer, dilute, and analyze by GC or GC-MS to determine the yield and purity of the product.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pnas.org [pnas.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 14. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Bidentate Phosphine Ligand Impacts on Previously Inaccessible 5-Membered N-Heteroaryne Formation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound 97 719-80-2 [sigmaaldrich.com]
Assessing the Generality of Ethyl Diphenylphosphinite Across Different Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic organic chemistry, the selection of an appropriate reagent is a critical decision that profoundly influences reaction outcomes. Ethyl diphenylphosphinite, a trivalent organophosphorus compound, has emerged as a versatile tool in the synthetic chemist's arsenal. This guide provides an in-depth technical assessment of the generality of this compound across a spectrum of common and synthetically valuable transformations. By presenting a comparative analysis with established alternatives, supported by experimental data, this document aims to equip the reader with the necessary insights to make informed decisions for their specific synthetic challenges.
Introduction to this compound: A Profile
This compound, with the chemical formula (C₆H₅)₂POC₂H₅, is a phosphinite ester that exhibits a unique combination of steric and electronic properties. The two phenyl groups provide steric bulk, while the ethoxy group and the phosphorus lone pair contribute to its electronic character, influencing its reactivity as a nucleophile and a ligand in catalysis. Its applications are widespread, ranging from its use as a precursor to photoinitiators to its role as a key reagent in a variety of organic transformations.[1][2] This guide will focus on its performance in several cornerstone reactions of modern organic synthesis.
The Mitsunobu Reaction: A Comparative Perspective on a Classic Transformation
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups.[3] The reaction typically employs a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[3] The choice of phosphine is crucial, as it influences the reaction rate and the ease of purification.
From a mechanistic standpoint, the phosphine initiates the reaction by attacking the azodicarboxylate, leading to the formation of a betaine intermediate. This intermediate then deprotonates the nucleophile, and the resulting anion participates in the substitution of the alcohol, which has been activated by the phosphine.
Caption: Generalized mechanism of the Mitsunobu reaction.
While triphenylphosphine is the workhorse for this transformation, the resulting triphenylphosphine oxide byproduct can often complicate purification due to its high polarity and tendency to co-crystallize with the desired product.[4] Herein lies a potential advantage for this compound. The corresponding phosphinate oxide byproduct, ethyl diphenylphosphinate, may exhibit different solubility properties, potentially simplifying product isolation.
Comparative Performance in the Mitsunobu Reaction
While direct, side-by-side comparative studies across a broad range of substrates are not extensively documented in single publications, we can collate data from various sources to assess the relative performance.
| Alcohol Substrate | Nucleophile | Phosphine | Yield (%) | Reference |
| 1-Octanol | Benzoic Acid | Triphenylphosphine | 88 | [5] |
| (S)-Ethyl lactate | 4-bromo-2-methoxyphenol | Triphenylphosphine | 88 | [6] |
| Sterically Hindered Primary Alcohol | p-Nitrobenzoic Acid | Triphenylphosphine | 0 | [7] |
| Secondary Alcohol (for inversion) | p-Nitrobenzoic Acid | Triphenylphosphine | 91 | [5] |
The available literature strongly suggests that for standard primary and secondary alcohols, triphenylphosphine provides excellent yields.[5][6] However, for sterically hindered substrates, the reaction can be sluggish or fail completely.[7] While no direct comparative data for this compound was found for these specific substrates, its slightly different steric and electronic profile might offer advantages in challenging cases.
The Staudinger Reaction: A Mild Route to Amines
The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines, proceeding through an iminophosphorane intermediate.[8] The reaction is typically carried out using a phosphine, with triphenylphosphine being the most common choice.[8]
Caption: General mechanism of the Staudinger Reaction.
The reaction is known for its high yields and tolerance of a wide range of functional groups.[1] However, the hydrolysis of the iminophosphorane intermediate can sometimes be slow, particularly for electron-deficient aryl azides.[9]
Comparative Performance in the Staudinger Reduction
While triphenylphosphine is widely used, other phosphines can influence the reaction rate and efficiency.
| Azide Substrate | Phosphine | Yield (%) | Reference |
| Phenyl Azide | Triphenylphosphine | High (qualitative) | [10] |
| Alkyl Azide | Triphenylphosphine | High (qualitative) | [1] |
| Electron-deficient Aryl Azide | Triphenylphosphine | Sluggish Hydrolysis | [9] |
| Various Aryl and Alkyl Azides | ortho-Phosphinoarenesulfonamide | 84-99 | [1] |
Note: Specific yield data for a broad range of substrates using this compound in the Staudinger reaction is not available in the searched literature.
Recent studies have shown that modified phosphines, such as ortho-phosphinoarenesulfonamides, can accelerate the hydrolysis step and provide excellent yields for a variety of azides.[1] Although quantitative data for this compound is scarce, its electronic properties suggest it would be an effective reagent for the initial formation of the iminophosphorane. Its performance with challenging substrates, such as electron-deficient azides, warrants further investigation.
The Wittig and Horner-Wadsworth-Emmons Reactions: Olefination Chemistry
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the synthesis of alkenes from carbonyl compounds.[11][12] The Wittig reaction utilizes a phosphonium ylide, typically derived from triphenylphosphine, while the HWE reaction employs a phosphonate carbanion.[11][13]
A key difference between the two reactions lies in the byproduct and the stereochemical outcome. The Wittig reaction produces triphenylphosphine oxide, which can be difficult to remove, whereas the HWE reaction generates a water-soluble phosphate ester, simplifying purification. Furthermore, the HWE reaction generally provides excellent E-selectivity for the resulting alkene, while the stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.[14]
Caption: Comparison of Wittig and HWE reaction pathways.
The direct use of this compound in a standard Wittig reaction is not the typical application, as it is a phosphinite, not a phosphine. However, it can be a precursor to phosphonium salts that would then form ylides. More relevant is its potential application in HWE-type reactions through the synthesis of corresponding phosphinates.
Substrate Generality
Both the Wittig and HWE reactions are compatible with a wide range of aldehydes and ketones.[12][15] The HWE reaction is often favored for its cleaner work-up and high E-selectivity.[16] The reactivity of the carbonyl compound and the steric hindrance of the ylide or phosphonate can influence the reaction efficiency.
Cross-Coupling Reactions: A Ligand-Centric Perspective
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, phosphine-containing molecules are not reagents in the stoichiometric sense but rather ligands that coordinate to the metal center, profoundly influencing the catalyst's activity, stability, and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[17] The choice of phosphine ligand is critical, especially when dealing with challenging substrates like aryl chlorides.[18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[19] The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides.[18][20]
Performance of this compound as a Ligand
While a comprehensive comparative study is lacking, the structural features of this compound suggest its potential as a ligand in these reactions. The phenyl groups provide some steric bulk, and the phosphorus atom possesses the necessary electron-donating properties to facilitate key steps in the catalytic cycle, such as oxidative addition.
Comparative Ligand Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Ligand | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | P(biphenyl)Ph₂ | 95 | [17] |
| 2-Chlorotoluene | Phenylboronic acid | Tedicyp | >98 | [21] |
| Various | Various | Di(2,6-dimethylmorpholino)phenylphosphine | Good to Excellent | [22] |
Note: Data for this compound as a ligand in a systematic study of Suzuki-Miyaura reactions was not found in the searched literature.
Comparative Ligand Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Yield (%) | Reference |
| Bromobenzene | Morpholine | t-BuXPhos | 97 | [23] |
| Aryl Bromides | Substituted Anilines | Various | Good to Excellent | [20] |
| Aryl Halides | Various Amines | Anionic Phosphine Ligands | Good to Excellent | [24] |
The success of bulky and electron-rich phosphines in both Suzuki-Miyaura and Buchwald-Hartwig reactions suggests that phosphinites like this compound could serve as effective ligands.[17][18] However, their performance relative to the state-of-the-art, highly specialized ligands developed by Buchwald, Hartwig, and others would need to be experimentally verified.
Experimental Protocols
Representative Protocol for the Mitsunobu Reaction
-
To a solution of the alcohol (1.0 mmol), the carboxylic acid (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ester.
Representative Protocol for the Staudinger Reduction
-
To a solution of the azide (1.0 mmol) in a mixture of THF (10 mL) and water (1 mL), add triphenylphosphine (1.1 mmol).[8]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or crystallization to yield the corresponding amine.
Representative Protocol for the Suzuki-Miyaura Coupling
-
In a glovebox, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel.[17]
-
Add an appropriate solvent (e.g., toluene/water, 10:1, 5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is a versatile organophosphorus compound with demonstrated or potential utility across a range of important synthetic transformations. While it is widely recognized as a precursor in industrial applications, its generality as a reagent and ligand in a broader academic and research context warrants further systematic investigation.
The available literature provides a strong foundation for its application in reactions like the Mitsunobu and Staudinger reductions. However, a significant gap exists in the form of direct, comprehensive comparative studies against more established phosphines like triphenylphosphine, particularly with respect to challenging substrates. In the realm of cross-coupling catalysis, while its structural features are promising, its performance as a ligand needs to be benchmarked against the highly efficient, specialized ligands that currently dominate the field.
Future research efforts should focus on generating robust, comparative datasets for this compound across a diverse array of substrates for the reactions discussed in this guide. Such studies would not only provide a clearer understanding of its relative strengths and weaknesses but could also uncover niche applications where its unique properties offer a distinct advantage. For the practicing chemist, this compound remains a valuable and cost-effective reagent, and a deeper understanding of its substrate generality will only enhance its utility in the synthesis of complex molecules.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pcliv.ac.uk [pcliv.ac.uk]
- 18. research.rug.nl [research.rug.nl]
- 19. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl Diphenylphosphinite for the Research Professional
As a Senior Application Scientist, my experience in both synthesis and laboratory safety management has repeatedly demonstrated that the most potent reagents demand the most rigorous protocols, not just in their application but critically, in their disposal. Ethyl diphenylphosphinite, a valuable organophosphorus reagent, is a prime example. Its utility is matched by its hazardous nature, specifically its pyrophoricity and reactivity with water. Mishandling this compound during disposal can lead to fire, release of toxic gases, and serious injury.
This guide provides a comprehensive, field-tested methodology for the safe and effective disposal of this compound. It moves beyond a simple checklist to explain the causality behind each step, empowering you, the researcher, to handle this reagent with the confidence that comes from deep procedural understanding.
The Chemistry of the Hazard: Understanding the 'Why'
This compound
(C6H5)2POC2H5
is a trivalent phosphine derivative. Its hazardous properties are rooted in its chemical structure:
-
Pyrophoricity: The lone pair of electrons on the phosphorus atom is highly susceptible to oxidation. It reacts exothermically and rapidly with atmospheric oxygen, often with enough energy to spontaneously ignite. This is why it must be handled under an inert atmosphere at all times.[1][2]
-
Water Reactivity: Contact with water or other protic solvents leads to a vigorous reaction that can produce flammable and toxic phosphine gas.[3]
Therefore, the entire disposal strategy is centered on the controlled and gradual oxidation and hydrolysis of the compound in a non-reactive medium to render it inert.
Pre-Disposal Safety: Engineering Controls and PPE
Before bringing the waste container into the fume hood, a thorough pre-procedure check is mandatory. The following controls and Personal Protective Equipment (PPE) are non-negotiable to mitigate the risks of fire and chemical exposure.[3][4]
| Category | Requirement | Rationale |
| Engineering Controls | Certified Chemical Fume Hood or Glove Box | Contains flammable vapors and prevents accidental ignition from atmospheric contact.[1][3] |
| Safety Shield | Provides an additional physical barrier against splashes or energetic reactions.[3] | |
| Eyewash Station & Safety Shower | Must be unobstructed and within a 10-second travel distance for immediate emergency use.[3] | |
| Class D Fire Extinguisher | Specifically for combustible metal/reagent fires. Water or CO2 extinguishers must not be used. [1] | |
| Dry Sand or Powdered Lime (CaO) | Kept within arm's length to smother small spills or fires.[2] | |
| Personal Protective Equipment (PPE) | Flame-Resistant Lab Coat (e.g., Nomex®) | Protects against fire and chemical splashes; standard cotton/poly blends can melt or ignite.[4] |
| Chemical Splash Goggles & Full-Face Shield | Essential for protecting the eyes and face from splashes and potential rapid reactions.[3][5] | |
| Heavy-Duty Chemical-Resistant Gloves | Butyl or other appropriate heavy-duty gloves should be worn over standard nitrile gloves.[6] |
The Disposal Workflow: A Step-by-Step Quenching Protocol
This procedure is designed for safely neutralizing residual or small quantities (<10g) of this compound. For larger quantities, you are required to consult with your institution's Environmental Health & Safety (EHS) department.
Workflow Overview
Caption: A logical workflow for the safe quenching and disposal of this compound.
Detailed Procedure
-
Apparatus Preparation: In a chemical fume hood, assemble a three-necked round-bottom flask of appropriate size (at least 10x the volume of the waste solution) equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet connected to a bubbler. Ensure all glassware is completely dry.[1]
-
Inerting the System: Purge the flask with inert gas for at least 15 minutes to displace all oxygen. Maintain a positive flow of inert gas throughout the entire procedure.[1]
-
Dilution is Critical: Transfer the this compound waste to the flask. Dilute the waste significantly (at least 10:1 solvent-to-reagent ratio) with an unreactive, anhydrous solvent such as toluene or heptane.
-
Expertise & Experience: This dilution step is crucial. It provides a larger thermal mass to absorb the heat generated during quenching, preventing a dangerous runaway reaction. Avoid low-boiling-point solvents like ether or pentane.
-
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.[1]
-
Primary Quench (Isopropanol): Slowly add isopropanol dropwise from the dropping funnel. Isopropanol is a mild quenching agent that reacts less vigorously than water.[1] Add it at a rate that maintains a controlled, gentle effervescence. If the reaction becomes too vigorous, stop the addition immediately.
-
Secondary Quench (Methanol): Once the reaction with isopropanol has visibly subsided, slowly add methanol. Methanol is more reactive and helps ensure the destruction of any remaining phosphinite.
-
Final Hydrolysis (Water): After the addition of methanol is complete and the reaction has ceased, add water, again, very slowly and dropwise, to hydrolyze any remaining reactive intermediates.[1] This step provides a self-validating check; if vigorous bubbling occurs, the initial quenching was incomplete, and water addition should be paused until it subsides.
-
Finalization: Once the addition of water is complete and no further reaction is observed, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for several hours to ensure complete neutralization.[1]
-
Waste Disposal: The resulting solution should be neutralized by checking the pH. Transfer the fully quenched solution into a properly labeled hazardous waste container for collection by your EHS department.[6][7] Any "empty" containers that held the neat reagent must be triple-rinsed with a dry, inert solvent, and this rinsate must also be quenched using the same procedure.[3]
Emergency Procedures: Responding to the Unexpected
Even with careful planning, accidents can happen. Rapid and correct response is vital.
-
Spills:
-
DO NOT use water or a combustible material like paper towels to clean up a spill.[2]
-
For a small spill contained within the fume hood, cover the spill with a generous amount of dry sand, powdered lime, or vermiculite to smother it.[7][8] Then, begin the quenching process by slowly adding isopropanol to the sand mixture.
-
For any large spill or any spill outside of a fume hood, alert colleagues, evacuate the immediate area, and contact your institution's emergency response team immediately.[7][8]
-
-
Fire:
-
If a fire occurs, attempt to smother it with dry sand or use a Class D fire extinguisher.[1]
-
NEVER use a water, carbon dioxide (CO2), or soda-acid fire extinguisher , as they will react violently with the pyrophoric material.
-
If anyone is exposed to the chemical or on fire, use the safety shower immediately for at least 15 minutes and call for emergency medical assistance.[3][9]
-
By integrating these procedures and the scientific principles behind them into your laboratory's standard operating procedures, you can ensure the safe management of this compound from receipt to final disposal, upholding the highest standards of safety and scientific integrity.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound(719-80-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. research.uga.edu [research.uga.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ut.edu [ut.edu]
- 9. pnnl.gov [pnnl.gov]
A Comprehensive Guide to the Safe Handling of Ethyl Diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Ethyl diphenylphosphinite (CAS No. 719-80-2). This document moves beyond a simple checklist to offer a self-validating system of protocols, explaining the causality behind each step to ensure both safety and experimental integrity.
This compound is a valuable organophosphorus compound, notable for its air and moisture sensitivity.[1] While not pyrophoric, its reactivity necessitates specialized handling techniques to prevent degradation and ensure the safety of laboratory personnel. This guide will provide a comprehensive operational plan, from preparation and handling to disposal and decontamination.
Hazard Assessment and Risk Mitigation
This compound is classified as a hazardous substance.[2][3] Understanding its specific hazards is the foundation of safe handling.
Key Hazards:
-
Irritant: Causes skin, eye, and respiratory system irritation.[2][5]
-
Air and Moisture Sensitive: Reacts with air and moisture, which can degrade the compound and affect experimental outcomes.[2]
-
Combustible: It is a combustible liquid with a flash point greater than 112°C.[3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[4]
Hazard Ratings:
For quick reference, the hazard ratings for this compound provide a summary of its risks.
| Rating System | Health | Flammability | Instability/Reactivity | Special |
| NFPA 704 | 2 | 1 | 1 | - |
| HMIS | 2 | 1 | 1 | - |
A rating of 2 in health indicates a moderate hazard, while a rating of 1 for flammability and instability suggests slight hazards.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
-
Body Protection: A flame-resistant lab coat is essential. Standard cotton lab coats offer minimal protection, while synthetic materials can melt and adhere to the skin in the event of a fire.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. This provides a robust barrier against skin contact. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] For operations with a higher risk of splashing, a face shield worn over the goggles is required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[2]
Operational Plan: From Storage to Handling
The air- and moisture-sensitive nature of this compound dictates the need for handling under an inert atmosphere.[8] This is typically achieved using a glovebox or a Schlenk line.[8]
Storage:
-
Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[2][3]
-
Keep the container tightly sealed under a nitrogen or argon atmosphere.[2]
-
Refrigeration (approximately 4°C) is recommended for long-term storage.[9]
Handling Workflow:
The following diagram outlines the critical steps for safely handling this compound using a Schlenk line, a common technique for manipulating air-sensitive reagents.[8]
Caption: Workflow for handling this compound using a Schlenk line.
Step-by-Step Handling Protocol (Schlenk Line):
-
Glassware Preparation: All glassware must be meticulously dried in an oven (at least 4 hours at 140°C) to remove any adsorbed moisture and cooled under a stream of inert gas (nitrogen or argon).
-
Establish Inert Atmosphere: Assemble the glassware on the Schlenk line and perform at least three evacuate-backfill cycles to replace the air with an inert gas.[8]
-
Reagent Transfer: Use a dry, inert gas-flushed syringe or cannula to transfer the liquid this compound from its storage container to the reaction vessel.[8] Ensure the storage container is kept under a positive pressure of inert gas during the transfer.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, vented through an oil or mercury bubbler, to prevent air from entering the system.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3] |
Spill Response:
-
Minor Spill: In a fume hood, absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Place the contaminated material in a sealed container for disposal.
-
Major Spill: Evacuate the area immediately. Alert emergency responders and inform them of the nature of the spill.[4]
Disposal Plan: Quenching and Waste Management
Due to its reactivity with water, unreacted this compound must be "quenched" or deactivated before disposal.[7] This process should be carried out under an inert atmosphere in a fume hood.
Quenching Protocol for Unreacted this compound:
-
Dilution: Dilute the residual this compound with an inert, dry solvent (e.g., toluene or THF) in the reaction flask.
-
Cooling: Place the flask in an ice bath to manage the heat generated during quenching.
-
Slow Addition of Isopropanol: Slowly add isopropanol dropwise with vigorous stirring. The isopropanol will react with the phosphinite.
-
Sequential Alcohol Addition: After the reaction with isopropanol has subsided, slowly add ethanol, followed by methanol in the same dropwise manner.
-
Final Quenching with Water: Once the addition of alcohols is complete and the reaction has ceased, very slowly add water dropwise to quench any remaining reactive material.[7]
-
Neutralization and Disposal: The resulting solution can then be neutralized and disposed of as hazardous waste according to your institution's guidelines.[3]
Disposal of Contaminated Materials:
-
All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent under an inert atmosphere; the rinsate must also be treated as hazardous waste.[7]
Decontamination of Glassware
Proper cleaning of glassware is essential to prevent cross-contamination of future experiments.
Decontamination Protocol:
-
Initial Rinse: After quenching any residue, rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organic residues.[7]
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and hot water.
-
Acid Rinse (Optional): For stubborn residues, an acid rinse (e.g., 1 M HCl) can be used.
-
Final Rinses: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water to remove any traces of detergent and inorganic salts.
-
Drying: Allow the glassware to air dry or dry in an oven.
The following diagram illustrates the decision-making process for the decontamination of glassware.
Caption: Decontamination workflow for glassware.
By adhering to these detailed protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 97 719-80-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How To [chem.rochester.edu]
- 9. watersciences.unl.edu [watersciences.unl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
